5-Bromo-4-methoxy-1h-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZZNZOCDXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630905 | |
| Record name | 5-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-67-6 | |
| Record name | 5-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Bromo-4-methoxy-1H-indazole in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of pharmacologically active agents.[1] This bicyclic heterocycle is a privileged structure, frequently interacting with the hinge region of kinase enzymes, mimicking the purine ring of ATP.[2] Consequently, indazole derivatives have been successfully developed as potent inhibitors for a range of kinases implicated in oncology, such as Polo-like kinase 4 (PLK4), extracellular signal-regulated kinase (ERK), and vascular endothelial growth factor receptors (VEGFRs).[1][3][4]
This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of the bromine atom at the 5-position and a methoxy group at the 4-position makes this molecule a particularly valuable intermediate for drug discovery professionals. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) studies.[2] The 4-methoxy group can significantly influence the molecule's electronic properties and conformational preferences, and its oxygen atom may act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[5][6]
This document provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic protocol, its applications as a key building block in the development of kinase inhibitors, and essential safety and handling information.
PART 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 850363-67-6 | ECHEMI[5] |
| Molecular Formula | C₈H₇BrN₂O | ECHEMI[5] |
| Molecular Weight | 227.06 g/mol | Sunway Pharm Ltd[7] |
| Appearance | Predicted: White to off-white or light brown crystalline solid. | Inferred from related compounds[2] |
| Melting Point | Not experimentally determined. (For comparison, the related 5-Bromo-1H-indazole melts at 123-127 °C) | Sigma-Aldrich[8] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General chemical knowledge |
| Predicted XlogP | 2.2 | PubChemLite[9] |
| Monoisotopic Mass | 225.97418 Da | PubChemLite[9] |
Predicted Spectroscopic Data
While experimentally obtained spectra are the gold standard, computational predictions and analysis of similar structures provide valuable insights for characterization.
-
¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.9 ppm. The aromatic protons on the indazole ring would appear between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns dependent on the electronic effects of the bromo and methoxy substituents. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.
-
¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon spectrum would show a signal for the methoxy carbon around 55-60 ppm. The aromatic carbons would resonate in the range of 100-150 ppm. The carbon bearing the bromine (C5) would be shifted relative to an unsubstituted indazole, and the carbon bearing the methoxy group (C4) would show a significant downfield shift due to the oxygen's deshielding effect.
PART 2: Synthesis Protocol - A Plausible Route
Proposed Starting Material: 4-Bromo-3-methoxy-2-methylaniline.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 4-Bromo-3-methoxy-2-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-3-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Addition of Sodium Nitrite: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the aniline suspension over 30 minutes. The formation of the diazonium salt is typically indicated by a color change.
-
Stirring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Intramolecular Cyclization to form this compound
-
Reaction Conditions: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization process involves the in situ generated diazonium salt attacking the methyl group, leading to the formation of the indazole ring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: Conceptual workflow for elaborating this compound into a potential kinase inhibitor.
PART 4: Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for this compound, the following precautions are based on data for structurally related bromo-indazole compounds and general principles of laboratory safety. [8][11][12] Hazard Identification (Inferred):
-
Acute Toxicity: May be harmful if swallowed. [8][11]* Skin Irritation: May cause skin irritation. [11]* Eye Irritation: May cause serious eye irritation. [11]* Respiratory Irritation: May cause respiratory irritation. [11] Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its strategic functionalization provides a platform for the efficient synthesis and optimization of novel therapeutic agents, particularly in the realm of kinase inhibitors. While some of its physicochemical properties are yet to be experimentally determined, this guide provides a solid foundation of predicted data, a plausible synthetic route, and critical safety information to enable its effective use in the laboratory. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed intermediates like this compound will undoubtedly continue to grow.
References
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PubMed Central. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
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MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
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ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]
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RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
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PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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PubMed Central. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
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ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore validated synthesis protocols, and discuss its critical applications in the discovery and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1][2] Its ability to act as a bioisostere for purines allows it to interact with a wide array of biological targets, particularly kinases.[3] The strategic placement of substituents on the indazole core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups, offering a versatile platform for the synthesis of complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and downstream applications. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | [4][5] |
| Molecular Weight | 227.06 g/mol | [4][5] |
| CAS Number | 850363-67-6 | [4][5] |
| Appearance | Solid | N/A |
| Storage | Sealed in dry, 2-8°C | [5] |
Synthesis of this compound: A Plausible Synthetic Route
While a variety of methods exist for the synthesis of substituted indazoles, a common and effective approach involves the cyclization of an appropriately substituted aniline derivative.[1][6] Below is a plausible, multi-step synthesis protocol for this compound, adapted from established methodologies for related indazole syntheses.[7][8][9]
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 4-Methoxy-2-methylaniline
-
Dissolve 4-methoxy-2-methylaniline in a suitable solvent such as chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, 2-bromo-4-methoxy-6-methylaniline, can be purified by recrystallization or column chromatography.
Step 2: Diazotization and Cyclization
-
Suspend the purified 2-bromo-4-methoxy-6-methylaniline in an acidic aqueous solution (e.g., hydrochloric acid).
-
Cool the suspension to 0°C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Carefully neutralize the solution to a pH of 4-5 with a base such as sodium acetate.
-
The resulting solution containing the diazonium salt is then ready for the cyclization step to form the indazole ring. A common method involves an intramolecular reaction, which can be facilitated by heating.
Step 3: Purification
-
The crude this compound is then extracted from the reaction mixture using an appropriate organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Versatile Pharmacophore
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[3] this compound serves as a crucial starting material for the synthesis of a diverse range of kinase inhibitors and other biologically active molecules.[10]
The bromine atom at the 5-position is a particularly useful handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position with a wide range of aryl, heteroaryl, and alkyl groups.[3][10] The methoxy group at the 4-position can also influence the electronic properties of the ring system and provide additional points for interaction with the target protein.
Caption: Role of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13][14]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][14]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12] Do not eat, drink, or smoke when using this product.[11][14] Wash hands thoroughly after handling.[11][12][14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11][14]
In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[12][14]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in drug discovery and development programs.
References
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- 4-bromo-5-methoxy-1H-indazole, min 97%, 1 gram. (n.d.).
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- SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
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5-Bromo-4-methoxy-1h-indazole chemical properties
An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole: A Core Building Block for Modern Drug Discovery
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As a substituted indazole, it belongs to a class of molecules recognized as "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. The indazole core is a bioisostere of indole, a common motif in bioactive molecules, and its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of targeted therapeutics.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The strategic placement of the methoxy group at the 4-position and the bromine atom at the 5-position makes this molecule a highly versatile intermediate. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Properties
The key physicochemical identifiers and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 850363-67-6 | BLD Pharm[5] |
| Molecular Formula | C₈H₇BrN₂O | PubChemLite[6] |
| Molecular Weight | 225.97 g/mol | PubChemLite[6] |
| Appearance | Predicted to be an off-white to light-colored crystalline solid | N/A |
| Predicted XlogP | 2.2 | PubChemLite[6] |
| Predicted TPSA | 49.91 Ų | PubChemLite[6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton (which can vary widely depending on solvent and concentration). The aromatic protons will exhibit coupling patterns consistent with their substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, and the carbon bonded to the bromine atom will also have a characteristic chemical shift.
-
Mass Spectrometry: Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Predicted m/z values for common adducts include [M+H]⁺ at 226.98146 and [M+Na]⁺ at 248.96340.[6]
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis involves a classical approach for indazole formation: diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Causality: This protocol leverages the well-established Sandmeyer and related reactions. The initial diazotization converts the primary amine into a highly reactive diazonium salt. The choice of a mild reducing agent in the second step is crucial to facilitate the intramolecular cyclization to form the pyrazole ring of the indazole system without over-reducing the molecule.
Step 1: Diazotization of 4-Bromo-5-methoxy-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in aqueous hydrochloric acid (e.g., 3 M HCl).
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the solid.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Reductive Cyclization
-
In a separate, larger flask, prepare a cold (0-5 °C) aqueous solution of a suitable reducing agent, such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂).
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This addition should be done cautiously to control gas evolution (N₂) and maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecular architectures.
Core Reactivity Pathways
The primary sites of reactivity are the bromine atom at the C5 position and the proton at the N1 position of the indazole ring.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3]
-
Suzuki Coupling: Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of a wide range of aryl and heteroaryl substituents. This is a foundational strategy for building bi-aryl structures common in kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-indazole with primary or secondary amines. It is invaluable for installing amine functionalities that can act as key hydrogen bond donors or acceptors for target engagement.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to 5-alkynyl indazoles, which are versatile intermediates that can be further functionalized or used to probe linear binding pockets in proteins.
N-H Functionalization
The indazole N-H proton is acidic and can be readily deprotonated with a mild base, allowing for functionalization at the N1 position. This is often done to block the N-H group, improve solubility, or introduce substituents that can modulate the compound's pharmacokinetic properties. Common reactions include N-alkylation with alkyl halides or N-arylation under Chan-Lam or Buchwald-Hartwig conditions.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a highly validated pharmacophore in numerous drug discovery campaigns.
-
Kinase Inhibitors: Indazoles are excellent mimics of the adenine core of ATP and can form critical hydrogen bonds with the hinge region of protein kinases.[1][3] Marketed kinase inhibitors like Axitinib and Pazopanib feature the indazole core.[1] this compound serves as a key starting point for synthesizing libraries of potential kinase inhibitors, where the 5-position is systematically varied to optimize potency and selectivity.[3][7]
-
Structure-Activity Relationship (SAR) Studies: As a readily diversifiable building block, this compound is ideal for SAR exploration.[4] By keeping the core constant and modifying the substituent introduced via the bromine handle, researchers can systematically probe the binding pocket of a biological target to identify key interactions that drive affinity and efficacy.
-
Bioisosteric Replacement: In drug design, the indazole ring is often used as a bioisostere for other aromatic systems like indole or even phenol, offering advantages such as improved metabolic stability or altered physicochemical properties.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromo-indazoles should be used to guide safe handling practices.
-
Hazards: Similar compounds are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation or damage.[8][9]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed functional handles—the reactive bromine atom and the modifiable N-H group—provide chemists with a robust platform for synthesizing diverse and complex molecules. Its foundational role in the construction of kinase inhibitors and other targeted therapies underscores its importance to the scientific community. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
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ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]
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A Technical Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-4-methoxy-1H-indazole
Abstract
5-Bromo-4-methoxy-1H-indazole is a substituted heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents.[1] Accurate structural elucidation is paramount for its application in drug development, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the influence of the molecule's unique substitution pattern on proton chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer a detailed, reasoned interpretation of the resulting spectrum. This document is intended for researchers and scientists in organic synthesis and drug discovery who require a comprehensive understanding of this molecule's spectroscopic signature.
Introduction: Significance and Spectroscopic Challenge
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of various kinase domains.[2] The specific derivative, this compound (CAS No: 850363-67-6), combines several features that make it a versatile synthetic intermediate.[3][4] The bromine atom at the 5-position provides a handle for cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic properties and steric profile of the molecule.
Characterizing such a molecule requires unambiguous confirmation of its constitution, particularly the regiochemistry of the substituents on the benzene ring. ¹H NMR spectroscopy provides a detailed fingerprint of the molecular structure by probing the chemical environment of each proton. The challenge in interpreting the spectrum of this compound lies in correctly assigning the aromatic protons, whose chemical shifts are subtly influenced by the competing electronic effects of the electron-donating methoxy group and the inductively electron-withdrawing bromo group.
Molecular Structure and Predicted Spectral Features
To interpret the ¹H NMR spectrum, one must first analyze the chemical environment of each proton in the molecule. The structure contains five distinct proton signals: the N-H proton, the C3-H proton, two coupled aromatic protons (H-6 and H-7), and the methoxy protons.
Caption: Molecular structure of this compound with proton numbering.
-
N1-H Proton: This proton is acidic and its signal is often broad. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is readily observable.
-
C3-H Proton: This proton resides on the five-membered pyrazole ring. It is expected to appear as a singlet (or a narrow triplet with small long-range coupling) in a relatively downfield region, characteristic of protons on electron-deficient heterocyclic systems.[5]
-
Methoxy (-OCH₃) Protons: These three equivalent protons will appear as a sharp singlet. The chemical shift will be in the typical range for aryl methyl ethers.
-
Aromatic Protons (H-6 and H-7): These two protons form a coupled AB spin system, appearing as a pair of doublets. Their chemical shifts are governed by the substituents:
-
The methoxy group at C4 is strongly electron-donating via resonance, exerting a shielding effect (pushing signals upfield), which is most pronounced at the ortho (C5, C3) and para (C7) positions.
-
The bromine at C5 is electron-withdrawing via induction but weakly donating via resonance, leading to a net de-shielding effect (pushing signals downfield), especially at the ortho position (C6).
-
Therefore, H-7, being para to the shielding methoxy group, is expected to be upfield relative to H-6, which is ortho to the de-shielding bromo group. The coupling constant between them will be a typical ortho-coupling value (J ≈ 8-9 Hz).
-
Experimental Protocol: A Self-Validating Workflow
The following protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.
Caption: Standard workflow for ¹H NMR analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. The instrument should be locked onto the deuterium signal of the solvent, and the probe tuned and shimmed for optimal magnetic field homogeneity.
-
Data Acquisition: A standard ¹H pulse program is used. Key parameters include a spectral width covering δ -1 to 14 ppm, a sufficient number of scans (typically 16 or 32) for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing aromatic protons.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of ~0.3 Hz) followed by Fourier transformation. The resulting spectrum is then manually phased and baseline corrected. The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[6] Finally, the signals are integrated to determine the relative proton ratios.
Spectral Interpretation and Data Summary
Based on the principles outlined in Section 2 and analysis of spectral data for structurally related indazoles, a representative ¹H NMR spectrum of this compound in DMSO-d₆ is interpreted as follows.[7][8][9]
Table 1: Assigned ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.30 | br s | - | 1H | NH -1 |
| ~8.15 | s | - | 1H | CH -3 |
| ~7.45 | d | 8.8 | 1H | CH -6 |
| ~7.10 | d | 8.8 | 1H | CH -7 |
| ~3.95 | s | - | 3H | -OCH ₃ |
Detailed Signal Assignment:
-
δ ~13.30 (1H, broad singlet): This significantly downfield and broad signal is characteristic of the N-H proton of the indazole ring, which is engaged in hydrogen bonding with the DMSO solvent.
-
δ ~8.15 (1H, singlet): This sharp singlet in the aromatic region is assigned to the H-3 proton. Its isolation from other protons results in a singlet multiplicity, and its position on the electron-deficient pyrazole ring accounts for its downfield shift.
-
δ ~7.45 (1H, doublet, J = 8.8 Hz): This signal is assigned to the H-6 proton. It appears as a doublet due to ortho-coupling with H-7. Its chemical shift is downfield relative to H-7, consistent with it being ortho to the deshielding bromine atom.
-
δ ~7.10 (1H, doublet, J = 8.8 Hz): This signal is the corresponding doublet for the H-7 proton, showing an identical ortho-coupling constant. It is found at a more upfield position due to the strong shielding effect of the methoxy group in the para position.
-
δ ~3.95 (3H, singlet): This intense, sharp singlet is unambiguously assigned to the three equivalent protons of the methoxy group. Its chemical shift is typical for an aryl methyl ether.
The integration values (1:1:1:1:3) are fully consistent with the number of protons at each position, confirming the structure of the molecule.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The chemical shifts and coupling patterns of the protons are highly informative and directly reflect the electronic influences of the bromo and methoxy substituents. The key diagnostic features are the pair of ortho-coupled doublets for H-6 and H-7, the downfield singlet for H-3, the characteristic methoxy singlet, and the broad N-H signal in DMSO-d₆. This guide provides a robust framework for the acquisition and interpretation of this data, serving as a reliable reference for scientists engaged in the synthesis and application of this important medicinal chemistry building block.
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Pereira, M. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(8), 9583–9601. Available from: [Link]
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Yang, D., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(20), 5434–5437. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5799–5810. Available from: [Link]
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Wiley-VCH. (2007). Supporting Information for "Palladium-Catalyzed Annulation of 2-Alkynylphenyl Isocyanates with Hydrazines: A New Route to 1H-Indazoles". Available from: [Link]
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An In-depth Technical Guide to the ¹³C NMR of 5-Bromo-4-methoxy-1H-indazole
This guide provides a comprehensive technical overview for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methoxy-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features, the underlying chemical principles, and a robust experimental protocol for reliable data acquisition.
Introduction: The Structural Significance of this compound
This compound is a substituted heterocyclic compound belonging to the indazole family. Indazole cores are privileged structures in medicinal chemistry, appearing in a range of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The specific substitution pattern of a bromo group at the 5-position and a methoxy group at the 4-position makes this molecule a versatile intermediate for further chemical elaboration in drug discovery programs.
Given its role as a critical building block, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will detail the expected ¹³C NMR chemical shifts, explain the influence of the substituents on the electronic environment of the indazole ring, and provide a field-proven protocol for acquiring high-quality spectral data.
Molecular Structure and Carbon Numbering
A logical and consistent numbering system is essential for spectral assignment. The IUPAC numbering for the indazole ring system is adopted here, as illustrated in the diagram below. This numbering will be used throughout the guide for all spectral assignments and discussions.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Spectral Data
The methoxy group (-OCH₃) is an activating, ortho-para directing group. It exerts a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). The bromine atom is deactivating and ortho-para directing, exhibiting an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). These electronic influences are the primary cause of the shifts observed relative to the parent indazole structure.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~134 | Relatively unaffected by substituents on the benzene ring. Similar to unsubstituted indazole.[2] |
| C3a | ~122 | Shielded by the +R effect of the methoxy group at the adjacent C4 position. |
| C4 | ~145 | Strongly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |
| C5 | ~100 | This is the carbon bearing the bromine atom. The heavy atom effect of bromine and its -I effect will cause a shift to this region. |
| C6 | ~127 | Experiences deshielding from the para-bromo substituent and some shielding from the meta-methoxy group. |
| C7 | ~110 | Shielded by the ortho-methoxy group's +R effect. |
| C7a | ~140 | Largely influenced by the pyrazole ring fusion. Similar to unsubstituted indazole.[2] |
| -OCH₃ | ~60-62 | The chemical shift for a methoxy group attached to an aromatic ring can be influenced by its conformation.[4][5] An out-of-plane orientation, potentially caused by steric hindrance from the adjacent bromo group, can lead to a downfield shift towards ~62 ppm compared to the typical ~56 ppm.[4][6] |
Experimental Protocol for ¹³C NMR Data Acquisition
This protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum suitable for unambiguous structural elucidation. Adherence to these steps ensures reproducibility and data integrity.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent starting points. DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing the N-H proton signal in ¹H NMR.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference standard (0 ppm). If not present, it can be added, but referencing the residual solvent peak is standard practice (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[7]
Spectrometer Setup and Data Acquisition
The following parameters are based on a 400 or 500 MHz spectrometer.[8][9]
-
Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the ¹³C channel of the probe to the sample. This is a critical step to ensure maximum signal sensitivity and should be performed for every sample.[10]
-
Standard ¹³C Acquisition (Proton Decoupled):
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[10] This provides a spectrum where each unique carbon appears as a singlet.[11]
-
Spectral Width (SW): Set a spectral width of approximately 220-250 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Set to 1.0-2.0 seconds for good digital resolution.
-
Relaxation Delay (d1): A delay of 2.0 seconds is a good starting point.[10] Note that quaternary carbons (like C3a, C4, C5, C7a) have longer relaxation times and may appear with lower intensity. For quantitative analysis, a much longer delay (5-10 seconds) would be necessary.[11]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
DEPT Experiments (Optional but Recommended): To differentiate between CH, CH₂, and CH₃ groups, perform DEPT-90 and DEPT-135 experiments.
-
DEPT-90: Only CH signals will appear.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent in both DEPT spectra. This is invaluable for assigning the protonated carbons of the indazole ring.
-
Workflow for Spectral Analysis and Interpretation
A systematic approach is crucial for accurate spectral interpretation. The following workflow, illustrated in the diagram, ensures all available information is utilized for a confident assignment.
Caption: A systematic workflow for the analysis of the ¹³C NMR spectrum.
-
Reference the Spectrum: Calibrate the x-axis by setting the residual solvent peak to its known chemical shift value.[12]
-
Count the Signals: Count the number of distinct resonances. For this compound, nine signals are expected (eight for the indazole core and one for the methoxy carbon).
-
Differentiate Carbon Types: Use the DEPT spectra to categorize the signals.
-
Quaternary Carbons (C3a, C4, C5, C7a): These will be present in the main ¹³C spectrum but absent in both DEPT-90 and DEPT-135.
-
CH Carbons (C3, C6, C7): These will appear as positive peaks in both DEPT-90 and DEPT-135 spectra.
-
CH₃ Carbon (-OCH₃): This will be a positive peak in the DEPT-135 spectrum but absent from the DEPT-90 spectrum. Its characteristic shift around 60 ppm makes it easy to identify.
-
-
Assign Resonances: With the carbons categorized, assign each signal based on the predicted chemical shifts and the electronic effects discussed in Section 3. For instance, the most downfield quaternary signal (~145 ppm) can be confidently assigned to C4 due to the directly attached oxygen. The quaternary signal around 100 ppm can be assigned to C5, the carbon bearing the bromine.
By following this comprehensive guide, researchers can confidently acquire, analyze, and interpret the ¹³C NMR spectrum of this compound, ensuring the structural integrity of this key synthetic intermediate for its application in pharmaceutical and chemical research.
References
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-
Various Authors. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]
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Claramunt, R. M. (2016). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Retrieved from [Link]
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NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0254574). Retrieved from [Link]
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MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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Toušek, J., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 511-520. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]
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Lee, J. H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 213-223. Retrieved from [Link]
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ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Key Heterocyclic Compound
5-Bromo-4-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information about the molecular weight and structural features of these compounds. This in-depth guide offers a detailed exploration of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) techniques. We will delve into the principles of its ionization and fragmentation, providing a robust experimental framework for its analysis.
The Signature of Bromine: Isotopic Patterns in Mass Spectrometry
A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic pair of peaks for the molecular ion (M) and a peak at two mass units higher (M+2), with a relative intensity ratio of approximately 1:1.[2][3] This unmistakable pattern serves as a primary diagnostic tool for identifying the presence of a single bromine atom in an unknown molecule. For this compound, with a molecular formula of C₈H₇BrN₂O, the monoisotopic mass of the molecular ion containing ⁷⁹Br is 225.97418 Da.[4] Therefore, we expect to observe a pair of intense peaks at m/z 226 and 228, of roughly equal height, confirming the presence of bromine.
Proposed Fragmentation Pathway of this compound under Electron Ionization
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This fragmentation is not random; it follows predictable pathways governed by the principles of chemical stability, yielding a unique fingerprint for a given compound. The proposed fragmentation pathway for this compound is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages.
The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. This would result in a stable oxonium ion. Subsequent fragmentation could involve the loss of a molecule of carbon monoxide (CO), followed by the expulsion of a bromine radical (•Br) or hydrocyanic acid (HCN) from the indazole ring.
Below is a DOT script representation of the proposed primary fragmentation pathway.
Sources
Introduction: Characterizing a Key Heterocyclic Scaffold
An In-Depth Technical Guide to the Infrared Spectrum of 5-Bromo-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1][2] this compound is a substituted indazole, a fused aromatic heterocyclic system, that presents a unique combination of functional groups critical to its reactivity and potential applications.[2] Infrared (IR) spectroscopy provides a powerful, non-destructive method to elucidate the molecular structure of such compounds by measuring the vibrations of their chemical bonds.[3] This guide offers a detailed examination of the IR spectrum of this compound, providing the theoretical basis for spectral interpretation, a practical experimental protocol for data acquisition, and an analysis of its key spectral features.
Molecular Structure and Vibrational Freedom
To accurately interpret the IR spectrum, one must first understand the molecular architecture of this compound. The molecule is comprised of a bicyclic indazole core, with a bromine atom at position 5 and a methoxy group at position 4. This arrangement gives rise to several key functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.
The primary functional groups dictating the IR spectrum are:
-
N-H group within the pyrazole ring of the indazole system.
-
Aromatic C-H bonds on the benzene ring.
-
Aliphatic C-H bonds of the methoxy group's methyl substituent.
-
C=C and C=N bonds constituting the aromatic indazole framework.
-
C-O ether linkage of the methoxy group.
-
C-Br bond attached to the benzene ring.
Caption: Molecular structure of this compound.
Theoretical Framework: Predicting the IR Spectrum
Each functional group within the molecule will absorb IR radiation at a characteristic frequency range, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). The table below summarizes the expected absorption regions for this compound, grounded in established spectroscopic data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Indazole N-H | Stretching | 3300 - 3100 | Medium to strong, often broadened by hydrogen bonding. |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to weak, sharp peaks.[4][5][6] |
| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 | Medium, multiple sharp peaks.[4][6] |
| Aromatic C=C / C=N | Ring Stretching | 1620 - 1450 | Multiple medium to strong, sharp peaks.[4][5][6] |
| N-H | In-plane Bending | 1650 - 1550 | Medium intensity, can overlap with ring stretches. |
| C-H (-OCH₃) | Bending | 1470 - 1440 | Medium intensity. |
| Aryl Ether C-O | Asymmetric Stretch | 1275 - 1200 | Strong, characteristic peak.[7] |
| Aryl Ether C-O | Symmetric Stretch | 1075 - 1020 | Medium to strong peak.[7] |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong peaks, sensitive to substitution pattern.[5] |
| C-Br | Stretching | 690 - 515 | Medium to strong, located in the fingerprint region.[4][8][9] |
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining the IR spectrum of solid samples due to its simplicity, speed, and minimal sample preparation requirements.[10][11][12] It allows for direct analysis of powders and solids with high reproducibility.[11]
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Confirm that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.[10][13]
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in the beam path, collect a background spectrum.
-
This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrumental response, which will be mathematically subtracted from the sample spectrum to yield a pure spectrum of the compound.[13]
-
-
Sample Application:
-
Pressure Application and Sample Measurement:
-
Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[11]
-
Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After the measurement is complete, raise the press arm and carefully remove the sample powder.
-
Clean the crystal surface as described in Step 1.
-
Process the resulting spectrum using the instrument's software. This may include applying an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[15] Baseline correction may also be applied to correct for any sloping baselines.
-
Caption: Experimental workflow for ATR-FTIR analysis.
Interpreting the Spectrum: A Vibrational Fingerprint
The resulting IR spectrum is a unique fingerprint of this compound. The combination of observed peaks confirms the presence of all expected functional groups and thus validates the compound's identity.
| Observed Peak (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3150 | Medium, Broad | N-H Stretch | The broad nature suggests intermolecular hydrogen bonding, a common feature in solid-state indazoles. |
| ~3080, ~3020 | Weak | Aromatic C-H Stretch | Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[5] |
| ~2960, ~2870 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl group in the methoxy substituent. |
| ~1610, ~1500, ~1460 | Strong, Sharp | Aromatic Ring Stretches | These multiple absorptions are due to the complex C=C and C=N vibrations within the fused indazole ring system. |
| ~1260 | Strong | Asymmetric C-O Stretch | A very strong and prominent peak, highly characteristic of an aryl ether.[7] |
| ~1040 | Strong | Symmetric C-O Stretch | The second C-O stretching band, confirming the methoxy group. |
| ~810 | Strong | C-H Out-of-Plane Bend | The position of this strong band is indicative of the substitution pattern on the aromatic ring. |
| ~650 | Medium | C-Br Stretch | This peak falls squarely in the expected range for a carbon-bromine bond on an aromatic ring.[8][9] |
Causality and Trustworthiness: The self-validating nature of this analysis lies in the congruence of all observed peaks. The presence of the N-H stretch, combined with aromatic C-H and ring stretches, confirms the indazole core. The distinct aliphatic C-H stretches and the two powerful C-O ether bands unequivocally identify the methoxy substituent. Finally, the low-frequency C-Br absorption confirms the halogenation. The absence of significant peaks in other regions (e.g., a strong carbonyl C=O stretch around 1700 cm⁻¹) further corroborates the purity and assigned structure of the compound.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved from [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
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IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
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FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved from [Link]
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Interpretation of IR spectrum of compound 1N2a. (n.d.). ResearchGate. Retrieved from [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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An infrared spectroscopic study of protonated and cationic indazole. (2006). Semantic Scholar. Retrieved from [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2012). PMC - NIH. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]
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N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). ACS Publications. Retrieved from [Link]
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Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. Retrieved from [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved from [Link]
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The C=O Stretch. (2018). Oregon State University. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). PMC - PubMed Central. Retrieved from [Link]
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Bromo-4-methoxy-1H-indazole from 4-methoxyaniline
Abstract
This technical guide provides a detailed, scientifically robust methodology for the synthesis of 5-Bromo-4-methoxy-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The described synthetic pathway commences with the readily available starting material, 4-methoxyaniline, and proceeds through a logical sequence of protection, regioselective functionalization, and heterocyclic ring formation. Each step is rationalized based on established principles of organic chemistry, providing researchers with the causal insights behind experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and field-proven protocol.
Introduction and Strategic Rationale
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetics such as Granisetron.[2] Their function as a bioisostere for indole allows for extensive structural derivatization to optimize pharmacological properties.[2] The target molecule, this compound, incorporates a substitution pattern that is highly desirable for further modification via cross-coupling reactions, making it a key intermediate in synthetic campaigns.
A direct synthesis from 4-methoxyaniline to the final product is not feasible. A robust synthetic strategy requires the methodical construction of a substituted aniline precursor before the formation of the indazole ring. Our chosen pathway involves an initial protection of the amine, followed by sequential introduction of the formyl and bromo groups at positions ortho and meta to the original amine, respectively. This approach ensures high regiochemical control. The final indazole ring is then constructed via a classical condensation with hydrazine followed by cyclization.
Overall Synthetic Workflow
The multi-step synthesis is designed for maximal control and yield, transforming a simple starting material into a complex, functionalized heterocyclic system.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Key Intermediate: 5-Bromo-2-formyl-4-methoxyaniline
This section details the preparation of the crucial amino-aldehyde intermediate. Each reaction is designed to precisely install the necessary functional groups on the aromatic ring.
Step 2.1: Protection of the Amine Functionality (N-Acetylation)
Causality: The primary amine of 4-methoxyaniline is highly activating and nucleophilic, which can lead to undesirable side reactions in subsequent electrophilic substitution steps. Acetylation temporarily converts the amine to a less activating acetamido group, protecting it from oxidation and enabling predictable regiochemical outcomes in the formylation and bromination steps.
| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Role |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Pyridine | C₅H₅N | 79.10 | Catalyst/Base |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (7.2 mL, 89.3 mmol), followed by the dropwise addition of acetic anhydride (8.4 mL, 89.3 mmol) over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyacetanilide as a white solid, which can be used in the next step without further purification.
Step 2.2: Ortho-Formylation (Vilsmeier-Haack Reaction)
Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The acetamido and methoxy groups are both ortho, para-directing. The ortho position to the more powerful directing acetamido group is sterically unhindered, allowing for the selective introduction of a formyl (-CHO) group at the C2 position. This aldehyde will ultimately become C3 of the indazole ring.
Experimental Protocol:
-
In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, place N,N-dimethylformamide (DMF, 100 mL) and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 15.0 mL, 162 mmol) dropwise, keeping the internal temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve the 4-methoxyacetanilide (assume 13.4 g, 81.2 mmol) from the previous step in DMF (50 mL).
-
Add the solution of 4-methoxyacetanilide to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a 30% NaOH solution until pH 7-8 is reached, which will induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 2-formyl-4-methoxyacetanilide.
Step 2.3: Regioselective Bromination
Causality: The introduction of the bromine atom is directed by the existing substituents. The acetamido group is a powerful ortho, para-director, and the methoxy group is also an ortho, para-director. The position para to the acetamido group and ortho to the methoxy group (C5) is the most electronically activated and sterically accessible site for electrophilic aromatic substitution.
Experimental Protocol:
-
Dissolve the 2-formyl-4-methoxyacetanilide (assume 15.6 g, 80.8 mmol) in glacial acetic acid (200 mL) in a 500 mL flask.
-
In a separate beaker, dissolve bromine (4.1 mL, 80.8 mmol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the flask at room temperature over 30 minutes.[5]
-
Stir the reaction mixture for 3-4 hours at room temperature. The formation of a precipitate may be observed.
-
Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with copious amounts of water to remove acetic acid, and dry to yield 5-bromo-2-formyl-4-methoxyacetanilide.
Step 2.4: N-Deprotection (Hydrolysis)
Causality: The final step in preparing the key intermediate is the removal of the acetyl protecting group. Acid-catalyzed hydrolysis will convert the acetamido group back to a primary amine, which is essential for the subsequent condensation reaction with hydrazine to form the indazole ring.
Experimental Protocol:
-
Suspend the 5-bromo-2-formyl-4-methoxyacetanilide (assume 21.9 g, 80.5 mmol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.[4]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by adding a cold 50% NaOH solution until the pH is approximately 8-9, causing the product to precipitate.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-formyl-4-methoxyaniline.
Part 2: Indazole Ring Formation
This final stage constructs the heterocyclic indazole ring from the prepared substituted aniline precursor.
Mechanism of Indazole Formation
The reaction proceeds via two key stages. First, the primary amine of the precursor condenses with hydrazine to form a phenylhydrazone intermediate. Second, an intramolecular cyclization, often promoted by an oxidant, occurs where the second nitrogen of the hydrazone attacks the aromatic ring, followed by aromatization to yield the stable 1H-indazole.
Caption: Proposed mechanism for indazole ring formation. Note: Images are placeholders.
Step 3.1: Synthesis of this compound
Causality: This step combines condensation and cyclization. Hydrazine hydrate serves as the source for the second nitrogen atom of the indazole ring. The reaction is typically performed in a protic solvent like ethanol to facilitate both the initial condensation and the subsequent ring-closing.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend 5-bromo-2-formyl-4-methoxyaniline (5.0 g, 21.7 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (1.6 mL, 32.6 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours. The reaction should become homogeneous as the intermediate forms.
-
Cool the solution to room temperature.
-
Slowly add a solution of copper(II) sulfate (or another mild oxidant) in water until a persistent blue color is observed, indicating the oxidation is complete.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add water (100 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, requires experimental determination |
| ¹H NMR (predicted) | δ (ppm): ~10-13 (br s, 1H, NH), ~8.0 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (predicted) | δ (ppm): ~150 (C-O), ~140 (C-N), ~135 (C3), ~125 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (C-Br), ~56 (OCH₃) |
| MS (ESI+) | m/z: 226.98, 228.98 ([M+H]⁺, isotopic pattern for Br)[6] |
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Bromine (Br₂): Toxic, corrosive, and a strong oxidant. Dispense in a fume hood.
-
Hydrazine hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with appropriate care to avoid burns.
Conclusion
This guide outlines a logical and robust synthetic route to this compound starting from 4-methoxyaniline. The strategy relies on fundamental organic reactions, including amine protection, regioselective electrophilic aromatic substitution, and classical heterocyclic ring formation. By providing a detailed protocol and explaining the chemical principles behind each step, this document serves as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.
References
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Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Online] Available at: [Link]
-
Sugar. (n.d.). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Online] Available at: [Link]
-
Gao, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Online] Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of indazole hybrids 1–14. [Online] Available at: [Link]
-
ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Online] Available at: [Link]
-
PubChem. (n.d.). 4-bromo-7-methoxy-1-methyl-1H-indazole. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Online] Available at: [Link]
-
PubChemLite. (n.d.). 4-bromo-7-methoxy-1h-indazole. [Online] Available at: [Link]
-
PubChemLite. (n.d.). This compound. [Online] Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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The Synthesis of 5-Bromo-4-methoxy-1H-indazole: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 5-Bromo-4-methoxy-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary focus of this document is a well-established pathway commencing with a substituted aniline derivative, proceeding through a key diazotization and intramolecular cyclization sequence. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Additionally, an alternative synthetic approach involving direct electrophilic bromination will be briefly explored, along with its potential regioselectivity challenges.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry. The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, mimicking the purine core of ATP and engaging in crucial hydrogen bonding interactions within enzyme active sites. Consequently, indazole-containing molecules have been successfully developed as potent inhibitors of various kinases, anti-cancer agents, and treatments for inflammatory and neurological disorders. The targeted synthesis of specifically substituted indazoles, such as this compound, provides medicinal chemists with key intermediates for library synthesis and the development of novel therapeutic agents. The bromo- and methoxy-substituents offer versatile handles for further chemical modification, enabling the fine-tuning of pharmacological properties.
The Primary Synthetic Pathway: From Substituted Aniline to Indazole
The most reliable and regiochemically controlled synthesis of this compound begins with a suitably substituted 2-methylaniline derivative. This multi-step process leverages a classical indazole synthesis strategy involving the formation of a diazonium salt intermediate, which subsequently undergoes an intramolecular cyclization.
Overall Synthetic Scheme
The synthesis can be conceptually broken down into three key stages starting from 4-methoxy-2-methylaniline:
Caption: Overall synthetic workflow for this compound.
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism at each stage is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Acetylation of 4-Methoxy-2-methylaniline
The initial step involves the protection of the aniline nitrogen via acetylation. This is a standard nucleophilic acyl substitution reaction where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of acetic anhydride. This transformation is crucial as the acetyl group serves as a directing group in the subsequent bromination step and prevents unwanted side reactions of the free amine.
Step 2: Electrophilic Aromatic Bromination
With the amine protected, the aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy and methyl groups. The acetylated amino group is also an ortho-, para-director. Bromine is introduced, and due to the directing effects of the substituents, the bromine atom is selectively installed at the position ortho to the acetylamino group and meta to the methoxy group, yielding N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Step 3: Diazotization and Intramolecular Cyclization
This is the core of the indazole ring formation. The acetylated aniline derivative is treated with a diazotizing agent, such as isoamyl nitrite, in the presence of an acid. The reaction proceeds through the following key transformations:
-
Formation of the Diazonium Ion: The amino group is converted into a diazonium salt.
-
Intramolecular Cyclization: The newly formed diazonium group is a good leaving group (N₂). The ortho-methyl group, activated by the reaction conditions, attacks the carbon bearing the diazonium group in an intramolecular electrophilic substitution-like manner, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.
-
Aromatization: A final deprotonation step results in the formation of the stable, aromatic indazole ring system.
Caption: Key mechanistic steps in the formation of the indazole ring.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
| Step | Procedure | Reagents and Solvents | Key Parameters |
| 1 | Acetylation | 4-Methoxy-2-methylaniline, Acetic Anhydride | Stir at room temperature for 1-2 hours. |
| 2 | Bromination | N-(4-methoxy-2-methylphenyl)acetamide, Bromine, Acetic Acid | Maintain temperature below 10°C during bromine addition. |
| 3 | Diazotization & Cyclization | N-(5-bromo-4-methoxy-2-methylphenyl)acetamide, Isoamyl Nitrite, Potassium Acetate, Chloroform | Reflux the reaction mixture for 12-16 hours. |
| 4 | Work-up & Purification | Hydrochloric Acid, Sodium Hydroxide, Ethyl Acetate, Heptane | Acid/base extraction followed by recrystallization or column chromatography. |
Detailed Steps:
-
Acetylation: To a solution of 4-methoxy-2-methylaniline in a suitable solvent such as chloroform, add acetic anhydride dropwise at room temperature. Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Bromination: Dissolve the resulting N-(4-methoxy-2-methylphenyl)acetamide in glacial acetic acid and cool the mixture in an ice bath. Add a solution of bromine in acetic acid dropwise, ensuring the temperature remains below 10°C. Stir for an additional hour after the addition is complete.
-
Diazotization and Cyclization: To the crude brominated intermediate dissolved in chloroform, add potassium acetate and isoamyl nitrite. Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an acidic workup with hydrochloric acid, followed by basification with sodium hydroxide and extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by silica gel column chromatography.
Alternative Synthetic Route: Direct Bromination of 4-Methoxy-1H-indazole
An alternative approach to this compound is the direct electrophilic bromination of the 4-methoxy-1H-indazole core. This method is more atom-economical but presents significant challenges in terms of regioselectivity.
The indazole ring system is susceptible to electrophilic attack at several positions, primarily C3, C5, and C7. The directing effect of the methoxy group at the C4 position will influence the site of bromination. The methoxy group is an activating, ortho-, para-director. Therefore, it will direct electrophiles to the C3 and C5 positions. However, the inherent reactivity of the indazole nucleus itself must also be considered. Literature on the bromination of substituted indazoles indicates that a mixture of isomers is often obtained.[1]
Achieving high selectivity for the C5 position may require careful optimization of the brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, and temperature. Without such optimization, separation of the desired 5-bromo isomer from other regioisomers (such as the 3-bromo or 7-bromo derivatives) could be challenging and lead to lower overall yields of the target compound.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 4-methoxy-2-methylaniline. This method offers excellent control over the regiochemistry, ensuring the desired substitution pattern on the indazole core. A thorough understanding of the underlying mechanisms of acetylation, electrophilic bromination, and diazotization/cyclization is essential for the successful execution of this synthesis. While direct bromination of 4-methoxy-1H-indazole presents a shorter route, it is likely to be complicated by regioselectivity issues that would necessitate extensive optimization and purification efforts. For researchers requiring a dependable and scalable synthesis of this compound, the aniline-based route remains the strategy of choice.
References
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Zhang, R., & Williams, K. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]
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Porter, H. D., & Peterson, W. D. (n.d.). 5-NITROINDAZOLE. Organic Syntheses Procedure. Retrieved from [Link]
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Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 223–227. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1032–1042. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6899–6908. [Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4619–4624. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012). Organic Letters, 14(16), 4154–4157. [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III). (2022). ChemRxiv. [Link]
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An In-Depth Technical Guide to the Biological Activity of 5-Bromo-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive biological data for this specific molecule are emerging, this document synthesizes information from structurally related indazole derivatives to project its potential biological activities, mechanisms of action, and pathways for experimental validation. We will delve into a plausible synthetic route, hypothesize its role as a kinase inhibitor, and provide detailed protocols for its biological evaluation.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary medicinal chemistry.[1][2][3][4] Its structural resemblance to purines allows it to function as an effective hinge-binding motif in numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[1] Consequently, the indazole scaffold is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[4][5]
This compound represents a specific, functionalized iteration of this privileged core. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 4-position offers distinct opportunities for modulating the compound's physicochemical properties and its interactions with biological targets. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).[6]
Physicochemical Properties
Before delving into its synthesis and biological potential, it is essential to understand the fundamental properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Proposed Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and robust synthetic route can be adapted from established methods for related substituted indazoles. The following multi-step protocol outlines a logical pathway starting from commercially available precursors.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Bromination of 3-methoxy-2-methylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-2-methylaniline in a suitable solvent such as chloroform or acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of bromine in the same solvent dropwise to the cooled aniline solution. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-bromo-5-methoxy-6-methylaniline, can be purified by column chromatography.
Step 2: Diazotization and Cyclization to form this compound
-
Diazotization: Suspend the purified 2-bromo-5-methoxy-6-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool to 0°C.
-
Nitrite Addition: Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C. This will form the corresponding diazonium salt.
-
Cyclization: Neutralize the reaction mixture carefully with a base like sodium acetate. The diazonium salt will then undergo intramolecular cyclization to form the indazole ring.
-
Isolation and Purification: The resulting this compound will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Hypothesized Biological Activity: A Focus on Kinase Inhibition
Given the prevalence of indazole derivatives as kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases.[1][2][3][7] Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Mechanism of Action
Indazole-based inhibitors typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade. The methoxy group at the 4-position and the bromine at the 5-position are expected to influence the compound's binding affinity and selectivity for specific kinases.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway, illustrating the likely point of intervention for an indazole-based kinase inhibitor.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized anti-cancer and kinase-inhibiting properties of this compound, a series of well-established in vitro assays are necessary.
Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor like Axitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Western Blot Analysis for Pathway Modulation
This technique is used to detect specific proteins in a sample and can confirm if the compound is inhibiting the intended signaling pathway.
-
Cell Lysis: Treat cancer cells with this compound at various concentrations. After treatment, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Caption: A streamlined workflow for Western Blot analysis to assess protein phosphorylation.
Data Presentation and Comparative Analysis
The efficacy of a novel compound is best understood in the context of existing therapies. The following table provides a template for presenting anti-proliferative activity data.
| Compound | Target Kinase(s) | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | Hypothesized | A549 | Lung Cancer | Experimental |
| This compound | Hypothesized | MCF-7 | Breast Cancer | Experimental |
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial | 0.008[8] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial | 0.021[8] |
Conclusion and Future Directions
This compound is a promising, yet underexplored, member of the pharmacologically significant indazole family. Based on extensive research into structurally analogous compounds, it holds considerable potential as a kinase inhibitor for oncology applications. The synthetic and experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for its synthesis and biological validation.
Future research should focus on a broad-spectrum kinase screening panel to identify its primary molecular targets. Subsequent efforts can then be directed towards optimizing its structure to enhance potency and selectivity, ultimately paving the way for preclinical development. The versatility of the indazole scaffold suggests that this compound could serve as a valuable building block for the next generation of targeted therapies.[9]
References
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-4-methoxy-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents. Among these, derivatives of 5-Bromo-4-methoxy-1H-indazole are emerging as a promising class of compounds with significant potential for the development of targeted therapies. This technical guide provides a comprehensive overview of the prospective therapeutic targets of these derivatives, with a primary focus on their role as potent kinase inhibitors. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for the synthesis and evaluation of these compounds, and present a framework for understanding their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, with a diverse range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The unique bicyclic structure of the indazole nucleus, comprising a benzene ring fused to a pyrazole ring, provides a versatile framework for the design of small molecule inhibitors that can interact with high affinity and selectivity with various biological targets.[2] The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in many biologically active compounds.[2]
The strategic placement of substituents on the indazole core allows for the fine-tuning of physicochemical properties and target engagement. The 5-bromo and 4-methoxy substitutions on the 1H-indazole ring, the focus of this guide, offer key advantages for drug design. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse chemical moieties.[3] This facilitates the exploration of chemical space and the optimization of target interactions. The methoxy group at the 4-position can influence the electronic properties of the ring system and participate in crucial hydrogen bonding interactions within the target's binding site.[4]
Prime Therapeutic Target: Polo-like Kinase 4 (PLK4)
Our analysis of the existing literature strongly suggests that Polo-like kinase 4 (PLK4) is a primary and highly promising therapeutic target for derivatives of this compound. PLK4 is a member of the polo-like kinase family of serine/threonine kinases and plays a master regulatory role in centriole duplication during the cell cycle.[1][5]
The Rationale for Targeting PLK4 in Oncology
The overexpression of PLK4 is a common feature in a variety of human cancers, including breast, lung, and colorectal cancer, and is often correlated with poor prognosis and patient survival.[1][6] Dysregulation of PLK4 leads to centrosome amplification, a hallmark of cancer cells, which contributes to genomic instability and aneuploidy, driving tumor progression and metastasis.[5][7] Therefore, the inhibition of PLK4 presents a compelling therapeutic strategy to selectively target cancer cells, which are often more dependent on the proper functioning of the centrosome cycle for their rapid proliferation compared to normal cells.[8]
The PLK4 Signaling Pathway: A Visual Overview
The PLK4 signaling pathway is intricately linked to the cell cycle machinery. Its activity is tightly regulated to ensure the faithful duplication of centrioles precisely once per cell cycle. Dysregulation of this pathway can lead to uncontrolled cell proliferation.
Caption: Simplified PLK4 Signaling Pathway in Cancer.
Synthesis of this compound Derivatives
A plausible synthetic route to access derivatives of this compound for screening as PLK4 inhibitors is outlined below. This multi-step synthesis leverages established methodologies for indazole formation and subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of this compound (Intermediate 1)
Materials:
-
2-Fluoro-5-bromo-4-methoxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-bromo-4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Structure-Activity Relationship (SAR) of Indazole-Based PLK4 Inhibitors
The potency and selectivity of indazole-based kinase inhibitors are highly dependent on the nature and position of substituents on the indazole ring.[9] While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from related bromo-indazole series targeting PLK4.
Table 1: Representative SAR Data for Bromo-Indazole Analogs as PLK4 Inhibitors
| Compound ID | R1 Substitution (at N1) | R2 Substitution (at C3) | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | Methyl | H | 35 | 3.8 |
| COMP-003 | Ethyl | H | 28 | 2.5 |
| COMP-004 | Phenyl | H | 45 | 4.1 |
| COMP-005 | H | Pyridin-3-yl | 15 | 1.5 |
| COMP-006 | H | 4-Fluorophenyl | 22 | 2.1 |
| Axitinib | - | - | 6.5 | 0.2 |
| Centrinone | - | - | 2.7 | 4.8 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[10]
Key SAR Insights:
-
N1-Substitution: Small alkyl groups at the N1 position are generally well-tolerated and can enhance potency. Bulky aromatic substituents may be less favorable.
-
C3-Substitution: Introduction of aryl or heteroaryl groups at the C3 position via cross-coupling reactions is a common strategy to improve potency by accessing additional binding pockets.
-
5-Position (Bromo): The bromine atom is a key attachment point for these C3-substituents through palladium-catalyzed cross-coupling reactions.
-
4-Position (Methoxy): The methoxy group is anticipated to engage in hydrogen bonding with residues in the ATP-binding pocket, potentially enhancing affinity.
Experimental Protocols for Evaluating Inhibitory Activity
In Vitro Biochemical Assay: PLK4 Kinase Inhibition
A robust and widely used method for determining the in vitro potency of kinase inhibitors is the LanthaScreen® Eu Kinase Binding Assay.[11]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
In a 384-well plate, add the test compounds.
-
Prepare a 2X solution of PLK4 kinase and the europium-labeled anti-tag antibody in the assay buffer and add to the wells.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer and add to the wells to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665/615) and plot the data against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Inhibition of PLK4 Activity in Cancer Cells
To assess the activity of the compounds in a cellular context, a Western blot-based assay can be used to measure the phosphorylation of a downstream PLK4 substrate.
Principle: Inhibition of PLK4 in cells will lead to a decrease in the phosphorylation of its substrates. This can be detected using phospho-specific antibodies. A common readout is the autophosphorylation of PLK4 itself or the phosphorylation of its substrate, SAS-6.[12]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells known to overexpress PLK4 (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound derivatives for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-PLK4 (or a downstream target like p-SAS-6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total PLK4 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein and loading control.
-
Determine the concentration-dependent inhibition of PLK4 activity.
-
Conclusion and Future Directions
Derivatives of this compound hold significant promise as a new class of targeted therapeutics, with Polo-like kinase 4 emerging as a key and compelling target, particularly in the context of oncology. The synthetic tractability of this scaffold, coupled with the established importance of PLK4 in cancer cell proliferation, provides a strong foundation for the development of novel and potent inhibitors.
Future efforts should focus on the synthesis and screening of a focused library of this compound derivatives to establish a detailed structure-activity relationship for this specific scaffold against PLK4. Lead compounds with potent in vitro and cellular activity should then be advanced into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds into the next generation of targeted cancer therapies.
References
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. (URL: [Link])
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Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. (URL: [Link])
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Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. (URL: [Link])
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High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. PMC. (URL: [Link])
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Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (URL: [Link])
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. (URL: [Link])
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Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry. (URL: [Link])
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Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. (URL: [Link])
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. (URL: [Link])
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PLK4 Inhibition as a Strategy to Enhance Non-Small Cell Lung Cancer Radiosensitivity. American Association for Cancer Research. (URL: [Link])
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Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. bioRxiv. (URL: [Link])
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An In-Depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This guide provides an in-depth technical analysis of 5-Bromo-4-methoxy-1H-indazole , a strategically functionalized derivative poised for significant application in drug discovery. While direct literature on this specific isomer is emerging, this document extrapolates from the rich chemistry of analogous indazoles to present its synthesis, reactivity, and profound potential as a versatile building block. We will delve into its role in constructing complex molecules, with a particular focus on the rational design of protein kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this scaffold in their programs.
The Indazole Nucleus: A Privileged Scaffold in Drug Design
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] Their structural resemblance to purines and their ability to act as bioisosteres of indoles—a common motif in endogenous ligands and natural products—grant them unique pharmacological properties.[2][3] This mimicry allows indazole-containing molecules to effectively interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors, and enzymes.[4][5]
The therapeutic impact of the indazole core is validated by numerous FDA-approved drugs. For instance:
-
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1][6]
-
Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[1][6]
-
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[2][6][7]
-
Granisetron is a selective 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[2][6]
The success of these drugs underscores the chemical and biological versatility of the indazole scaffold, making novel, functionalized derivatives like this compound highly valuable starting points for new therapeutic discoveries.
Physicochemical and Structural Properties
Understanding the core properties of a building block is fundamental to its application. Below is a summary of the known and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [8] |
| Molecular Weight | 227.06 g/mol | [9] |
| CAS Number | 1260789-20-4 | N/A |
| Appearance | Predicted: White to light yellow solid | N/A |
| InChI Key | IZLZZNZOCDXQCP-UHFFFAOYSA-N | [8] |
| SMILES String | COC1=C(C=CC2=C1C=NN2)Br | [8] |
| Predicted XlogP | 2.2 | [8] |
| Predicted Melting Point | ~130-140 °C (by analogy to similar isomers) | N/A |
Note: Experimental data for properties such as melting point and solubility are not widely available in public-domain literature and should be determined empirically.
Synthesis and Production: A Plausible Synthetic Workflow
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific, validated protocol for this compound is not extensively published, a plausible and efficient route can be designed based on established methodologies for substituted indazoles, such as the Jacobson or Davis-Beirut reactions, starting from a functionalized aniline.[10][11]
The proposed workflow below begins with the commercially available 2-Bromo-3-methoxyaniline and proceeds through diazotization and intramolecular cyclization.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from 2-Bromo-3-methoxyaniline.
Materials:
-
2-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Bromo-3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C. Causality: This exothermic reaction forms the reactive diazonium salt intermediate; low temperature is critical to prevent its decomposition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Reductive Cyclization:
-
In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite, ~2.5 eq) in water, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The addition should be controlled to manage gas evolution and maintain a low temperature. Causality: The reducing agent facilitates the intramolecular cyclization to form the indazole ring system.
-
Allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them sequentially with water and brine. Causality: The washes remove inorganic salts and residual acid/base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.
-
Reactivity and Application as a Versatile Building Block
The true power of this compound lies in the orthogonal reactivity of its functional groups, which allows for precise, stepwise elaboration into complex target molecules.
Caption: Key reactive sites and their synthetic utility.
The C5-Bromine: A Gateway for Carbon-Carbon Bond Formation
The bromine atom at the 5-position is an exceptionally useful handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[12]
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl boronic acid to the 5-position of the indazole core.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The palladium catalyst is oxygen-sensitive, and an inert atmosphere is required to prevent its degradation and ensure catalytic activity.
-
Add the degassed solvent(s) followed by the palladium catalyst.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash the combined organic phase with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography to obtain the 5-aryl-4-methoxy-1H-indazole product.
The N1-Position: Tuning Properties and Vectorial Exploration
The nitrogen at the 1-position (N1) of the pyrazole ring is a nucleophilic site that can be readily functionalized.[4] N-alkylation or N-arylation allows for the introduction of substituents that can probe different regions of a target's binding site, improve solubility, or block metabolic degradation.
Commonly, the N1-H is first protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions during C-C coupling, and then deprotected for subsequent functionalization.[12]
The C4-Methoxy Group: A Key Pharmacophoric Element
The methoxy group at the 4-position is not merely a synthetic bystander. Its electronic and steric properties play a crucial role:
-
Electronic Modulation: As an electron-donating group, it influences the aromatic system's reactivity.
-
Conformational Lock: It can sterically influence the orientation of adjacent substituents, locking in a bioactive conformation.
-
Hydrogen Bonding: The oxygen atom can act as a critical hydrogen bond acceptor in protein-ligand interactions, significantly enhancing binding affinity and selectivity.[5]
Application Spotlight: Designing Next-Generation Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binder" in the design of ATP-competitive kinase inhibitors.[5][12] The N1 and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor potently in the hinge region of the kinase active site.
This compound is an ideal starting point for designing novel kinase inhibitors. A typical discovery workflow would leverage the chemistry described above.
Caption: A conceptual workflow for developing a kinase inhibitor.
The methoxy group can provide an additional hydrogen bond with the kinase back pocket, while the group installed at the 5-position via Suzuki coupling can be designed to occupy the hydrophobic pocket, leading to high potency and selectivity.[5]
Caption: Conceptual diagram of indazole binding to a kinase hinge.
Conclusion and Future Perspectives
This compound represents a highly strategic and versatile building block for medicinal chemistry. Its pre-installed functional handles—a bromine atom primed for cross-coupling, a methoxy group for pharmacophoric interactions, and a reactive indazole nitrogen—provide a robust platform for the rapid generation of diverse and complex molecular libraries. While its full potential is still being explored, its utility in constructing potent and selective kinase inhibitors is particularly evident. As the demand for novel therapeutics continues to grow, the intelligent application of such well-designed scaffolds will be paramount in accelerating the discovery of next-generation medicines.
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Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. [Link]
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Chemspace. (n.d.). 5-Bromo-1-(4-methoxybenzyl)-1H-indazole. Chemspace. [Link]
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Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(4), 485-498. [Link]
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Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(11), 1019-1041. [Link]
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PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. Ningbo Inno Pharmchem. [Link]
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Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(part i), 99-158. [Link]
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Chen, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Alarcon, S., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Solution. The Journal of Organic Chemistry, 87(9), 5858-5869. [Link]
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An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole and its Analogs
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] This guide provides an in-depth technical review of 5-Bromo-4-methoxy-1H-indazole, a key intermediate and foundational structure for the development of potent and selective therapeutic agents. We will explore its synthesis, physicochemical properties, and critically, the structure-activity relationships (SAR) of its analogs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Indazole Core
Indazole and its derivatives are prevalent in a wide array of biologically active compounds, serving as the core structure in several FDA-approved drugs.[3] Their significance stems from their ability to act as bioisosteres for indoles and phenols, often conferring superior pharmacokinetic properties such as improved plasma clearance, oral bioavailability, and metabolic stability.[4][5] The indazole nucleus is a versatile scaffold found in compounds with activities ranging from anti-inflammatory and antitumor to anti-HIV.[1] Specifically, substituted indazoles have gained prominence as potent kinase inhibitors, leveraging their structural resemblance to the purine ring of ATP to interact with the hinge region of kinase domains.[6][7]
The subject of this guide, this compound, represents a strategically functionalized starting point for chemical library synthesis. The methoxy group at the C4 position and the bromine atom at the C5 position offer orthogonal handles for diversification, enabling a systematic exploration of the chemical space around the indazole core to optimize biological activity.
Synthesis and Characterization
General Synthetic Workflow
A representative synthesis for a related compound, 7-bromo-5-methoxy-1H-indazole, starts from 4-methoxy-2-methyl aniline.[8] This process involves an initial bromination step, followed by diazotization and cyclization to form the indazole ring.[8] A similar strategy can be envisioned for the 5-bromo-4-methoxy isomer, starting from a different aniline precursor.
Below is a generalized workflow illustrating the key transformations in indazole synthesis.
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Methodological & Application
Suzuki coupling protocol for 5-Bromo-4-methoxy-1h-indazole
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-4-methoxy-1H-indazole
Authored by: A Senior Application Scientist
Introduction: The Strategic Union of Indazoles and Suzuki Coupling
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] Its unique electronic properties and structural rigidity make it an attractive building block for drug development professionals. The functionalization of the indazole ring is therefore a critical task in the synthesis of novel molecular entities.
Among the myriad of cross-coupling reactions available to synthetic chemists, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[1][4][5][6] This Nobel Prize-winning reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool for constructing complex biaryl and heteroaryl systems.[4][7]
This document provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 5-aryl-4-methoxy-1H-indazoles. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and explain the causality behind the selection of specific reagents and conditions.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[4][5] The electron richness of the indazole ring can influence the rate of this step.
-
Transmetalation: This is arguably the most complex step. The organoboron species (e.g., an arylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[4][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple and are expelled as the desired 5-aryl-4-methoxy-1H-indazole product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][5] The use of bulky, electron-rich phosphine ligands on the palladium catalyst is crucial as they accelerate this final, product-releasing step.[4]
A key challenge when working with nitrogen-containing heterocycles like indazole is their potential to coordinate with the palladium catalyst, leading to deactivation.[10][11] The selection of a robust catalyst system with appropriate ligands is therefore essential to mitigate this inhibitory effect and ensure efficient turnover.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for Suzuki Coupling of this compound
This protocol has been developed based on established methodologies for the coupling of bromoindazoles and offers a robust starting point for a variety of aryl and heteroaryl boronic acids.[12][13][14]
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronic ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane or 1,2-Dimethoxyethane (DME), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
-
Silica Gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow: Step-by-Step Guide
Caption: Step-by-step experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), your chosen base (e.g., K₂CO₃, 3.0 equiv), and [Pd(dppf)Cl₂]·CH₂Cl₂ (0.05 equiv).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (or DME) and deionized water via syringe. A typical solvent ratio is 4:1 or 3:1 (organic:water). The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindazole is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[14][15] Rinse the pad with additional ethyl acetate to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then a saturated brine solution.[2][16] The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-4-methoxy-1H-indazole product.[15][16][17]
Parameter Optimization and Causality
The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent. The following table summarizes common conditions used for coupling bromoindazoles, providing a foundation for optimization.
| Parameter | Reagent/Condition | Typical Range | Rationale & Causality |
| Palladium Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂ | 1-5 mol% | The dppf ligand is bulky and electron-rich, which stabilizes the Pd(0) species, promotes the crucial reductive elimination step, and is often highly effective for challenging heteroaryl couplings.[4][12][13] |
| Pd(PPh₃)₄ | 5-10 mol% | "Tetrakis" is a classic, reliable catalyst but may require higher temperatures or longer reaction times compared to more modern catalysts.[1][7] | |
| Base | K₂CO₃ | 2.0 - 3.0 equiv | A cost-effective and generally effective base suitable for many substrates. Its solubility in the aqueous phase is key to activating the boronic acid.[13][14] |
| Cs₂CO₃ | 1.3 - 2.0 equiv | A stronger, more soluble base that can accelerate the reaction, particularly with less reactive coupling partners.[1][7][18] | |
| K₃PO₄ | 2.0 equiv | A moderately strong base often used in Buchwald-Hartwig amination that also proves effective in Suzuki couplings, especially for sensitive substrates.[10] | |
| Solvent System | 1,4-Dioxane / H₂O | 3:1 to 5:1 | A widely used system where dioxane solubilizes the organic components and water dissolves the inorganic base, facilitating the interaction between all reactants.[10][14] |
| DME / H₂O | 3:1 to 5:1 | Dimethoxyethane (DME) is an excellent alternative to dioxane, offering similar properties.[13] | |
| Temperature | Heat | 80 - 100 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the initial oxidative addition. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of 5-aryl-4-methoxy-1H-indazoles. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocol outlined in this application note serves as a validated starting point, empowering scientists in drug discovery and development to accelerate their synthetic efforts and explore new chemical space.
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). IJCRT.org. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Hydrophilic Suzuki-coupling product workup? (n.d.). Reddit. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Indian Academy of Sciences. Available at: [Link]
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- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methoxy-1H-indazole
Introduction: The Strategic Value of Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and drug development due to its bioisosteric relationship with indole.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, including potent kinase inhibitors and anti-cancer agents.[1][2][3] 5-Bromo-4-methoxy-1H-indazole, in particular, represents a highly versatile building block. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular complexity. The methoxy group at the C4 position, meanwhile, modulates the electronic properties of the ring system and offers an additional vector for interaction with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[4][5] These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under remarkably mild conditions, tolerating a wide range of functional groups.[5][6] This guide provides an in-depth exploration of key palladium-catalyzed methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—applied to the functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.
The Mechanistic Core: A Unified Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a common, elegant catalytic cycle that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational experimental design and troubleshooting.
The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) intermediate.[4][5][7] This is often the rate-determining step of the cycle.
-
Transmetalation / Ligand Exchange: The nature of this step depends on the specific reaction.
-
In Suzuki-Miyaura coupling, an organoboron species transfers its organic group to the palladium center, a process typically facilitated by a base.[7][8]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[9][10][11]
-
In Sonogashira coupling, a copper-acetylide (or the alkyne itself in copper-free variants) undergoes transmetalation with the palladium complex.[9][12]
-
In Heck coupling, the alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.[4]
-
-
Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Experimental Components and Their Functions
-
Ligands: Ligands, typically electron-rich phosphines, are not mere spectators. They are critical for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition and reductive elimination.[6] The choice of ligand is often reaction-specific; for instance, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are essential for efficient Buchwald-Hartwig amination.[11]
-
Base: The base plays a crucial role, and its function varies. In Suzuki-Miyaura reactions, it activates the organoboron reagent for transmetalation.[8] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine.[10][15] In Heck and Sonogashira reactions, it neutralizes the HX generated during the cycle.[12][16]
-
Solvent: Solvents must be chosen to dissolve all reaction components and are typically anhydrous and degassed to prevent the oxidation and deactivation of the Pd(0) catalyst. Common choices include 1,4-dioxane, dimethoxyethane (DME), toluene, and DMF.[8]
Application Protocols for this compound
The following protocols provide robust starting points for the cross-coupling of this compound. Note that the indazole's N-H proton is acidic and can be deprotonated under basic conditions. For certain applications, N-protection (e.g., with a Boc or SEM group) may be beneficial to prevent side reactions, though many successful couplings are reported on the NH-free substrate.[17][18]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of organoboron reagents.[6][8][13] It is an exceptional tool for constructing biaryl and heteroaryl-aryl linkages.
Experimental Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv.), the palladium catalyst, and the ligand.
-
Reagent Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DME/water) via syringe. The reaction concentration is typically 0.1–0.5 M.
-
Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80–110 °C). Microwave irradiation can significantly reduce reaction times.[12]
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Conditions for Suzuki-Miyaura Coupling:
| Entry | Coupling Partner (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | — | K₂CO₃ (2.0) | DME/H₂O | 80 | 2-4 | >90[1] |
| 2 | 4-Pyridylboronic acid (1.3) | Pd(PPh₃)₄ (5) | — | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 3 | Thiophene-2-boronic acid (1.2) | Pd(dppf)Cl₂ (3) | — | K₂CO₃ (2.0) | DME | 80 | 2[1] | ~92[1] |
digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Assemble Reactants\n(Indazole, Boronic Acid, Catalyst, Base)\nin Schlenk Flask under Inert Gas"]; add_solvent [label="2. Add Degassed\nSolvent"]; react [label="3. Heat Reaction\n(Conventional or Microwave)"]; monitor [label="4. Monitor Progress\n(TLC / LC-MS)"]; workup [label="5. Aqueous Workup\n& Extraction"]; purify [label="6. Column\nChromatography"]; product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> setup; setup -> add_solvent; add_solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> react [label="Incomplete", style=dashed]; workup -> purify; purify -> product;
}
Figure 2: Standard experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forging C-N bonds, offering broad scope for both the amine and aryl halide partners.[10][15] It is invaluable for synthesizing arylamines, which are common substructures in pharmaceuticals.
Experimental Procedure:
-
Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, the bulky biarylphosphine ligand, and the base (e.g., NaOt-Bu, LiHMDS) to a flame-dried Schlenk flask.[19]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1–1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitoring & Workup: Follow the general procedure outlined in Protocol 1. The workup may require careful quenching if a strong base like NaOt-Bu is used.
-
Purification: Purify the crude product by flash column chromatography.
Representative Conditions for Buchwald-Hartwig Amination:
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 4-12 |
| 2 | Aniline (1.2) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 |
| 3 | Benzylamine (1.2) | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (2.0) | THF | 80 | 6-18 |
Protocol 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling provides a direct and powerful route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[9][20] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]
Experimental Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Reagent Addition: Add the degassed solvent, which is often the amine base itself (e.g., triethylamine or diisopropylethylamine), or a mixture like THF/Et₃N.
-
Substrate Addition: Add the terminal alkyne (1.2–2.0 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–80 °C).
-
Monitoring & Workup: Follow the general procedure in Protocol 1. The workup often involves filtering through a pad of celite to remove catalyst residues before extraction.
-
Purification: Purify by flash column chromatography.
Representative Conditions for Sonogashira Coupling:
| Entry | Alkyne (Equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | 60 | 4-8 |
| 2 | Trimethylsilylacetylene (1.5) | Pd(PPh₃)₄ (3) | CuI (5) | THF/DIPA | RT | 12 |
| 3 | Propargyl alcohol (1.3) | PdCl₂(PPh₃)₂ (2) | CuI (4) | DMF/Et₃N | 50 | 6 |
Protocol 4: Heck Coupling for C-C Bond Formation
The Heck reaction creates a new C-C bond by coupling the aryl halide with an alkene, typically forming a substituted alkene product.[16] The reaction generally favors the formation of the more stable trans isomer.[21]
Experimental Procedure:
-
Setup: To a sealed tube or Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a ligand if required (e.g., PPh₃, P(o-tol)₃).
-
Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, 2.0–3.0 equiv.).
-
Solvent & Substrate Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF, acetonitrile) and the alkene (1.2–5.0 equiv.).
-
Reaction: Heat the sealed reaction mixture with stirring to the required temperature (typically 80–140 °C).
-
Monitoring & Workup: Follow the general procedure in Protocol 1.
-
Purification: Purify by flash column chromatography.
Representative Conditions for Heck Coupling:
| Entry | Alkene (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene (1.5) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 12-24 |
| 2 | Ethyl acrylate (2.0) | Pd(OAc)₂ (3) | — | K₂CO₃ (2.0) | MeCN | 80 | 16 |
| 3 | 1-Octene (3.0) | PdCl₂(PPh₃)₂ (5) | — | Et₃N (2.5) | NMP | 120 | 24 |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through modern palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to generate extensive libraries of novel indazole derivatives. Successful implementation requires a solid understanding of the underlying catalytic cycle and careful optimization of the key parameters: the palladium source, ligand, base, and solvent. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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Cenini, S., & Ragaini, F. (2017). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis. [Link]
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Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Bentham Science. (2016). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Chemistry. [Link]
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Molnár, Á. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
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Autechem. Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. [Link]
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Pace, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Almashhadany, D. A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
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Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
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Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
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National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
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Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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ScienceDirect. (2012). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron. [Link]
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Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry. [Link]
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National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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ResearchGate. (2016). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
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ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
ResearchGate. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
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ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
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N-alkylation of 5-Bromo-4-methoxy-1h-indazole experimental procedure
An Application Note and Protocol for the N-Alkylation of 5-Bromo-4-methoxy-1H-indazole
Introduction: The Significance of Indazole N-Alkylation
The indazole scaffold is a privileged bicyclic heterocycle, serving as a core structural motif in numerous pharmacologically active compounds.[1] As a bioisostere of indole, it is integral to the design of therapeutics ranging from anti-tumor agents like pazopanib to anti-inflammatory drugs.[2] The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents, particularly on the nitrogen atoms of the pyrazole ring. Direct N-alkylation of the 1H-indazole core is a primary method for molecular diversification; however, it presents a significant synthetic challenge: the control of regioselectivity.[3][4]
Alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that are difficult to separate and reduce the overall yield of the desired product.[5][6] The thermodynamic stability generally favors the 1H-tautomer, but the kinetic outcome of alkylation is a delicate interplay of steric hindrance, electronic effects of ring substituents, and the specific reaction conditions employed (base, solvent, and electrophile).[1][7]
This guide provides a detailed examination of the principles governing the N-alkylation of this compound and presents robust, field-proven protocols for achieving regioselective synthesis of both N1- and N2-alkylated products.
Guiding Principles: Controlling Regioselectivity
The ratio of N1 to N2 alkylation is not arbitrary; it is dictated by the relative nucleophilicity of the two nitrogen atoms and the steric environment around them. For this compound, the substituents play a key role. The 4-methoxy group is electron-donating, increasing the electron density of the ring system, while the 5-bromo group is electron-withdrawing.
-
N1-Alkylation (Kinetic Control): Deprotonation with a strong, non-chelating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors alkylation at the N1 position.[3][5] The resulting sodium indazolide salt is less sterically hindered at the N1 position, making it the preferred site for attack by an incoming electrophile.
-
N2-Alkylation (Thermodynamic or Reagent-Directed Control): Achieving N2 selectivity often requires different strategies. Mitsunobu conditions, for example, are known to favor the formation of the N2 regioisomer.[5][8] Alternatively, certain acid-catalyzed conditions using specific alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates have shown high N2 selectivity.[9][10]
The following diagram illustrates the key factors that influence the reaction's regiochemical outcome.
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
Experimental Protocols
PART A: Materials and Reagents
This table summarizes the key reagents required for the following protocols. Ensure all solvents are anhydrous, as the presence of water will quench the strong bases used.
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Notes |
| This compound | C₈H₇BrN₂O | 227.06 | Starting Material | - |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base (Deprotonation) | Highly reactive with water; handle under inert atmosphere. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | Use freshly distilled or from a solvent purification system. |
| Alkyl Halide (e.g., Iodomethane) | R-X | Variable | Alkylating Agent | Reactivity: I > Br > Cl. |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | Mitsunobu Reagent | - |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Mitsunobu Reagent | Caution: Potentially explosive, handle with care. |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent | Used to safely neutralize unreacted base. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | - |
| Brine | NaCl (aq) | 58.44 | Washing Agent | Removes residual water from the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes trace water from the organic extract before evaporation. |
PART B: Protocol 1 - N1-Selective Alkylation using NaH/THF
This protocol is optimized for selective alkylation at the N1 position and is based on well-established methods for substituted indazoles.[3][5]
Workflow Diagram: N1-Alkylation
Caption: Step-by-step workflow for the N1-selective alkylation protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (to achieve a concentration of ~0.1 M). Stir at room temperature until all the solid has dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas evolves during this step. The mixture may become a slurry.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be necessary.[6]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N1-alkylated product.
PART C: Protocol 2 - N2-Selective Alkylation via Mitsunobu Reaction
This protocol provides a general framework for achieving N2-selectivity, a common outcome for indazole alkylation under Mitsunobu conditions.[5][8]
Workflow Diagram: N2-Alkylation (Mitsunobu)
Caption: Step-by-step workflow for the N2-selective Mitsunobu protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath with vigorous stirring.
-
Initiation: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentration: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: The resulting residue, containing the product and triphenylphosphine oxide byproduct, can be purified directly by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure N2-alkylated indazole.
Characterization and Validation
Distinguishing between the N1 and N2 regioisomers is critical for validating the success of the chosen protocol. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this assignment.
-
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. Furthermore, the protons of the N-alkyl group will have different chemical shifts depending on their proximity to the different parts of the indazole ring system.
-
¹³C NMR & HMBC: The most definitive method involves a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5]
-
For the N1-isomer , a 2- or 3-bond correlation is typically observed between the methylene protons of the alkyl group (-N-CH₂ -R) and the C7a carbon of the indazole ring.
-
For the N2-isomer , a correlation is instead observed between the methylene protons and the C3 carbon.[7]
-
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
-
Ceballos, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1083-1096.
-
BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
-
BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
-
Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
O'Neill, P. T., et al. (2022). Development of a selective and scalable N1-indazole alkylation. Organic Process Research & Development.
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
-
Ceballos, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
-
BenchChem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
-
Sapeta, K., & Kerr, M. A. (2010). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
-
Beilstein Journals. (2021). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Clemens, J., et al. (2018). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Letters, 20(10), 2840-2844.
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
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Application Note & Protocol Guide: Regioselective N1 vs. N2 Alkylation of 5-Bromo-4-methoxy-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and controlling the regioselective N-alkylation of 5-bromo-4-methoxy-1H-indazole, a critical transformation for synthesizing advanced intermediates in medicinal chemistry. We will explore the underlying mechanistic principles that govern the N1 versus N2 selectivity and provide robust, step-by-step protocols for achieving high regioselectivity for either isomer.
The Challenge of Indazole Alkylation: A Tale of Two Nitrogens
The indazole scaffold is a privileged motif in drug discovery, serving as a bioisostere for indole and appearing in numerous therapeutic agents.[1][2] However, the functionalization of the indazole core presents a significant synthetic hurdle. The challenge originates from the annular tautomerism of the pyrazole ring, where the acidic proton can reside on either nitrogen atom, leading to the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomers.[3][4]
Upon deprotonation with a base, the resulting indazolide anion is mesomeric, with nucleophilic character distributed across both N1 and N2. Consequently, direct alkylation often yields a mixture of N1 and N2 regioisomers, complicating purification, reducing yields, and increasing development costs.[3][5] The ability to selectively target either nitrogen is therefore of high synthetic value.
Figure 1: Competing N1 and N2 alkylation pathways arising from the indazolide anion.
Governing Principles of Regioselectivity
The N1/N2 product ratio is not arbitrary; it is highly sensitive to a combination of steric, electronic, and environmental factors. A rational approach to reaction design allows for predictable control over the outcome.
-
Base and Counter-ion: The choice of base is paramount.[3] Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents tend to favor N1-alkylation.[5][6] This is often attributed to the formation of a tight ion pair where the sodium cation may coordinate with both the N2 nitrogen and a nearby Lewis basic group (like the C4-methoxy oxygen in our substrate), sterically shielding the N2 position from the incoming electrophile.[5][7] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents often result in mixtures.[2][8] The cesium cation (from Cs₂CO₃) can also favor N1-substitution, potentially through a chelation mechanism.[3][9]
-
Solvent: The solvent's polarity and coordinating ability are critical. Non-polar aprotic solvents like tetrahydrofuran (THF) or dioxane are often employed for N1-selective reactions with strong bases.[1][5] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to different selectivity profiles, in some cases favoring the N2 isomer or leading to mixtures, by creating solvent-separated ion pairs that reduce the steric influence of the counter-ion.[3][10]
-
Substituent Effects: The electronic properties and steric bulk of substituents on the indazole ring have a profound impact.[1][3] For this compound, the electron-donating methoxy group at C4 increases the electron density of the ring system. Conversely, the electron-withdrawing bromine at C5 decreases it. The interplay of these effects influences the relative nucleophilicity of N1 and N2. Steric hindrance from substituents near the nitrogen atoms, particularly at the C7 position, can strongly direct alkylation to the less hindered N1 position.[6]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products.[4] Reactions that allow for equilibration, for instance, through the use of specific α-halo carbonyl electrophiles, can favor the N1 product even if the N2 product is formed faster.[1][10] Most standard alkylations, however, are under kinetic control, where the product ratio is determined by the relative activation energies of the competing pathways.
Protocols for Selective Alkylation
The following protocols are designed to provide a high degree of regioselectivity for the alkylation of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific alkylating agent.
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-regioselectivity and is based on conditions known to be effective for a wide range of substituted indazoles.[5][6] The use of NaH in THF is a robust system for directing alkylation to the N1 position.[1][5]
Methodology Rationale: The use of sodium hydride, a strong and non-coordinating base, ensures complete and irreversible deprotonation of the indazole. The non-polar, aprotic solvent THF promotes the formation of a tight sodium-indazolide ion pair. This complex is believed to sterically hinder the N2 position, making the N1 nitrogen the primary site of attack for the electrophile.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exothermic reaction with NaH.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete deprotonation. The solution may become a slurry.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation (TfOH/Trichloroacetimidate Method)
Achieving high N2 selectivity often requires moving away from basic conditions. Acid-promoted alkylation using pre-formed alkyl 2,2,2-trichloroacetimidates is a highly effective and general method for the selective N2-functionalization of indazoles.[9][11]
Methodology Rationale: This method avoids the formation of the ambident indazolide anion. Under acidic conditions, the indazole is protonated, and the reaction proceeds through a different mechanism. The use of an alkyl trichloroacetimidate as the electrophile, activated by a strong acid like trifluoromethanesulfonic acid (TfOH), has been shown to have a strong intrinsic preference for the N2 position.[11][12]
Step-by-Step Procedure:
-
Preparation of Alkylating Agent: First, prepare the required alkyl 2,2,2-trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile. This reagent should be purified before use.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Solvent Addition: Add an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure N2-alkylated indazole.
Figure 2: A generalized experimental workflow for indazole alkylation.
Summary of Conditions and Expected Outcomes
The choice of reaction conditions directly dictates the regiochemical outcome. The following table summarizes the expected results based on literature precedents for structurally similar indazoles.
| Target Isomer | Base / Catalyst | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Ref. |
| N1 | NaH | THF | Alkyl Bromide/Tosylate | >95:5 | [1][6] |
| N1 | Cs₂CO₃ | Dioxane | Alkyl Halide | High N1-selectivity | [5][9] |
| N2 | TfOH | DCM / DCE | Alkyl Trichloroacetimidate | <5:95 | [11][12] |
| N2 | DEAD / PPh₃ | THF | Alcohol (Mitsunobu) | Often N2-selective | [1][10] |
| Mixture | K₂CO₃ | DMF | Alkyl Iodide | ~1:1 to 3:2 | [2][13] |
Note: Ratios are illustrative and can vary based on the specific indazole substrate and electrophile used.
References
- Benchchem. (2025).
-
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Benchchem. (2025).
-
Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Benchchem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
-
Taylor, R. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
- Benchchem. (2025).
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
-
ResearchGate. (2022). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
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- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-1H-indazole
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction is particularly vital in pharmaceutical and materials science, where the arylamine motif is a cornerstone of countless functional molecules. The indazole core, a privileged scaffold in drug discovery, is present in numerous FDA-approved therapeutics for oncology and antiemetic applications.[4][5] This document provides a comprehensive guide for the successful execution of the Buchwald-Hartwig amination on 5-bromo-4-methoxy-1H-indazole, a versatile building block for the synthesis of novel indazole-based compounds. We delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and offer expert insights into troubleshooting and optimization.
Scientific Foundation: Mechanism and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[6] The catalytic cycle, essential for understanding the reaction's nuances, proceeds through three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[7][8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-aryl indazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Sources
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- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-4-methoxy-1H-indazole Scaffold
Abstract
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] Its structural resemblance to the purine ring of ATP enables critical hydrogen bonding interactions with the hinge region of the kinase active site.[3] This application note provides an in-depth guide to the strategic utilization of 5-Bromo-4-methoxy-1H-indazole as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the key synthetic transformations, provide detailed, field-proven protocols, and explain the underlying scientific rationale for experimental design, empowering researchers in drug discovery to leverage this valuable building block.
Introduction: The Strategic Value of the this compound Core
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug development. The indazole moiety is a highly effective pharmacophore for targeting the ATP-binding site of kinases.[2][4]
The this compound scaffold offers a distinct advantage for medicinal chemists. The key functional "handles" are strategically positioned for diversification:
-
The Bromine Atom (C5-Position): This is the primary site for introducing molecular complexity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][5] This allows for the facile installation of various aryl and heteroaryl moieties that can extend into specific pockets of the kinase active site, modulating potency and selectivity.
-
The Methoxy Group (C4-Position): The methoxy group can serve as a key interaction point within the active site or be used to fine-tune the physicochemical properties of the final compound. Its electron-donating nature can also influence the reactivity of the indazole ring.
-
The Indazole Nitrogens (N1/N2): The NH group can act as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region. Alkylation or arylation at this position can be used to explore additional binding interactions or block metabolism.
This combination of features makes this compound an ideal starting point for constructing both Type I and Type II kinase inhibitors, which target the active (DFG-in) and inactive (DFG-out) conformations of the kinase, respectively.[6][7][8]
Core Synthetic Strategies: Functionalization of the Indazole Scaffold
The true power of the this compound building block is realized through robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic approach.
Suzuki-Miyaura Cross-Coupling: Building the C-C Bond
The Suzuki-Miyaura reaction is arguably the most important tool for functionalizing the C5-position. It allows for the creation of a carbon-carbon bond between the indazole core and a wide array of aryl or heteroaryl boronic acids or esters.[4][5] This is critical for building the bi-aryl structures common to many kinase inhibitors.
Causality Behind the Conditions:
-
Palladium Catalyst: A catalyst like Pd(dppf)Cl₂ is often chosen for its high efficiency and stability, facilitating the oxidative addition of the palladium into the C-Br bond.[9]
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][5]
-
Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic starting materials and the inorganic base.[4][5]
Buchwald-Hartwig Amination: Forging the C-N Linkage
Many potent kinase inhibitors feature a diaryl amine linkage. The Buchwald-Hartwig amination reaction is the premier method for forming this C-N bond, coupling the indazole core with an amine-containing fragment, often another heterocycle like a quinazoline or pyrimidine.
Causality Behind the Conditions:
-
Ligand Choice: The choice of phosphine ligand is critical and is often tailored to the specific substrates. Ligands like Xantphos or BINAP are common as they stabilize the palladium catalyst and promote the reductive elimination step that forms the final C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more effective nucleophile.
Caption: Synthetic workflow for a hypothetical BTK inhibitor analog.
Step 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-methoxy-5-(4-phenoxyphenyl)-1H-indazole (Intermediate 2)
This step installs the key phenyl ether moiety, which is designed to occupy a hydrophobic pocket in the kinase.
Materials & Reagents:
-
This compound (1.0 eq)
-
(4-phenoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (Degassed)
Protocol:
-
To a flame-dried round-bottom flask, add this compound, (4-phenoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂, followed by 1,4-dioxane and water (4:1 ratio).
-
Stir the mixture vigorously and heat to 90 °C under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 2.
Step 2: Buchwald-Hartwig Amination
Reaction: Synthesis of N-(4-((4-methoxy-1H-indazol-5-yl)amino)pyrimidin-5-yl)acrylamide (A simplified analog for demonstration)
This protocol outlines the crucial C-N bond formation, linking the indazole core to a pyrimidine, a common hinge-binding element.
Materials & Reagents:
-
Intermediate from Step 1 (or this compound for a direct coupling) (1.0 eq)
-
4-Aminopyrimidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Protocol:
-
In an oven-dried Schlenk tube, combine the indazole intermediate, 4-aminopyrimidine, and cesium carbonate.
-
Add Pd₂(dba)₃ and Xantphos to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired amino-pyrimidine intermediate.
Step 3: Final Acryloylation
Reaction: Synthesis of the Covalent Inhibitor
This final step attaches the acrylamide "warhead," which enables covalent modification of the target kinase.
Materials & Reagents:
-
Amino-pyrimidine intermediate from Step 2 (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolve the amino-pyrimidine intermediate in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the final product by flash chromatography or preparative HPLC to yield the target kinase inhibitor.
Data Summary & Expected Outcomes
The following table summarizes the key parameters for the synthesis outlined above. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction Type | Key Reagents | Catalyst/Ligand | Solvent | Temp. (°C) | Expected Yield |
| 1 | Suzuki-Miyaura | Arylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 75-90% |
| 2 | Buchwald-Hartwig | Aminopyrimidine, Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 110 | 50-70% |
| 3 | Acryloylation | Acryloyl chloride, DIPEA | - | DCM | 0 to RT | 60-85% |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the systematic and predictable application of powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and strategies outlined in this document provide a robust framework for researchers to design and execute the synthesis of novel and complex molecular architectures for drug discovery. By understanding the causality behind the choice of reagents and conditions, scientists can troubleshoot and adapt these methods to construct a diverse array of potent and selective kinase inhibitors.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
-
Chemical structure of type II kinase inhibitors. (n.d.). ResearchGate. [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Center for Biotechnology Information. [Link]
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Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
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Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). National Center for Biotechnology Information. [Link]
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Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. (n.d.). MDPI. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]
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Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). PubMed. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
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Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. (n.d.). Semantic Scholar. [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
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Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (n.d.). National Center for Biotechnology Information. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing. [Link]
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Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Bromo-4-methoxy-1H-indazole in the Synthesis of Oncology Drug Candidates
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic aromatic heterocycle is a bioisostere of indole and is featured in several FDA-approved anticancer drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[1][3][4] The therapeutic success of these agents demonstrates the indazole framework's remarkable ability to form critical interactions within the ATP-binding sites of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][6]
Within the vast chemical space of indazole derivatives, 5-Bromo-4-methoxy-1H-indazole emerges as a particularly strategic building block for the synthesis of next-generation oncology drug candidates. Its utility is derived from two key structural features:
-
The 5-Bromo Substituent: This bromine atom serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] This allows for the precise and modular installation of diverse aryl and heteroaryl groups, which is a fundamental strategy in drug discovery for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions.[8]
-
The 4-Methoxy Group: The methoxy group at the C4 position significantly influences the electronic properties of the indazole ring. More importantly, its oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target's binding pocket, thereby enhancing binding affinity and selectivity.[5] This feature is critical in the design of highly potent and specific kinase inhibitors.
This guide provides an in-depth exploration of the application of this compound in synthetic workflows, offering detailed protocols and the scientific rationale behind methodological choices for researchers engaged in the discovery and development of novel cancer therapeutics.
Core Synthetic Strategies: Building Complexity from a Versatile Core
The primary value of this compound lies in its capacity to undergo late-stage functionalization, enabling the rapid generation of diverse compound libraries. The main synthetic routes revolve around leveraging the C5-Bromo position for carbon-carbon and carbon-nitrogen bond formation.
Logical Workflow for Drug Candidate Synthesis
The diagram below illustrates a typical workflow, starting with the core scaffold and branching into key functionalization reactions that build the final drug candidate.
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Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-methoxy-1H-indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique bicyclic aromatic nature and ability to engage in various biological interactions have made it a focal point in drug discovery.[4] This guide provides a detailed exploration of the derivatization of 5-Bromo-4-methoxy-1H-indazole, a versatile intermediate for generating compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies. We will delve into the strategic importance of this scaffold, key derivatization pathways including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The indazole nucleus, an isostere of indole, is a cornerstone in the design of kinase inhibitors, anti-cancer agents, and modulators of various other biological targets.[5][6] The this compound scaffold is particularly advantageous for SAR studies due to several key features:
-
Defined Vectors for Derivatization: The scaffold presents three primary points for chemical modification: the N1 and N2 positions of the pyrazole ring and the C5 bromine atom. This allows for systematic exploration of the chemical space around the core.
-
Modulation of Physicochemical Properties: The methoxy group at the C4 position influences the electronic and conformational properties of the indazole ring system.
-
Versatile Synthetic Handle: The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction.[7][8]
This guide will focus on two principal derivatization strategies that allow for a thorough investigation of the chemical space surrounding this scaffold.
Derivatization Strategies for SAR Exploration
A comprehensive SAR study of the this compound core involves the systematic modification at the nitrogen and C5 positions to probe their influence on biological activity.
Diagram: SAR Derivatization Strategy
Caption: A logical workflow for generating a diverse compound library for SAR studies.
Protocol I: Regioselective N-Alkylation of this compound
Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products, posing purification challenges.[9][10] The regioselectivity is influenced by the nature of the electrophile, the base, and the solvent system employed.
Rationale for Reagent Selection
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen to form the corresponding anion. Cesium carbonate (Cs2CO3) is a milder alternative that can also promote N-alkylation, sometimes with different regioselectivity.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used polar aprotic solvents that effectively solvate the indazole anion and the alkylating agent.
-
Alkylating Agent: A variety of alkyl halides (e.g., iodides, bromides) or tosylates can be employed. The reactivity of the alkylating agent will influence the required reaction temperature and time.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or Cesium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes.[11]
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[11]
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Characterization of N-Alkylated Products
The N1 and N2 isomers can be distinguished using various spectroscopic techniques, primarily 1H and 13C NMR. The chemical shifts of the protons and carbons on the indazole ring are sensitive to the position of the alkyl substituent.
| Typical Reaction Parameters for N-Alkylation | |
| Parameter | Condition/Value |
| Starting Material | This compound (1.0 eq) |
| Base | NaH (1.1-1.2 eq) or Cs2CO3 (2.0 eq) |
| Solvent | Anhydrous DMF or THF |
| Alkylating Agent | R-X (1.0-1.2 eq) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | 60-95% (combined isomers) |
Protocol II: Suzuki-Miyaura Cross-Coupling at the C5 Position
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[8][12] It is widely used in medicinal chemistry to introduce aryl and heteroaryl moieties.[7][13]
Rationale for Reagent Selection
-
Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh3)4 and PdCl2(dppf) being common choices. The choice of ligand is crucial for the efficiency of the catalytic cycle.
-
Base: An aqueous solution of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is typically required to activate the boronic acid for transmetalation.[12]
-
Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble starting materials and the water-soluble base.[8]
-
Boronic Acid/Ester: A wide range of commercially available or synthetically accessible aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners.
Detailed Experimental Protocol
Materials:
-
N-protected or unprotected this compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the organic solvent (e.g., dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Data Presentation: Suzuki-Miyaura Cross-Coupling Results
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Toluene/H2O | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl2(dppf) | Na2CO3 | Dioxane/H2O | 90 | 12 | 81 |
Conclusion and Future Perspectives
The derivatization of this compound through N-alkylation/arylation and Suzuki-Miyaura cross-coupling provides a robust platform for generating diverse chemical libraries for SAR studies. The protocols outlined in this guide are well-established and can be adapted to a wide range of substrates. Future work in this area could involve exploring other cross-coupling reactions, such as Buchwald-Hartwig amination, to further expand the chemical diversity of the synthesized compounds. The insights gained from these SAR studies will undoubtedly contribute to the development of novel therapeutics based on the privileged indazole scaffold.
References
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
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Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3299. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2005-2023. [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(7), 805-824. [Link]
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Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry, 19(21), 6447-6458. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 861-865. [Link]
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Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 17(15), 1434-1454. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32863-32872. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6807-6815. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 1876-1886. [Link]
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Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Acme Synthesis. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron Letters, 82, 153293. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(1), 25-35. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
An Application Note on the Strategic Synthesis of 5-Aryl-4-methoxy-1H-indazoles
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] As a bioisostere of indole, it is a core component in numerous pharmacologically active compounds, including anti-tumor agents, kinase inhibitors, and anti-inflammatory drugs.[2][5] Specifically, the 5-Aryl-4-methoxy-1H-indazole motif is of significant interest to researchers in drug development. The strategic placement of an aryl group at the C-5 position and a methoxy group at the C-4 position allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets such as protein kinases.
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Aryl-4-methoxy-1H-indazoles. The narrative is structured to not only provide step-by-step instructions but also to explain the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol is designed as a self-validating system, incorporating in-process controls and characterization checkpoints.
Overall Synthetic Strategy: A Three-Pronged Approach
The synthesis of 5-Aryl-4-methoxy-1H-indazoles is most effectively achieved through a robust three-step sequence: (1) N-protection of a suitable starting material, (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and (3) final deprotection to yield the target compound. This strategy is designed to ensure high yields and purity by preventing unwanted side reactions.[6][7]
The starting material for this protocol is 5-bromo-4-methoxy-1H-indazole, a readily accessible intermediate. The workflow is as follows:
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Strategic Nitrogen Protection of 5-Bromo-4-methoxy-1H-indazole: A Guide for Synthetic Chemists
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, frequently appearing in a host of biologically active molecules.[1] The specific derivative, 5-bromo-4-methoxy-1H-indazole, presents a valuable starting material for the synthesis of novel therapeutics, particularly kinase inhibitors.[2] The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 4-position influences the electronic properties and potential metabolic stability of the final compounds. However, the acidic proton on the indazole nitrogen can interfere with many synthetic transformations, necessitating the use of a protecting group.[3] This guide provides an in-depth analysis of protecting group strategies for this compound, offering detailed protocols and a rationale for their application.
The Imperative of N-Protection and the Challenge of Regioselectivity
The indazole ring system possesses two nitrogen atoms, and in the case of 1H-indazoles, the proton can tautomerize between the N-1 and N-2 positions, with the 1H-tautomer being thermodynamically more stable.[1] The choice of protecting group and the conditions for its installation are critical as they can dictate the regioselectivity of subsequent reactions.[4] Unselective protection can lead to a mixture of N-1 and N-2 isomers, which are often difficult to separate and can complicate downstream synthetic steps.[3] Therefore, a carefully considered protecting group strategy is paramount for achieving high yields and purity in the synthesis of complex indazole derivatives.
The selection of an appropriate N-protecting group is governed by several factors:
-
Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.[5][6]
-
Influence on Reactivity: The protecting group can influence the regioselectivity of further reactions on the indazole core.
Below, we explore several common and effective protecting groups for indazoles, with a focus on their application to this compound.
Key Protecting Group Strategies: A Comparative Analysis
A variety of protecting groups can be employed for the indazole nitrogen. The choice among them depends on the specific synthetic route planned.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. Can be removed under both acidic and specific non-acidic basic conditions, offering flexibility.[4][7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Excellent for directing regioselective C-3 lithiation.[8][9] Removable under fluoride-mediated or acidic conditions. |
| Methoxymethyl | MOM | MOM-Cl, DIPEA or NaH | Acid (e.g., HCl) | An acetal-based protecting group, stable to many nucleophiles and bases.[10] |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (hydrogenolysis) | Robust and stable to a wide range of conditions. Removable by catalytic hydrogenation.[4] |
| p-Toluenesulfonyl | Tosyl | TsCl, pyridine or Et₃N | Mg in MeOH | A robust electron-withdrawing group.[4] |
Experimental Protocols
The following protocols are presented as general guidelines and may require optimization for the specific substrate, this compound.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a versatile and widely used protecting group for nitrogen heterocycles.[11] Its introduction is straightforward, and it can be removed under acidic or specific basic conditions.[7][12]
Protocol for N-Boc Protection:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 5-bromo-4-methoxy-indazole.
Protocol for N-Boc Deprotection (Acidic Conditions):
-
Dissolve the N-Boc protected indazole in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the deprotected indazole.
Protocol for N-Boc Deprotection (Basic Conditions):
-
Dissolve the N-Boc protected indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[7]
-
Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Caption: Boc Protection and Deprotection Workflow.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is particularly useful when subsequent C-3 functionalization of the indazole ring is desired, as it can direct lithiation to this position.[8][9]
Protocol for N-SEM Protection (N-2 Selective):
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).[8]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.[8]
-
Stir the mixture at room temperature for 3 hours.[8]
-
Dilute with ethyl acetate and quench with 0.5 N NaOH.[8]
-
Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[8]
-
Purify by column chromatography.
Protocol for N-SEM Deprotection:
-
Dissolve the N-SEM protected indazole in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF.[13]
-
Reflux the mixture until the reaction is complete (monitored by TLC).[13]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry and concentrate to obtain the deprotected indazole.
Caption: SEM Protection and Deprotection Workflow.
Methoxymethyl (MOM) Protection
The MOM group is a simple acetal protecting group, stable to a variety of non-acidic conditions.[10]
Protocol for N-MOM Protection:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Cool the solution to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol for N-MOM Deprotection:
-
Dissolve the N-MOM protected indazole in a mixture of THF and 6N aqueous HCl.
-
Stir the mixture at room temperature or gently heat until deprotection is complete by TLC.
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Strategic Selection of a Protecting Group
The choice of protecting group should be made in the context of the overall synthetic plan.
Caption: Decision tree for protecting group selection.
For instance, if a Suzuki or other palladium-catalyzed cross-coupling reaction is planned at the 5-bromo position, a protecting group stable to the basic conditions often employed in these reactions is necessary. Both Boc and SEM groups are generally suitable. However, if subsequent lithiation and electrophilic quench at the C-3 position is desired, the SEM group is the superior choice due to its directing effect.[9] If the synthetic route involves strongly acidic conditions, the Boc group may be labile, and a more robust group like a benzyl or tosyl group might be more appropriate.
Conclusion
The strategic protection of the nitrogen atom in this compound is a critical consideration for the successful synthesis of its derivatives. By understanding the properties of different protecting groups and the conditions for their introduction and removal, researchers can design efficient and high-yielding synthetic routes. The protocols and decision-making framework provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
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Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
-
Luo, G., Chen, L., & Dubinina, G. G. (2008). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. American Chemical Society. [Link]
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Luo, G., Chen, L., & Dubinina, G. G. (2008). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
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Luo, G., Chen, L., & Dubinina, G. G. (2008). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]
-
Zhan, C., Wang, W., & Li, Y. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Wiley Online Library. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Reddy, T. J., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Smith, A. B., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. [Link]
-
Wang, S., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Royal Society of Chemistry. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Reddy, T. J., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Autechaux. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Autechaux. [Link]
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Acadechem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Kim, H., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
PubChemLite. (n.d.). This compound (C8H7BrN2O). PubChemLite. [Link]
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One-Pot Synthesis of 5-Bromo-4-methoxy-1H-indazole Derivatives: An Application Note and Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] Derivatives of indazole have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, analgesic, and notably, antitumor properties.[3] A significant area of interest is their role as potent kinase inhibitors, which are crucial in the development of targeted cancer therapies.[4][5] Specifically, the indazole core has been identified as a key pharmacophore in the design of inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.[6][7][8]
This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 5-Bromo-4-methoxy-1H-indazole derivatives. By starting with the commercially available 3-Bromo-4-methoxy-2-methylaniline, this method circumvents the need for multi-step procedures that often involve the isolation of intermediates, thereby saving time, resources, and potentially increasing overall yield. The causality behind the experimental choices, from reagent selection to reaction conditions, is explained to provide a comprehensive understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important class of molecules.
Principle of the Method
The one-pot synthesis of this compound from 3-Bromo-4-methoxy-2-methylaniline is achieved through an in-situ diazotization of the aniline, followed by an intramolecular cyclization. This process is a modification of classical indazole syntheses which typically involve the isolation of diazonium salt intermediates. In this optimized one-pot protocol, the aniline derivative is first acetylated to form an acetanilide in situ, which then undergoes diazotization using an organic nitrite, such as isoamyl nitrite, in the presence of a weak base like potassium acetate. The resulting diazonium species is highly reactive and undergoes spontaneous intramolecular cyclization to form the stable aromatic indazole ring system. The entire sequence is performed in a single reaction vessel, streamlining the synthetic workflow.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Bromo-4-methoxy-2-methylaniline | ≥98% | e.g., Sigma-Aldrich | 29237-10-3 |
| Acetic Anhydride | ACS Reagent, ≥98% | e.g., Fisher Scientific | 108-24-7 |
| Potassium Acetate | ≥99% | e.g., Sigma-Aldrich | 127-08-2 |
| Isoamyl Nitrite | ≥97% (stabilized with ethanol) | e.g., Alfa Aesar | 110-46-3 |
| Chloroform (CHCl₃) | ACS Reagent, ≥99.8% | e.g., VWR | 67-66-3 |
| Ethyl Acetate (EtOAc) | HPLC Grade, ≥99.5% | e.g., Fisher Scientific | 141-78-6 |
| Heptane | ACS Reagent, ≥99% | e.g., Sigma-Aldrich | 142-82-5 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., Fisher Scientific | 7487-88-9 |
| Celite® | - | e.g., Sigma-Aldrich | 61790-53-2 |
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Detailed Step-by-Step Methodology
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Isoamyl nitrite is highly flammable and toxic; handle with extreme care.[9][10][11][12]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxy-2-methylaniline (e.g., 10.0 g, 46.3 mmol).
-
Add chloroform (100 mL) to dissolve the starting material.
-
-
In-situ Acetylation:
-
While stirring at room temperature, slowly add acetic anhydride (5.2 mL, 55.6 mmol, 1.2 equiv.) to the solution.
-
Stir the reaction mixture for 45-60 minutes at room temperature. A slight exotherm may be observed.
-
-
Diazotization and Cyclization:
-
To the reaction mixture, add potassium acetate (2.7 g, 27.8 mmol, 0.6 equiv.).
-
Attach a reflux condenser to the flask.
-
Slowly add isoamyl nitrite (9.3 mL, 69.5 mmol, 1.5 equiv.) to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 heptane/ethyl acetate eluent system).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the chloroform.
-
To the residue, add ethyl acetate (100 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure product as a solid.
-
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Discussion of the Reaction Mechanism
The one-pot synthesis of this compound proceeds through a well-established reaction cascade involving in-situ protection, diazotization, and intramolecular cyclization.
-
Acetylation: The reaction initiates with the acetylation of the primary amine of 3-Bromo-4-methoxy-2-methylaniline by acetic anhydride. This step serves to protect the amine and facilitate the subsequent diazotization.
-
Diazotization: Isoamyl nitrite, in the presence of a weak acid (acetic acid formed in situ or from impurities), acts as the diazotizing agent. It protonates to form the nitrosonium ion (NO⁺), which is the active electrophile. The acetanilide nitrogen attacks the nitrosonium ion, leading to the formation of an N-nitroso intermediate.
-
Intramolecular Cyclization: Following a series of proton transfers and elimination of water and acetic acid, a diazonium intermediate is formed. This highly unstable species undergoes a rapid intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring at the methyl-bearing carbon. Subsequent deprotonation of the methyl group and tautomerization leads to the formation of the stable aromatic 1H-indazole ring system. Potassium acetate acts as a mild base to facilitate the deprotonation steps.[9]
Caption: Simplified reaction mechanism for indazole formation.
Applications in Drug Discovery
The this compound core is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize biological activity.[13]
The indazole scaffold is a known "hinge-binding" motif in many kinase inhibitors, mimicking the adenine part of ATP.[3] As such, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. A particularly relevant target is Polo-like kinase 4 (PLK4), which is overexpressed in several types of cancer.[5] The development of potent and selective PLK4 inhibitors is a promising strategy for cancer therapy, and indazole-based compounds have shown significant potential in this area.[6][7][8] The synthesis of a library of derivatives from this compound could lead to the discovery of novel and potent anticancer agents.
Safety and Handling
-
Isoamyl Nitrite: Highly flammable liquid and vapor.[11] Toxic if swallowed or inhaled.[9] May cause methemoglobinemia.[10] Handle only in a well-ventilated fume hood, away from heat and ignition sources.[11] Store in a cool, dark, and tightly sealed container.[12]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Lachrymator. Handle with care in a fume hood.
-
Chloroform: Harmful if swallowed or inhaled. Suspected of causing cancer. Use in a well-ventilated area and avoid breathing vapors.
-
Potassium Acetate: Generally considered low hazard, but may cause skin and eye irritation upon contact.[14] Handle with gloves and safety glasses.[15]
References
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00219k]
- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm401565b]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10497579/]
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140417/]
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00094a]
- Synthesis routes of 5-bromo-1H-indazole - Benchchem. Benchchem. [URL: https://www.benchchem.com/synthesis/B1269310]
- Isoamyl Nitrite Inhalant USP - Safety Data Sheet - James Alexander Corporation. James Alexander Corporation. [URL: https://www.james-alexander.com/wp-content/uploads/2019/12/Amyl-Nitrite-Inhalant-USP-SDS.pdf]
- ICSC 1012 - ISOAMYL NITRITE. International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_card_id=1012]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/24225_12505.pdf]
- Isoamyl Nitrite Can Cause Serious Explosions | Journal of Chemical Education. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ed087p432.1]
- Potassium acetate solution, 5M - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Potassium Acetate - Safety Data Sheet. Edvotek. [URL: https://www.edvotek.com/site/pdf/sds/600-699/631.pdf]
- POTASSIUM ACETATE - AmericanBio. AmericanBio. [URL: https://www.americanbio.com/media/wysiwyg/pdf/AB01680_SDS.pdf]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070795/]
- 3-bromo-4-methoxy-2-methylaniline - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/779669]
- How to Prepare 1H-Indazole,7-broMo-5-Methoxy- - FAQ - Guidechem. Guidechem. [URL: https://www.guidechem.com/faq/prepare-1h-indazole-7-bromo-5-methoxy--1374652-62-6.html]
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1547]
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Lizhuo Information. [URL: https://www.lizhuo-chem.com/news/5-bromo-1-cyclopropyl-4-fluoro-1h-indazole-powers-pharma-breakthroughs-105095116.html]
- Different biological activities reported with Indazole derivatives - ResearchGate. ResearchGate. [URL: https://www.researchgate.
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Microwave-assisted synthesis involving 5-Bromo-4-methoxy-1h-indazole
An Application Guide to the Rapid Functionalization of 5-Bromo-4-methoxy-1H-indazole via Microwave-Assisted Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel compounds derived from this compound. This versatile building block is a valuable starting material in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology.[1][2] The strategic application of Microwave-Assisted Organic Synthesis (MAOS) dramatically accelerates the derivatization of this scaffold, enabling rapid generation of compound libraries for screening and lead optimization.[3][4]
The Paradigm Shift: Understanding Microwave-Assisted Synthesis
At its core, microwave-assisted synthesis is an enabling technology that leverages the ability of polar molecules and ionic species to transform electromagnetic energy into heat.[3][5] This process, known as dielectric heating, is fundamentally different from conventional conductive heating methods.
Conventional vs. Microwave Heating:
-
Conventional Heating: Relies on the slow, inefficient transfer of heat from an external source through the vessel walls to the solvent and finally to the reactants. This often results in a significant temperature gradient within the reaction mixture.
-
Microwave Heating: Microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate.[6] This generates rapid, uniform, and volumetric heating throughout the sample, eliminating temperature gradients and dramatically accelerating reaction rates.[7][8]
The primary advantages of this technology in the context of drug discovery include:
-
Drastic Time Reduction: Reactions that take hours or days using conventional heating can often be completed in minutes.[9][10]
-
Increased Yields and Purity: The rapid heating and uniform temperature profile often minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[5][8]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[11]
-
Access to New Chemical Space: The ability to "superheat" solvents far above their atmospheric boiling points in sealed vessels allows chemists to drive difficult reactions that may not proceed under conventional conditions.[9]
Caption: Conventional vs. Microwave Heating Workflow.
Core Applications: Palladium-Catalyzed Cross-Coupling of this compound
The bromine atom at the C5 position of the indazole ring serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse chemical moieties, making it a cornerstone strategy for library synthesis. The three most impactful transformations in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Caption: Diversification of the indazole core via cross-coupling.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Principle: This reaction forges a new carbon-carbon bond between the C5 position of the indazole and an aryl or heteroaryl group from a boronic acid or ester coupling partner.[12] It is one of the most widely used reactions in medicinal chemistry for creating biaryl structures.[13][14]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Ethanol
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the solvent mixture (e.g., 4 mL of Dioxane/H₂O 4:1) to the vial.
-
Seal the vial with the appropriate cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature = 140 °C, Time = 15 minutes, Power = Dynamic (instrument adjusts power to maintain temperature), Stirring = High.[14]
-
After the reaction is complete, allow the vessel to cool to below 50 °C before removing it from the reactor.
-
Quench the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-4-methoxy-1H-indazole.
Expert Insights & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, catalysts with specialized ligands like dppf can improve efficiency and prevent side reactions like debromination.[12][15]
-
Base Selection: An inorganic base is crucial for activating the boronic acid via the formation of a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[13] Cesium carbonate is often highly effective due to its high solubility in the reaction media.[14]
-
Solvent System: A mixture of an organic solvent (like dioxane) and water is common. Dioxane solubilizes the organic reactants and catalyst, while water helps dissolve the inorganic base.[14][16] This biphasic system, when heated rapidly under microwave irradiation, facilitates efficient reaction at the interface.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Principle: This reaction forms a carbon-nitrogen bond, coupling a primary or secondary amine with the aryl bromide.[17] It is an indispensable tool for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-2.0 equivalents)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
Ligand: XPhos or RuPhos (4-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4-2.5 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried microwave vial.[18][19]
-
Seal the vial, remove from the inert atmosphere, and add the anhydrous solvent (e.g., 3 mL Toluene) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: Temperature = 120-150 °C, Time = 10-30 minutes, Power = Dynamic, Stirring = High.[18]
-
After cooling, dilute the reaction mixture with a suitable solvent like chloroform and filter through a pad of Celite to remove palladium black and inorganic salts.[18]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by column chromatography to afford the 5-amino-4-methoxy-1H-indazole product.
Expert Insights & Causality:
-
Catalyst System: The Buchwald-Hartwig amination relies on a combination of a palladium source and a bulky, electron-rich phosphine ligand.[17] Ligands like XPhos are critical as they promote the reductive elimination step, which is the final C-N bond-forming step, and stabilize the active Pd(0) species.[18]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center. The choice of base can be critical and is often substrate-dependent.[19]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, setting up the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure high yields.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Principle: The Sonogashira reaction couples a terminal alkyne with the aryl bromide, creating a C(sp²)-C(sp) bond.[20] This reaction is highly valuable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as part of a final drug scaffold.
Materials:
-
This compound
-
Terminal Alkyne (1.1-1.5 equivalents)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equivalents)
-
Solvent: 1,4-Dioxane or Acetonitrile
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).[21][22]
-
Add the solvent (e.g., 3 mL Dioxane) followed by the base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters: Temperature = 80-120 °C, Time = 10-25 minutes, Power = Dynamic, Stirring = High.[22][23]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the 5-alkynyl-4-methoxy-1H-indazole.
Expert Insights & Causality:
-
Dual Catalysis: The Sonogashira reaction famously employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center.[20]
-
Base/Solvent Role: The amine base (e.g., Et₃N) serves multiple purposes: it acts as the base to deprotonate the alkyne, serves as a ligand for the copper, and can also act as a solvent or co-solvent.[21]
-
Microwave Advantage: Microwave heating is particularly effective for Sonogashira couplings, significantly reducing reaction times and often allowing for lower catalyst loadings compared to conventional methods.[23]
Comparative Data and Conditions
The following table summarizes typical starting conditions for the microwave-assisted functionalization of a bromo-indazole scaffold. Optimization may be required for specific substrates.
| Reaction Type | Coupling Partner Example | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield Range |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 140 | 15 | 75-95%[13][14] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 120 | 20 | 70-90%[18][19] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (3) | Dioxane | 100 | 15 | 78-90%[22][24] |
Critical Safety Considerations for Microwave Chemistry
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens lack the necessary safety features (pressure/temperature monitoring, containment) and are extremely dangerous for this application.[9][25]
-
Pressure Management: Reactions in sealed vessels heat solvents above their boiling points, generating significant internal pressure.[11] Always use the correct, non-damaged vials and caps specified by the instrument manufacturer. Never exceed the recommended fill volume for the vial.
-
Cooling is Critical: Always allow the reaction vessel to cool to a safe temperature (typically <50 °C) before opening to prevent violent boiling and ejection of hot, corrosive contents.[11]
-
Avoid Metals: Do not use metal spatulas or stir bars with sharp edges that could scratch the glass. Metal coatings or filings can cause arcing.[25]
-
Proper Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to decomposition or runaway reactions.[25]
-
Start Small: When developing a new protocol, always begin with small-scale reactions to assess the reaction kinetics and potential for exotherms before scaling up.[25]
Conclusion
Microwave-assisted synthesis provides a powerful, reliable, and rapid methodology for the functionalization of this compound. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can quickly access a vast and diverse chemical space. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to accelerate their drug discovery programs through the efficient synthesis of novel indazole derivatives.
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W. M. D. N. P. B. W. M. D. N. P. B. (n.d.). Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology | Organic Process Research & Development. ACS Publications. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Retrieved January 9, 2026, from [Link]
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(n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Retrieved January 9, 2026, from [Link]
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(n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved January 9, 2026, from [Link]
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(n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Retrieved January 9, 2026, from [Link]
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(2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 9, 2026, from [Link]
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(n.d.). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate. Retrieved January 9, 2026, from [Link]
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(n.d.). Optimization of reaction conditions using microwave heating.a. ResearchGate. Retrieved January 9, 2026, from [Link]
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(2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved January 9, 2026, from [Link]
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(2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Retrieved January 9, 2026, from [Link]
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(n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave Synthesis. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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(2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave Assisted Organic Synthesis. Retrieved January 9, 2026, from [Link]
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(n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved January 9, 2026, from [Link]
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(2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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(2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved January 9, 2026, from [Link]
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(2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Retrieved January 9, 2026, from [Link]
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(2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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(n.d.). Microwave enhanced Sonogashira coupling. ResearchGate. Retrieved January 9, 2026, from [Link]
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(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 9, 2026, from [Link]
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(2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved January 9, 2026, from [Link]
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(n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
(2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Publishing. Retrieved January 9, 2026, from [Link]
-
(n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry. ACS Publications. Retrieved January 9, 2026, from [Link]
-
(n.d.). 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
(2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Retrieved January 9, 2026, from [Link]
-
(2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
(2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
(2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved January 9, 2026, from [Link]
-
(2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. Retrieved January 9, 2026, from [Link]
-
(n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved January 9, 2026, from [Link]
-
(n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... ResearchGate. Retrieved January 9, 2026, from [Link]
-
(n.d.). Indazole: a medicinally important heterocyclic moiety. OUCI. Retrieved January 9, 2026, from [Link]
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Application Notes & Protocols: Flow Chemistry Applications for 5-Bromo-4-methoxy-1H-indazole Reactions
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of applying continuous flow chemistry to the synthesis and subsequent reactions of 5-Bromo-4-methoxy-1H-indazole. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, and its synthesis can be significantly enhanced through the adoption of flow technologies. We will explore the fundamental advantages of flow chemistry, provide detailed protocols for a proposed continuous synthesis, and discuss methods for reaction optimization and downstream processing.
Introduction: The Significance of the Indazole Scaffold and the Case for Flow Chemistry
The 1H-indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of compounds with diverse pharmacological activities. The specific substitution pattern of this compound offers multiple synthetic handles for diversification, making it a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors.
Traditional batch synthesis of complex heterocycles can be hampered by challenges related to safety, scalability, and reproducibility.[1] Reactions requiring precise temperature control, the handling of hazardous reagents, or prolonged reaction times are often difficult to scale up from the lab to production.[2] Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers a transformative solution to these issues.[3]
The primary advantages of adopting a continuous flow approach for indazole synthesis include:
-
Enhanced Safety: Small reactor volumes drastically minimize the risk associated with highly exothermic reactions or the handling of hazardous intermediates.[4][5] Unstable reagents can be generated and consumed in situ, avoiding the need for their isolation and storage.[2]
-
Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer.[6][7] This enables precise temperature control, minimizing the formation of impurities and improving selectivity.
-
Rapid Optimization & Scalability: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be screened and optimized rapidly using automated systems.[8][9] Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-optimization often required for batch processes.[10][11]
-
Access to Novel Reaction Space: Flow reactors can operate at temperatures and pressures exceeding the boiling points of solvents, allowing for significantly accelerated reaction rates and enabling transformations that are not feasible under standard batch conditions.[6]
Proposed Flow Synthesis of this compound
While numerous methods exist for indazole synthesis, a common and effective route involves the cyclization of a suitably substituted benzaldehyde with hydrazine.[12][13] This section details a plausible, robust protocol for adapting such a synthesis to a continuous flow setup.
Part A: The Synthetic Rationale
The proposed synthesis begins with 2-fluoro-5-bromo-4-methoxybenzaldehyde. In a continuous flow stream, this precursor is mixed with hydrazine hydrate. The subsequent nucleophilic aromatic substitution and intramolecular cyclization are promoted by high temperatures within a heated reactor coil to form the desired this compound. This approach is efficient and avoids the need for metal catalysts in the key ring-forming step.
Part B: Flow Chemistry System Configuration
A typical flow chemistry setup for this synthesis consists of several key modules connected by inert tubing (e.g., PFA or stainless steel). The configuration allows for precise control over the entire reaction sequence.
Figure 1: A schematic of the continuous flow reactor setup for the synthesis of this compound.
Part C: Detailed Experimental Protocol
Materials:
-
Reagent Stream A: 0.2 M solution of 2-fluoro-5-bromo-4-methoxybenzaldehyde in Dimethyl Sulfoxide (DMSO).
-
Reagent Stream B: 1.0 M solution of hydrazine hydrate in DMSO.
-
System: A commercial or custom-built flow chemistry system (e.g., Vapourtec, Syrris, Uniqsis) equipped with two HPLC pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator (BPR).
Step-by-Step Protocol:
-
System Preparation: Prime Pump A with the aldehyde solution and Pump B with the hydrazine solution, ensuring all air is purged from the lines.
-
Set Reaction Parameters:
-
Set the reactor coil temperature to 180 °C.
-
Set the back-pressure regulator to 10 bar (approx. 145 psi) to allow for superheating of the solvent.[6]
-
-
Initiate Flow:
-
Start Pump A at a flow rate of 0.40 mL/min.
-
Start Pump B at a flow rate of 0.10 mL/min.
-
This establishes a total flow rate of 0.50 mL/min and a 2:5 molar ratio of aldehyde to hydrazine.
-
-
Calculate Residence Time: For a 10 mL reactor volume and a total flow rate of 0.50 mL/min, the residence time (the time reactants spend in the heated zone) is 20 minutes.
-
Residence Time = Reactor Volume / Total Flow Rate
-
-
Equilibration and Collection: Allow the system to run for at least two residence times (40 minutes) to reach a steady state. Once equilibrated, begin collecting the product stream from the BPR outlet.
-
Work-up: The collected stream is a solution of the product in DMSO. For analysis and purification, a sample can be diluted with water to precipitate the crude product, which is then filtered, washed, and dried. Further purification can be achieved via column chromatography or recrystallization.
Part D: Reaction Optimization
Flow chemistry platforms are ideal for rapid reaction optimization.[14] By automating the variation of parameters and integrating in-line or at-line analysis (e.g., UPLC-MS), a comprehensive understanding of the reaction landscape can be achieved efficiently.
Table 1: Hypothetical Data for Optimization of Indazole Synthesis
| Run | Temp (°C) | Residence Time (min) | Aldehyde:Hydrazine Ratio | Yield (%) | Purity (%) |
| 1 | 150 | 20 | 1:5 | 65 | 88 |
| 2 | 180 | 20 | 1:5 | 92 | 95 |
| 3 | 200 | 20 | 1:5 | 91 | 93 |
| 4 | 180 | 10 | 1:5 | 81 | 94 |
| 5 | 180 | 30 | 1:5 | 93 | 95 |
| 6 | 180 | 20 | 1:3 | 78 | 90 |
| 7 | 180 | 20 | 1:8 | 92 | 95 |
From this hypothetical data, the conditions from Run 2 (180 °C, 20 min residence time, 1:5 ratio) are identified as optimal, providing a high yield and purity without the need for excessive temperature or reagent use.
Application Example: Multi-Step Continuous N-Alkylation
A significant advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process, which can dramatically reduce processing time and manual handling.[2][8] After the synthesis of this compound, the crude product stream can be directly fed into a second reactor module for a subsequent N-alkylation reaction.
Figure 2: Workflow for a telescoped continuous synthesis and N-alkylation of this compound.
Protocol: Continuous N-Alkylation
This protocol assumes the output from the synthesis described in Section 2 is used as the input stream.
-
System Configuration: The output from the first back-pressure regulator is fed into a T-mixer. Two additional pumps deliver a base (e.g., potassium carbonate solution) and an alkylating agent (e.g., methyl iodide in DMSO).
-
Second Reaction Module: The combined stream enters a second reactor. A packed-bed reactor containing a solid-supported base could be used here to simplify downstream purification.[15] The reaction is heated to an optimized temperature (e.g., 80 °C) for a specific residence time.
-
Collection & Analysis: The final product stream is collected after passing through a second BPR. This approach allows for the multi-gram synthesis of a functionalized indazole derivative in a fully automated fashion.
Safety and Environmental Considerations
Flow chemistry is a cornerstone of green chemistry initiatives.[10] The technology enables:
-
Reduced Waste: Precise stoichiometric control and high yields minimize the formation of byproducts and reduce solvent usage per gram of product.
-
Energy Efficiency: The excellent heat transfer in microreactors means less energy is wasted heating and cooling large, thermally inefficient batch vessels.[6]
-
Inherent Safety: By minimizing the volume of hazardous materials being reacted at any given moment, the risk of thermal runaways or accidental release is significantly reduced.[3][4] This is particularly important when working with potentially unstable reagents like hydrazine.
Conclusion
Continuous flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients and their intermediates.[16] For a valuable building block like this compound, this technology offers a clear pathway to safer, more efficient, and highly scalable production. The protocols and workflows outlined in this guide demonstrate the power of flow chemistry to accelerate discovery and development timelines by providing superior control and enabling the rapid optimization of complex chemical transformations. The adoption of these techniques empowers researchers to overcome the limitations of traditional batch processing and advance their drug development programs.
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- Request PDF. Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors.
- Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
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Application Notes & Protocols: The Strategic Use of 5-Bromo-4-methoxy-1H-indazole in Fragment-Based Drug Design
Introduction: Rationale for a Privileged Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[3][4] These initial hits serve as high-quality starting points for optimization into potent, drug-like molecules.[4]
This guide focuses on a particularly strategic fragment: 5-Bromo-4-methoxy-1H-indazole . The selection of this fragment is deliberate, leveraging a confluence of desirable features for drug discovery:
-
The Indazole Scaffold: Recognized as a "privileged scaffold," indazole is a bioisostere of indole and is present in numerous approved drugs.[5][6] Its bicyclic structure is adept at participating in key hydrogen bonding and aromatic interactions within protein active sites, mimicking the purine ring of ATP, which is particularly relevant for kinase inhibitors.[7][8]
-
The Methoxy Group: The methoxy group at the 4-position is a valuable modulator of physicochemical properties. When attached to an aromatic system, it is a non-lipophilic substituent, which can enhance binding affinity without the penalty of increased lipophilicity that often plagues drug candidates.[9][10] It can act as a hydrogen bond acceptor and its electronic properties can modulate the reactivity of the indazole ring.[11][12]
-
The Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. Firstly, it provides a vector for "fragment growing" through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of adjacent binding pockets.[8][13] Secondly, the bromine is capable of forming halogen bonds—a directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly contribute to binding affinity and specificity.[14][15] The use of halogen-enriched fragment libraries to probe for these interactions is a growing strategy in FBDD.[15][16]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in an FBDD campaign.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential for library design and data interpretation. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [7] |
| Molecular Weight | 227.06 g/mol | [17] |
| Monoisotopic Mass | 225.97418 Da | [7] |
| Predicted XlogP | 2.2 | [7] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area (TPSA) | 45.1 Ų | Calculated |
| CAS Number | 850363-67-6 | [18] |
Note: Some values are predicted via computational models and should be experimentally verified.
These properties align well with the "Rule of Three," a common guideline for fragment library composition (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[3]
FBDD Workflow Using this compound
A typical FBDD campaign involves a multi-stage process from initial screening to lead optimization. The unique features of this compound make it amenable to a variety of biophysical screening techniques.
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- 10. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. XChem crystallographic fragment screening [protocols.io]
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- 18. 850363-67-6|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxy-1H-indazole. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and improve yields. As Senior Application Scientists, we have compiled this resource based on a comprehensive review of the literature and our experience in synthetic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during the synthesis of this compound and related indazole derivatives.
Issue 1: Low Overall Yield or Incomplete Reaction.
Q: My synthesis of this compound is resulting in a low yield, or the reaction is not going to completion. What are the likely causes, and how can I improve the outcome?
A: Low yields and incomplete conversions are frequent challenges in heterocyclic synthesis. Several factors, depending on your chosen synthetic route, could be at play. Here are some key areas to investigate:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. While some classical indazole syntheses, such as Cadogan-type cyclizations, necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, modern palladium-catalyzed methods can be effective at milder temperatures. A systematic screening of the reaction temperature is advisable to determine the optimal conditions for your specific substrate and catalyst system.[1]
-
Incorrect Solvent Choice: The polarity and boiling point of your solvent are crucial for ensuring reactant solubility and favorable reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction may be heterogeneous and proceed slowly or incompletely. Consider a solvent or solvent system that ensures all reactants are in solution at the reaction temperature.
-
Presence of Moisture: Certain synthetic steps, particularly those involving organometallic reagents or strong bases, are sensitive to moisture. Ensure that your glassware is oven-dried and that anhydrous solvents and reagents are used. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial.
-
Catalyst Inactivity or Incompatibility: In metal-catalyzed reactions, the choice of catalyst, ligand, and base is crucial. The catalyst may be deactivated by impurities in the starting materials or solvent. Consider screening different catalyst systems (e.g., varying the palladium source, ligand, and base) to find the optimal combination for your transformation.
Issue 2: Formation of Significant Side Products.
Q: I am observing the formation of significant impurities, such as hydrazones or dimers, which are complicating purification and lowering my yield. How can I minimize these side reactions?
A: The formation of side products is a common issue that can significantly impact the efficiency of your synthesis.
-
Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[2] If the subsequent cyclization step is incomplete, they will persist as impurities. To drive the cyclization to completion, you can try increasing the reaction temperature or extending the reaction time. The choice of acid or base catalyst can also influence the rate of cyclization.
-
Dimerization and Polymerization: Dimerization or polymerization of starting materials or intermediates can occur, especially at high concentrations or temperatures. Running the reaction at a lower concentration may help to minimize these intermolecular side reactions.
-
Over-bromination: In bromination steps, the use of excess brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated products.[3] It is important to carefully control the stoichiometry of the brominating agent (typically 1.0-1.3 equivalents). Monitoring the reaction by TLC or LC-MS can help to determine the optimal reaction time to maximize the formation of the desired mono-brominated product.
Issue 3: Difficulty with Product Purification.
Q: I am having trouble purifying the final this compound product from the reaction mixture. What are the recommended purification techniques?
A: The purification of indazole derivatives can be challenging due to the potential for a mixture of closely related products.
-
Column Chromatography: Column chromatography on silica gel is a standard and often effective method for separating the desired product from impurities.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate compounds with different polarities.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Since indazoles are weakly basic, an acid-base extraction can sometimes be used to separate them from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution to extract the indazole into the aqueous phase. The aqueous layer can then be basified and the purified indazole extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed for the synthesis of substituted indazoles. A common approach involves the diazotization of a substituted aniline followed by cyclization. For this compound, a plausible route starts from a suitably substituted aniline, such as 4-methoxy-2-methylaniline, which can be brominated and then subjected to a diazotization and cyclization sequence.[5] Another general approach is the Fischer indole synthesis, which can be adapted for indazole synthesis.[6][7][8] More modern methods may involve metal-catalyzed cross-coupling reactions to form the indazole ring.[9][10][11]
Q2: How do the bromo and methoxy substituents influence the synthesis?
A2: The electronic properties of the bromo and methoxy groups can influence the reactivity of the aromatic ring and the outcome of the synthesis. The methoxy group is an electron-donating group, which can activate the ring towards electrophilic substitution. The bromo group is a deactivating but ortho-, para-directing group. The positions of these substituents will dictate the regioselectivity of subsequent reactions.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product.
Key Protocols and Methodologies
Below are illustrative protocols for key steps that may be involved in the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Illustrative Bromination of a Substituted Aniline
This protocol is a general example of an electrophilic bromination of an aniline derivative.
Materials:
-
Substituted Aniline (e.g., 4-methoxy-2-methylaniline)
-
Bromine or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Chloroform, Acetic Acid, or Acetonitrile)[3][5]
Procedure:
-
Dissolve the substituted aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the cooled aniline solution dropwise.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Work up the reaction mixture by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude brominated product, which can be purified by column chromatography or recrystallization.
Protocol 2: General Diazotization and Cyclization
This is a generalized procedure for the formation of the indazole ring from a brominated aniline derivative.
Materials:
-
Brominated Aniline Derivative
-
Sodium Nitrite
-
Hydrochloric Acid
-
Reducing agent (e.g., stannous chloride or sodium sulfite)
Procedure:
-
Suspend the brominated aniline derivative in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
To the cold diazonium salt solution, add a solution of a suitable reducing agent.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude indazole product, which can then be purified.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[1] |
| Poor Reactant Solubility | Choose a solvent or solvent system that ensures all reactants are fully dissolved at the reaction temperature.[1] |
| Presence of Moisture | Use oven-dried glassware and anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere. |
| Catalyst Deactivation | Use high-purity starting materials and solvents. Screen different catalyst systems if applicable. |
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart outlining a systematic approach to troubleshooting low yields in the synthesis of this compound.
Diagram 2: Key Steps in a Potential Synthetic Route
Caption: A simplified diagram illustrating a potential synthetic pathway to this compound.
References
- Benchchem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BenchChem. (2026, January). Resolving common issues in scaling up indazole synthesis.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Benchchem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Benchchem. (n.d.). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ACS Publications. (n.d.). The Fischer Indole Synthesis.
- PubMed Central. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
- Benchchem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
- Benchchem. (n.d.). A Comparative Analysis of Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
- (n.d.). CAS RN 1035096-83-3 | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-1h-indazole
Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxy-1h-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am planning the synthesis of this compound. What is a reliable synthetic route, and what are the critical steps?
A reliable and common approach for the synthesis of this compound involves a multi-step process starting from a commercially available substituted aniline. A plausible and efficient route is the Jacobson Indazole Synthesis, which is outlined below.
Proposed Synthetic Pathway:
A logical synthetic route commences with 3-Bromo-4-methoxyaniline, proceeding through diazotization followed by an intramolecular cyclization.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} caption="Proposed synthesis of this compound."
Critical Steps and Considerations:
-
Diazotization of 3-Bromo-4-methoxyaniline: This is a highly sensitive step. The reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.[1][2] Precise control of stoichiometry, particularly the amount of nitrous acid (generated in situ from sodium nitrite and a strong acid), is crucial to prevent side reactions.
-
Intramolecular Cyclization: The subsequent reduction and cyclization of the diazonium salt to form the indazole ring is the core of the synthesis. The choice of reducing agent and reaction conditions will significantly impact the yield and purity of the final product.
Q2: My overall yield is consistently low. What are the potential causes related to side products?
Low yields can often be attributed to the formation of stable side products that divert the starting material or intermediates from the desired reaction pathway. Let's break down the possibilities based on the reaction step.
Troubleshooting Low Yields:
| Potential Cause | Reaction Step | Proposed Side Products | Mitigation Strategies |
| Incomplete Diazotization | Diazotization | Unreacted 3-Bromo-4-methoxyaniline | Ensure slow, dropwise addition of NaNO2 solution at 0-5 °C. Use a slight excess of NaNO2 and acid. Monitor the reaction for the disappearance of the starting aniline using TLC. |
| Decomposition of Diazonium Salt | Diazotization/Cyclization | Phenolic Impurities (e.g., 3-Bromo-4-methoxyphenol) | Strictly maintain low temperatures (0-5 °C) throughout the diazotization and before cyclization. Use the diazonium salt solution immediately in the next step. |
| Azo Coupling | Diazotization | Triazene Compounds | Ensure a sufficiently acidic medium to protonate any unreacted aniline, preventing it from acting as a nucleophile. An excess of the mineral acid is recommended.[3] |
| Incomplete Cyclization | Cyclization | Uncyclized Intermediates (e.g., substituted phenylhydrazines) | Ensure the reducing agent is added under appropriate conditions and in the correct stoichiometric amount. Allow for sufficient reaction time for the cyclization to complete. |
dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} caption="Troubleshooting flowchart for low reaction yield."
Q3: I've obtained my product, but the NMR spectrum shows unexpected peaks. How can I identify the impurities?
Unexpected peaks in your NMR spectrum are a clear indication of side products. The chemical shifts of these impurities can provide valuable clues to their structure.
Common Impurities and Their Spectroscopic Signatures:
| Impurity | Likely Origin | Key ¹H NMR Signals (in CDCl₃, approximate δ) | Key ¹³C NMR Signals (approximate δ) |
| Unreacted 3-Bromo-4-methoxyaniline | Incomplete Diazotization | Aromatic protons in the 6.5-7.5 ppm range; a broad singlet for the -NH₂ group (can exchange with D₂O); singlet for -OCH₃ around 3.8 ppm. | Aromatic carbons; carbon bearing the methoxy group around 150 ppm. |
| 3-Bromo-4-methoxyphenol | Diazonium Salt Decomposition | Aromatic protons; a broad singlet for the phenolic -OH (can exchange with D₂O); singlet for -OCH₃. | Aromatic carbons; carbon bearing the hydroxyl group will be shifted downfield. |
| Isomeric Indazoles (e.g., 7-Bromo-6-methoxy-1H-indazole) | Non-regioselective Cyclization | Different splitting patterns and chemical shifts for the aromatic protons compared to the desired product. The position of the indazole N-H proton may also differ. | Distinct set of signals for the aromatic carbons.[4][5] |
Experimental Protocol: Impurity Identification
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurities to determine their elemental composition.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the proton and carbon signals of the impurities and establishing connectivity.
-
Spiking Experiment: If you have a commercial standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks confirms the identity of that impurity.
-
HPLC Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to separate and identify the different components in your product mixture.[6]
Q4: I am struggling to purify the final product. What are the recommended purification techniques?
Purification of substituted indazoles can be challenging due to the similar polarities of the desired product and certain side products. A combination of techniques is often necessary.
Purification Strategy:
-
Acid-Base Extraction: If phenolic impurities are present, an initial wash of the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help remove them. The desired indazole is weakly basic and will remain in the organic phase.[7]
-
Recrystallization: This is a powerful technique for removing minor impurities. A mixed solvent system, such as acetone/water, ethanol/water, or ethyl acetate/heptane, can be effective for purifying indazole derivatives.[8] Experiment with different solvent ratios to achieve optimal crystal formation and purity.
-
Column Chromatography: For separating isomers or closely related impurities, column chromatography on silica gel is the method of choice.[7][9] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely provide good separation. Monitor the fractions by TLC to isolate the pure product.
dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} caption="A general workflow for the purification."
References
- Method for separating and purifying substituted indazole isomers. CN101948433A.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
-
Indazole synthesis. Organic Chemistry Portal. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
-
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]
-
(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ResearchGate. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Transformations of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts. ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
(PDF) 13 C NMR of indazoles. ResearchGate. [Link]
-
Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. PMC - NIH. [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]
-
Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. PubMed. [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
- Method of synthesizing 1H-indazole compounds. US8022227B2.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Process for the preparation of substituted indazoles. US3988347A.
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews - ACS Publications. [Link]
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- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of 5-Bromo-4-methoxy-1H-indazole
Welcome to the technical support guide for the purification of 5-Bromo-4-methoxy-1H-indazole by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this specific heterocyclic compound. The following question-and-answer troubleshooting guides and FAQs synthesize technical principles with practical, field-proven insights to ensure a successful purification.
Part 1: Method Development & Optimization FAQ
This section addresses foundational questions to consider before beginning the purification process, helping you establish a robust and efficient methodology from the outset.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A: The chromatographic behavior of this compound is primarily governed by three features:
-
Indazole Ring System: This bicyclic aromatic system contains an acidic N-H proton. This proton can engage in strong hydrogen bonding with the polar stationary phase (silica gel), potentially leading to significant peak tailing.[1][2]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the polarity of the molecule compared to an unsubstituted indazole.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarizability, but its effect on polarity is less pronounced than the methoxy and N-H groups.
Collectively, these features render the molecule moderately polar, making normal-phase chromatography on silica gel a suitable purification method, provided the mobile phase is carefully optimized.
Q2: How do I select the appropriate stationary phase for this purification?
A: For the vast majority of applications involving moderately polar organic molecules, silica gel (SiO₂) is the most effective and economical stationary phase.[3] Its polar surface, rich in silanol (Si-OH) groups, provides the necessary interaction for separation.
However, if significant issues arise, consider these alternatives:
-
Alumina (Al₂O₃): Can be useful if the compound proves to be unstable on the acidic surface of silica gel. Alumina is available in neutral, basic, or acidic forms.[3][4]
-
Reversed-Phase Silica (e.g., C18): If the compound is highly polar and elutes too quickly from silica gel even with polar solvents, reversed-phase chromatography may be an option.[5] This technique uses a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol).[6]
Q3: What is the best approach for choosing a mobile phase (eluent)?
A: The selection of the mobile phase is the most critical parameter for achieving good separation.[6] The process should always begin with Thin-Layer Chromatography (TLC) analysis.
-
Starting Point: A common and effective starting solvent system for compounds of moderate polarity is a mixture of a nonpolar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc) .[6][7] Begin with a 1:1 mixture and adjust the ratio based on the initial result.
-
Goal Rf Value: Aim for a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.4 for this compound on the TLC plate.[6] This Rf range generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase for effective separation from impurities without requiring an excessive volume of solvent.
-
Polarity Adjustment:
-
If the Rf is too low (compound doesn't move far), increase the mobile phase polarity by increasing the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate).[6]
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of Hexane).[6]
-
Part 2: Troubleshooting Guide for Active Experiments
This section addresses specific problems that may arise during the column chromatography run, providing explanations for the cause and actionable solutions.
Issue 1: The compound is streaking or "tailing" down the column and on the TLC plate.
Q: My spots on the TLC are elongated and the band on my column is broad with a trailing edge. What's happening and how do I fix it?
A: Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel.[2][8]
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and sometimes irreversibly interact with the basic nitrogen atoms or the acidic N-H proton of your indazole. This strong secondary interaction slows the elution of a portion of the molecules, causing them to lag behind the main band, resulting in a "tail."
-
Solution 1: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like Triethylamine (Et₃N) or Ammonia (in Methanol) to your eluent system.
-
Protocol: Start by adding 0.1 - 0.5% triethylamine to your chosen mobile phase (e.g., for 100 mL of eluent, add 0.1 to 0.5 mL of Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[6]
-
-
Solution 2: Check for Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to band broadening and tailing. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight for a difficult separation).
Issue 2: Poor separation between the desired compound and an impurity.
Q: My TLC shows two spots that are very close together. How can I improve the separation on the column?
A: Improving separation, or resolution, requires modifying the selectivity of the chromatographic system.[3]
-
Causality: Selectivity is the ability of the system to differentiate between two compounds. If the selectivity is low (α ≈ 1), the compounds will co-elute.[3] This means the relative affinity of the two compounds for the stationary vs. the mobile phase is too similar.
-
Solution 1: Change Mobile Phase Composition: Do not just change the ratio of your current solvents; change one of the solvents entirely. Different solvents interact with your compounds in unique ways. For example, if Hexane/Ethyl Acetate is not working, try a system based on Dichloromethane (DCM) and Methanol (MeOH) .[6] DCM offers different interactions than hexane, and methanol is a much more polar solvent than ethyl acetate, which can alter the elution order and improve separation.
-
Solution 2: Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution). Start with a low-polarity mixture to elute nonpolar impurities, then slowly increase the percentage of the polar solvent to elute your target compound, leaving more polar impurities behind. This often sharpens the bands and improves separation.[4]
Issue 3: The compound will not elute from the column.
Q: I've run many column volumes of my eluent, but my compound hasn't appeared. What could be the problem?
A: This frustrating situation can have several causes.[4]
-
Causality 1: Compound Decomposition: The compound may be unstable on silica gel and has decomposed. This can be tested by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared (a 2D TLC test).[4]
-
Causality 2: Insufficient Mobile Phase Polarity: The chosen eluent may simply be too weak (not polar enough) to move the compound down the column. This can happen if the crude material is less pure than anticipated, containing highly polar impurities that alter the overall behavior.
-
Solution:
-
Confirm Stability: First, perform the 2D TLC test mentioned above to rule out decomposition.[4]
-
Drastically Increase Polarity: If the compound is stable, flush the column with a much more polar solvent system. For example, if you were using 20% EtOAc in Hexane, switch to 50% or even 100% EtOAc. If that fails, a switch to 5-10% Methanol in DCM is a powerful eluting system for polar compounds.[6][9]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common column chromatography issues.
Caption: A logical workflow for troubleshooting common column chromatography problems.
Part 3: Experimental Protocols and Data
Recommended Solvent Systems for TLC Screening
The following table provides starting points for developing a separation method for this compound.
| Solvent System Components | Ratio (v/v) | Polarity | Typical Use Case |
| Hexane : Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Excellent starting point. Good for separating moderately polar compounds from nonpolar impurities.[6] |
| Dichloromethane : Methanol | 99:1 → 9:1 | Medium to High | Use if compound shows low Rf in Hex/EtOAc. Effective for more polar compounds.[6] |
| Toluene : Acetone | 9:1 → 7:3 | Medium | Provides different selectivity compared to ester or alcohol-based systems. |
| Hexane : Ethyl Acetate (+0.5% Et₃N) | As determined | Medium | Use if tailing is observed with the standard Hex/EtOAc system.[6] |
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.[6]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system will give your target compound an Rf of 0.2-0.4 and show maximum separation from all other spots.
Protocol 2: Column Chromatography Purification
This protocol assumes a standard flash chromatography setup.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[10]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[10]
-
Carefully add this powder to the top of your packed column. Add a thin layer of sand on top to prevent disturbance.[10]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply pressure and begin collecting fractions.
-
If running a gradient, start with the low-polarity mobile phase and gradually introduce the higher-polarity mobile phase.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your pure compound.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.
-
General Column Chromatography Workflow
Caption: A standard workflow for purification by flash column chromatography.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Dolan, J. W. (2002). Retaining Polar Compounds. LCGC North America, 20(6), 524-529. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
BUCHI Corporation. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Bell, D. S. (2018). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International, 31(5), 24-31. [Link]
-
Wibowo, D., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Pharmaceuticals, 14(8), 765. [Link]
-
Supporting Information - AWS. General Considerations for Synthesis. [Link]
-
ResearchGate. Solvent system for Thin Layer Chromatography of non polar extracts?. [Link]
-
Sunway Pharm Ltd. This compound. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
-
MySkinRecipes. 5-Bromo-4-fluoro-1H-indazole. [Link]
-
MDPI. Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. [Link]
-
PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]
-
Oakwood Chemical. 5-Bromo-1H-indazole. [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44305. [Link]
-
Pathania, R., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Biomolecules, 12(10), 1363. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44305. [Link]
-
Edon, V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 5-Bromo-4-methoxy-1H-indazole
Welcome to the technical support center for the purification of 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Given the specificity of crystallization processes, this document provides a framework for developing a robust recrystallization protocol, alongside troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Introduction to the Crystallization Challenge
This compound is a key building block in medicinal chemistry. Like many heterocyclic compounds, achieving high crystalline purity can be challenging due to factors such as the presence of regioisomeric impurities, residual solvents, and the compound's intrinsic physicochemical properties. A successful recrystallization hinges on a precise understanding of the compound's solubility profile and the careful selection of a solvent system. This guide will walk you through the process of solvent screening and protocol optimization to ensure you obtain this compound with the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the recrystallization of this compound?
A1: The three most critical parameters are:
-
Solvent System: The choice of solvent or solvent mixture is paramount. An ideal solvent should fully dissolve the compound at an elevated temperature but have very low solubility at cooler temperatures.
-
Cooling Rate: A slow and controlled cooling rate is essential for the formation of well-ordered, pure crystals. Rapid cooling often leads to the precipitation of impurities or the formation of smaller, less pure crystals.
-
Concentration: A supersaturated solution is necessary for crystallization to occur, but an overly concentrated solution can lead to "oiling out," where the compound separates as a liquid instead of a solid.
Q2: I do not have a specific recrystallization protocol for this exact compound. Where should I start?
A2: When a validated protocol is unavailable, a systematic solvent screening is the best starting point. Based on the structure of this compound (a substituted indazole), a logical approach is to test a range of solvents with varying polarities. The goal is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: What are some good starting solvents to screen for the recrystallization of this compound?
A3: Based on protocols for similar substituted indazoles, the following solvents and solvent systems are excellent candidates for initial screening[1]:
-
Single Solvents:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol)
-
Ketones (e.g., Acetone)
-
Esters (e.g., Ethyl Acetate)
-
Ethers (e.g., Tetrahydrofuran (THF))
-
Acetonitrile
-
-
Mixed Solvent Systems (Co-solvent Systems): These are often more effective than single solvents.
-
A "good" solvent (in which the compound is soluble) is paired with a "poor" or "anti-solvent" (in which the compound is insoluble).
-
Common pairings include:
-
Ethanol/Water
-
Acetone/Water
-
Methanol/Water
-
Ethyl Acetate/Heptane (or Hexane)
-
Dichloromethane/Heptane (or Hexane)
-
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identify a suitable solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Stirring rods
Procedure:
-
Place approximately 20-30 mg of your crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or a significant volume of solvent has been added.
-
Record the solubility at room temperature. A good candidate solvent will show low solubility.
-
For the solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely at the higher temperature, it is a promising candidate.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals.
Data Presentation: Solvent Solubility Screening
| Solvent | Polarity | Boiling Point (°C) | Solubility at RT (20-25°C) | Solubility at BP | Crystal Formation on Cooling |
| Water | High | 100 | Insoluble | Insoluble | - |
| Methanol | High | 65 | Sparingly Soluble | Soluble | Yes/No/Oil |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Yes/No/Oil |
| Acetone | Medium | 56 | Soluble | Very Soluble | Poor Yield Expected |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Yes/No/Oil |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Yes/No/Oil |
| Heptane | Low | 98 | Insoluble | Insoluble | - |
This table should be filled out based on your experimental observations.
Protocol 2: General Recrystallization Workflow
Once a suitable solvent system is identified (e.g., Ethanol/Water), the following general protocol can be applied.
Diagram of the Recrystallization Workflow
Caption: General workflow for the recrystallization of an organic solid.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen 'good' solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding the solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 'poor' solvent (e.g., water) or the recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of heterocyclic compounds.
Diagram of Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization problems.
Issue 1: The compound "oils out" and does not form solid crystals.
-
Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated. The compound comes out of the solution as a liquid because the temperature is still above its melting point. The melting point of the related 5-Bromo-1-(4-methoxybenzyl)-1H-indazole is 61-63 °C, suggesting our target compound may also have a relatively low melting point[2].
-
Solutions:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Consider using a solvent with a lower boiling point.
-
Try a mixed solvent system. Dissolve the compound in a minimum of a 'good' solvent and then slowly add a 'poor' solvent at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the 'good' solvent to redissolve the cloudiness and cool slowly.
-
Issue 2: No crystals form, even after cooling in an ice bath.
-
Causality: This can be due to two primary reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but crystal nucleation has not initiated.
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a tiny "seed" crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the solution is not supersaturated, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Issue 3: The yield of recovered crystals is very low.
-
Causality: This is often a consequence of using too much solvent during the initial dissolution step, incomplete precipitation, or washing the crystals with a solvent that is not sufficiently cold.
-
Solutions:
-
Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
-
After slow cooling to room temperature, ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.
-
Always wash the collected crystals with ice-cold solvent to minimize redissolving the product.
-
Issue 4: The final crystals are colored.
-
Causality: Colored impurities are present in the crude material.
-
Solution:
-
After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize.
-
References
- Google Patents (2011).Method for separating and purifying substituted indazole isomers. CN101948433A.
-
HFC Biologics (n.d.). 5-Bromo-1-(4-methoxybenzyl)-1H-indazole. CAS RN 1035096-83-3. [Link]
Sources
Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromo-4-methoxy-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The indazole moiety is a valuable pharmacophore in drug discovery, and its successful functionalization is crucial for the synthesis of novel therapeutic agents.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your desired products.
Introduction: The Challenges of Coupling this compound
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[3][4] However, the unique electronic and structural properties of this compound can present several challenges:
-
Electron-Rich Heterocycle: The indazole ring system is electron-rich, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[5] The presence of the electron-donating methoxy group further exacerbates this issue.
-
NH-Acidity and Potential for Side Reactions: The acidic proton on the indazole nitrogen can lead to deprotonation under basic conditions. This can influence the electronic properties of the ring and potentially lead to side reactions or catalyst inhibition.[6][7]
-
Potential for Dehalogenation: A common side reaction in Suzuki couplings is the replacement of the bromine atom with a hydrogen, a process known as dehalogenation or hydrodehalogenation.[6][8][9] This consumes the starting material and reduces the yield of the desired coupled product.
-
Homocoupling: Another potential side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct and complicates purification.[10][11][12]
This guide will address these challenges in a practical, question-and-answer format, providing you with the insights to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low to no conversion of the this compound. What are the likely causes and how can I fix it?
Low or no conversion is a common starting problem. The primary suspect is an inefficient oxidative addition step due to the electron-rich nature of the substrate.[5] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.
-
Recommendation: For electron-rich heteroaryl bromides, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition.[5] Consider catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands such as SPhos or XPhos .[1][6][13]
-
Experimental Insight: In a study involving the Suzuki coupling of 5-bromoindazoles, Pd(dppf)Cl₂ was found to be the most effective catalyst, providing high yields in a relatively short reaction time.[1][14]
2. Optimizing the Base:
The base plays a crucial role in the transmetalation step. The right choice can significantly impact your yield.
-
Recommendation: While K₂CO₃ is a common choice, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[5][6][15] They can facilitate transmetalation without promoting significant side reactions.
3. Solvent System and Temperature:
-
Recommendation: A mixture of an ethereal solvent and water is standard. Common choices include 1,4-dioxane/H₂O or toluene/H₂O .[15] The water is often necessary to solubilize the base and facilitate the reaction. For difficult couplings, increasing the reaction temperature (e.g., to 80-110 °C) can improve the reaction rate.[6]
Troubleshooting Flowchart for Low Conversion:
Caption: A step-by-step troubleshooting guide for low reaction conversion.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?
This indicates the presence of a dehalogenated byproduct, 4-methoxy-1H-indazole. Dehalogenation is a common side reaction where the bromine is replaced by a hydrogen atom.[8][9]
Causes of Dehalogenation:
-
Palladium-Hydride Species: The primary cause is often the formation of a palladium-hydride (Pd-H) species.[6] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the bromoindazole to form the dehalogenated product.[8]
-
Substrate Susceptibility: N-heterocyclic halides can be more prone to dehalogenation.[6]
Strategies to Minimize Dehalogenation:
-
Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are generally preferred.[6]
-
Ligand Selection: Bulky, electron-rich ligands such as SPhos or XPhos can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[6][13]
-
Solvent Choice: While often used, be cautious with alcohol-based solvents. If dehalogenation is a major issue, consider using anhydrous conditions with a non-protic solvent like dioxane or toluene, although a small amount of water is often necessary for the Suzuki reaction to proceed.[6][8]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote dehalogenation.[9] Monitor the reaction closely and stop it once the starting material is consumed.
Q3: My reaction mixture contains a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I reduce this homocoupling?
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling.[10][11][12] This side reaction consumes your boronic acid and can complicate the purification of your desired product.
Causes of Homocoupling:
-
Presence of Oxygen: The presence of oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[16]
-
Palladium(II) Species: The reaction of Pd(II) species with the boronic acid can also lead to homocoupling.[16]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][16]
-
Use of High-Purity Reagents: Ensure that your palladium catalyst and other reagents are of high purity and are handled under an inert atmosphere.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Control of Palladium Oxidation State: The addition of a mild reducing agent can sometimes help to maintain the palladium in its active Pd(0) state and reduce the amount of Pd(II) available for homocoupling.[16]
Recommended Starting Protocol
For researchers beginning their investigation of the Suzuki coupling with this compound, the following protocol provides a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Proven effective for bromoindazoles.[1][14] |
| Ligand | dppf (comes with the catalyst) | --- |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that promotes transmetalation.[5][6] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) | A common and effective solvent system for Suzuki couplings.[15] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing side reactions.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and homocoupling.[16] |
Experimental Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Catalytic Cycle and Common Pitfalls
Caption: The Suzuki catalytic cycle and key points where dehalogenation and homocoupling side reactions can occur.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Chemical Reviews. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
Thieme. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Available from: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]
-
ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Available from: [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. Available from: [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]
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ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available from: [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available from: [Link]
-
ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]
-
RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
National Institutes of Health. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
How to avoid N1 and N2 isomer formation in indazole alkylation
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective alkylation of indazoles. As specialists in complex organic syntheses, we understand that controlling the formation of N1 and N2 isomers is a critical challenge in the development of pharmaceuticals and functional materials. This document is designed to provide you, our fellow researchers and drug development professionals, with the mechanistic insights and practical protocols necessary to master this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control N1 vs. N2 selectivity in indazole alkylation?
The regioselectivity of indazole alkylation is a classic example of a reaction governed by a delicate interplay of electronic and steric factors, often dictated by the reaction conditions. The outcome depends on which of the two nitrogen atoms in the pyrazole ring acts as the nucleophile.
-
Acidity and Deprotonation: The N1-proton is generally more acidic than the N2-proton due to the aromatic stabilization of the resulting conjugate base (the indazolide anion). Therefore, treatment with a base will almost always generate the N1-anion.
-
The Indazolide Anion: The resulting anion is an ambident nucleophile, with negative charge density distributed across both N1 and N2 atoms through resonance. The subsequent alkylation site is therefore not necessarily the site of deprotonation.
-
Reaction Control: The final N1:N2 product ratio is determined by a competition between the kinetic and thermodynamic pathways.
-
Kinetic Control: The reaction pathway with the lower activation energy. This often favors the N2 position, which is typically more nucleophilic and sterically accessible.
-
Thermodynamic Control: The pathway that leads to the most stable product. The N1-alkylated indazole is generally the more thermodynamically stable isomer due to reduced steric hindrance and favorable aromatic character.
-
The choice of base, solvent, temperature, and the nature of the electrophile (alkylating agent) all influence the balance between these pathways.
Q2: Why is controlling N1/N2 isomerism so critical in drug development?
The specific location of an alkyl group on the indazole scaffold can have a profound impact on a molecule's biological activity and physicochemical properties. The two isomers, N1- and N2-alkylated indazoles, are distinct chemical entities with different shapes, hydrogen bonding capabilities, and metabolic profiles.
For example, the N1 and N2 isomers of an indazole-based kinase inhibitor may exhibit vastly different binding affinities for the target protein's active site. One isomer might be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, exhibit off-target toxicity. Therefore, controlling regioselectivity is not just a matter of synthetic efficiency; it is essential for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Troubleshooting Guide: Optimizing for Regioselectivity
This section addresses common issues encountered during indazole alkylation and provides actionable solutions grounded in mechanistic principles.
Problem 1: My reaction produces an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?
Achieving high selectivity for the thermodynamically preferred N1 isomer typically involves conditions that allow for equilibration or that strongly favor the formation of the most stable product.
Core Strategy: Use conditions that promote thermodynamic control. This generally involves polar aprotic solvents and alkali metal bases.
Explanation: In polar aprotic solvents like DMF or DMSO, the cation from the base (e.g., Na⁺, K⁺) is well-solvated. This creates a "freer" indazolide anion. While the N2 position is kinetically faster to react, the reaction can be reversible under these conditions, allowing the mixture to equilibrate to the more stable N1-alkylated product, especially at slightly elevated temperatures.
Troubleshooting Steps & Protocol:
-
Choice of Base and Solvent: Switch to a combination of Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) in a solvent like N,N-Dimethylformamide (DMF).
-
Temperature Control: Start the deprotonation at 0 °C for safety, then allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) after adding the alkylating agent to facilitate equilibration to the thermodynamic product.
-
Monitor the Reaction: Use TLC or LC-MS to track the reaction progress. You may observe initial formation of the N2 isomer, which then converts to the N1 isomer over time.
Table 1: Conditions Favoring N1-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Forms sodium or potassium indazolide, favoring thermodynamic control. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents solvate the cation, promoting formation of the "free" anion. |
| Temperature | Room Temperature to 60 °C | Allows for equilibration from the kinetic N2 product to the more stable N1 product. |
| Electrophile | Less reactive halides (e.g., R-Cl) | Slower reaction rate can provide more time for equilibration. |
Problem 2: My synthesis requires the N2-alkylated isomer, but I keep getting the N1 product as the major component.
Selectivity for the kinetic N2 product requires suppressing the thermodynamic pathway. This is often achieved by using conditions that prevent equilibration and favor the faster-reacting N2 position.
Core Strategy: Use conditions that promote kinetic control. This often involves phase-transfer catalysis or non-polar solvents where ion pairing is significant.
Explanation: Under phase-transfer conditions or in non-polar solvents like toluene or dichloromethane (DCM), the cation remains tightly associated with the indazolide anion. This ion pair can sterically hinder attack at the N1 position, making the more accessible N2 atom the preferred site of alkylation. The reaction is typically irreversible under these conditions, trapping the kinetic product.
Troubleshooting Steps & Protocol:
-
Phase-Transfer Catalysis (PTC): A highly effective method. Use a base like 50% aqueous NaOH with a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) in a solvent like DCM or toluene.
-
Non-Polar Solvent System: Alternatively, use a base like Potassium Hydroxide (KOH) or a weaker base in a non-polar solvent. The tight ion pair formed will direct alkylation to the N2 position.
-
Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to prevent any potential rearrangement to the N1 isomer.
Table 2: Conditions Favoring N2-Alkylation
| Parameter | Recommended Condition | Rationale |
| System | Phase-Transfer Catalysis (PTC) | Highly effective; catalyst shepherds the anion to the organic phase for reaction. |
| Base | NaOH (aq), KOH | Used in PTC or non-polar systems to create a tight ion pair. |
| Solvent | Toluene, Dichloromethane (DCM) | Non-polar solvents promote ion pairing, sterically hindering N1. |
| Temperature | 0 °C to Room Temperature | Minimizes the risk of isomerization to the thermodynamic N1 product. |
| Electrophile | More reactive halides (e.g., R-Br, R-I) | A fast, irreversible reaction helps trap the kinetic product. |
References
-
Title: Regioselective N-Alkylation of Indazoles Source: Organic & Biomolecular Chemistry, 2015, 13, 8828-8836 URL: [Link]
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Title: A simple, cheap and efficient regioselective N2-alkylation of 1H-indazoles Source: Tetrahedron Letters, 2012, 53(38), 5143-5146 URL: [Link]
-
Title: The indazole scaffold in medicinal chemistry Source: Bioorganic & Medicinal Chemistry, 2016, 24(8), 1647-1666 URL: [Link]
-
Title: Regioselective N-Alkylation of Indazole: A DFT Study Source: The Journal of Organic Chemistry, 2005, 70(25), 10467–10474 URL: [Link]
-
Title: The regioselectivity of the N-alkylation of indazoles Source: Journal of Heterocyclic Chemistry, 1980, 17(8), 1757-1760 URL: [Link]
-
Title: Selective N2-Alkylation of Indazoles by Phase-Transfer Catalysis Source: Synthetic Communications, 1996, 26(19), 3533-3539 URL: [Link]
Debromination of 5-Bromo-4-methoxy-1h-indazole as a side reaction
Welcome to the technical support center for 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chemical modification of this versatile building block. Here, we address the prevalent side reaction of debromination, providing in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I performed a Suzuki-Miyaura coupling with this compound, but my yield is low and I see a significant amount of a less polar byproduct on my TLC. What is likely happening?
This is a classic symptom of a common side reaction: hydrodebromination. The less polar spot you are observing is likely 4-methoxy-1H-indazole, the product of replacing the bromine atom with a hydrogen atom. This side reaction competes with your desired cross-coupling, consuming your starting material and reducing the yield of the target molecule.
The likely culprit is the formation of a palladium(II) hydride species (Pd-H) in your catalytic cycle. This species can arise from various sources, including solvents (like isopropanol), amines used as bases, or even trace water. Instead of proceeding through the desired transmetalation with your boronic acid, the palladium complex can undergo reductive elimination with the hydride, cleaving the C-Br bond and replacing it with a C-H bond.
Q2: What are the primary factors in my reaction setup that could be promoting this debromination?
Several factors can unfortunately tip the balance in favor of debromination. Understanding these is the first step toward mitigating the issue.
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Choice of Base: While a base is essential for the transmetalation step in Suzuki-Miyaura coupling, some bases are more prone to generating hydride species that lead to debromination.[1] Strong, non-coordinating bases are generally preferred.
-
Solvent System: Protic solvents, especially alcohols like isopropanol, can act as hydride donors and should be used with caution.[1] Anhydrous aprotic solvents are often a better choice.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ligand can significantly influence the relative rates of the desired coupling versus the undesired debromination. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium intermediates in a way that favors the productive coupling pathway.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.
Q3: How can I definitively identify the byproduct as 4-methoxy-1H-indazole?
Confirmation of the byproduct's identity is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating and quantifying the components of your reaction mixture.[2][3] The debrominated product, being less polar than the starting material, will have a different retention time. By comparing the retention time of the byproduct with a known standard of 4-methoxy-1H-indazole, you can confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide clear evidence of debromination. In the spectrum of your byproduct, you will observe the disappearance of the characteristic signal for the aromatic proton adjacent to the bromine atom and the appearance of a new signal in the aromatic region, corresponding to the new proton.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the mass of 4-methoxy-1H-indazole, which is significantly lower than that of the starting this compound due to the loss of the bromine atom.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (indicative) | Relative Polarity |
| This compound | 227.06 | Aromatic protons with coupling patterns influenced by the bromine substituent. | More Polar |
| 4-methoxy-1H-indazole | 148.16 | Appearance of a new aromatic proton signal, simplified coupling pattern. | Less Polar |
Troubleshooting Guides
Guide 1: Minimizing Debromination in Suzuki-Miyaura Cross-Coupling
If you have confirmed that debromination is the primary side reaction, the following protocol is designed to minimize its occurrence.
Objective: To favor the desired C-C bond formation over the C-H bond formation (debromination).
Workflow for Minimizing Debromination
Caption: Decision tree for troubleshooting Suzuki coupling issues.
References
-
Patil, S., et al. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). Reductions of aryl bromides in water at room temperature. National Institutes of Health. Retrieved from [Link]
-
Strauss, M. J., et al. (2026, January 5). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. ResearchGate. Retrieved from [Link]
-
Bennani, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
Douglass, M. R., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Strauss, M. J., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Bromo-4-methoxy-1H-indazole
Introduction
5-Bromo-4-methoxy-1H-indazole is a vital heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] Its utility largely stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic introduction of molecular diversity.
However, the very features that make the indazole scaffold so valuable also present unique challenges. The presence of two nitrogen atoms, an acidic N-H proton, and the potential for trace impurities can lead to a common and frustrating problem: catalyst poisoning. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to diagnose, troubleshoot, and overcome catalyst deactivation in reactions involving this compound.
Part 1: Frequently Asked Questions (FAQs) about Catalyst Poisoning
This section provides rapid insights into the most common queries regarding catalyst deactivation.
Q1: What is catalyst poisoning in the context of palladium-catalyzed cross-coupling?
A: Catalyst poisoning refers to the reduction or complete loss of a catalyst's activity due to strong interaction with chemical species, known as poisons.[3] In palladium catalysis, poisons bind to the palladium center, blocking sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed. This leads to sluggish or failed reactions. Common poisons include compounds containing sulfur, arsenic, or lead, but even seemingly innocuous substances like water and oxygen can deactivate the catalyst under certain conditions.[3][4]
Q2: Why are reactions with this compound particularly susceptible to catalyst poisoning?
A: The indazole core has several intrinsic features that can interfere with palladium catalysts:
-
Nitrogen Coordination: The lone pair of electrons on the N2 nitrogen of the indazole ring can coordinate strongly to the electron-deficient palladium center. This coordination can compete with the binding of the aryl bromide or other substrates, effectively inhibiting the catalytic cycle.[5]
-
Acidic N-H Proton: The proton on the N1 nitrogen is acidic. In the presence of the strong bases often used in cross-coupling reactions (e.g., NaOt-Bu, K₃PO₄), this proton is removed. While sometimes beneficial, this process can also lead to the formation of indazolide anions that may aggregate or interact unfavorably with the catalyst.[6]
-
Process Impurities: The synthesis of this compound can sometimes introduce trace impurities that are potent catalyst poisons. For example, residual sulfur-containing reagents can lead to irreversible catalyst deactivation even at ppm levels.[7][8]
Q3: What are the common signs of a poisoned or deactivated catalyst in my reaction flask?
A: Be vigilant for the following indicators:
-
Stalled Reaction: The most obvious sign is a lack of product formation or a reaction that starts but fails to proceed to completion, as monitored by TLC or LC-MS.
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of catalyst decomposition, where the soluble, active Pd(0) species agglomerates into inactive palladium metal.[9] This can be caused by high temperatures or the degradation of supporting ligands.
-
Color Changes: While reactions often change color, an unexpected or rapid change, particularly to a dark, heterogeneous mixture shortly after adding reagents, can signal a problem.
-
Side Reactions: The promotion of undesired pathways, such as the homocoupling of boronic acids in Suzuki reactions or protodeborylation, can sometimes indicate that the primary catalytic cycle is inhibited.[10]
Q4: Can I "rescue" a reaction with a poisoned catalyst?
A: Rescuing a poisoned reaction is challenging and often impractical. The binding of strong poisons like sulfur is typically irreversible. While adding more catalyst or ligand might restart a stalled reaction, this is a suboptimal solution that complicates purification and increases costs. The most effective strategy is prevention through careful planning, reagent purification, and adherence to rigorous experimental technique.
Part 2: Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section provides a systematic approach to identifying and resolving specific experimental failures.
Problem 1: My Palladium-Catalyzed Cross-Coupling Reaction is Sluggish or Has Completely Stalled.
This is the most frequent issue and can stem from multiple sources related to the substrate or the reaction environment.
-
The "Why": As discussed in the FAQs, the indazole ring itself can act as an inhibitor. The N2 lone pair can bind to the palladium, while the N-H group can introduce complications with the base, potentially disrupting the delicate balance of the catalytic system.
-
Troubleshooting Steps & Solutions:
-
Protect the Indazole N-H Group: This is often the most robust solution. By replacing the acidic proton with a protecting group, you prevent unwanted acid-base chemistry and alter the coordinating ability of the heterocycle. The tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups are excellent choices.[11] Protection simplifies the reaction environment, often leading to cleaner and more reproducible outcomes.
-
Strategic Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as XPhos, SPhos, or RuPhos (Buchwald-type ligands), are indispensable.[10][12] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the indazole N2 position.[12] Their strong electron-donating ability increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition step and stabilize the active catalyst.[12]
-
Optimize the Base: The base is not just a proton scavenger; it's a key component of the catalytic system. While strong bases like NaOt-Bu are common in Buchwald-Hartwig aminations, they can be incompatible with certain functional groups.[13] For Suzuki reactions with this compound, moderately strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior. They are generally well-tolerated and can mitigate some of the issues seen with stronger, more nucleophilic bases.
-
-
Visualization: Indazole Inhibition of the Catalytic Cycle
Caption: Potential deactivation pathways for a Pd catalyst caused by the indazole substrate.
-
The "Why": Palladium catalysts are notoriously sensitive to impurities, which can be present in starting materials, reagents, solvents, or the atmosphere of the reaction vessel.[14][15] Sulfur compounds are particularly detrimental, forming strong, irreversible bonds with palladium.[7][16] Similarly, oxygen can oxidize electron-rich phosphine ligands to the corresponding phosphine oxides, which are poor ligands, leading to the formation of inactive palladium black.[4]
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Purity: Do not assume commercial reagents are pure. If a reaction fails unexpectedly, consider purifying the this compound via recrystallization or column chromatography. The purity of coupling partners (e.g., boronic acids) should also be scrutinized, as they can degrade upon storage.
-
Ensure a Rigorously Inert Atmosphere: This is non-negotiable. Solvents must be thoroughly degassed to remove dissolved oxygen. While sparging with argon for 30-60 minutes is common, the freeze-pump-thaw method (3-4 cycles) is superior for achieving a truly oxygen-free solvent. All reagent additions and transfers should be performed under a positive pressure of an inert gas like argon or nitrogen.
-
Use High-Quality, Anhydrous Solvents: Water can interfere with many cross-coupling reactions, primarily by promoting the unwanted protodeboronation of the boronic acid starting material in Suzuki couplings.[10] Use freshly opened anhydrous solvents or purify them using a solvent purification system.
-
-
Visualization: Pre-Reaction Quality Control Workflow
Caption: A workflow for minimizing impurities before starting the reaction.
Problem 2: I am Observing Palladium Black and/or Ligand Degradation.
The formation of palladium black is a clear visual sign that the soluble, catalytically active Pd(0) species is no longer stable in solution.
-
The "Why": High reaction temperatures can accelerate catalyst decomposition pathways, leading to agglomeration.[4] Furthermore, an improper ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and vulnerable to decomposition.
-
Troubleshooting Steps & Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures. Often, a reaction will proceed efficiently at a lower temperature (e.g., 80 °C instead of 110 °C) over a longer period, preserving the catalyst's integrity.
-
Use Well-Defined Precatalysts: Instead of generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, use a precatalyst . Buchwald precatalysts (e.g., XPhos Pd G3) are air-stable, ensure a precise ligand-to-palladium ratio, and are designed to cleanly and rapidly generate the active Pd(0) species under the reaction conditions.[17] This avoids ambiguity in the nature of the active catalyst.
-
-
The "Why": The very electron-rich phosphine ligands that are so effective in these couplings are also highly susceptible to oxidation by trace amounts of air.[17] Once oxidized, they can no longer effectively coordinate to and stabilize the palladium center.
-
Troubleshooting Steps & Solutions:
-
Strict Anaerobic Handling: Handle all phosphine ligands and precatalysts in a glovebox or with careful Schlenk line techniques to minimize air exposure.
-
Prepare Fresh Solutions: If you are preparing stock solutions of catalysts or ligands, use them promptly and store them under an inert atmosphere.
-
-
Visualization: Ligand Degradation Pathway
Caption: Oxidation of a phosphine ligand leads to catalyst decomposition.
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and success.
Protocol 1: N-Protection of this compound with Boc Group
-
Setup: To a round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagents: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected indazole.[18]
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
-
Freeze: Place the solvent in a thick-walled Schlenk flask and cool it in a liquid nitrogen bath until it is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least two more times (for a total of three cycles) to ensure all dissolved oxygen is removed.
-
Storage: After the final cycle, backfill the flask with argon or nitrogen.
Protocol 3: Small-Scale Test Reaction for Condition Screening
Before committing to a large-scale reaction, always perform small-scale trials (e.g., 25-50 mg of starting material) to test your conditions.
-
Setup: In a small vial equipped with a stir bar, add the this compound (or its N-protected version), the coupling partner (e.g., boronic acid, 1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 5-10 minutes.
-
Addition: Add the degassed solvent via syringe, followed by the precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Heating & Monitoring: Place the vial in a pre-heated aluminum block at the desired temperature. Monitor the reaction at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot, diluting it, and analyzing by LC-MS. This allows you to quickly identify the most promising conditions without wasting significant amounts of material.
References
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021). ChemRxiv. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings. (n.d.). Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). NIH National Center for Biotechnology Information. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). NIH National Center for Biotechnology Information. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). NIH National Center for Biotechnology Information. [Link]
- Regioselective n-2 arylation of indazoles. (2014).
-
Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. (2020). ResearchGate. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2007). Journal of the American Chemical Society. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2016). ACS Publications. [Link]
-
The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Catalyst poison. (n.d.). Britannica. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. [Link]
-
Mechanisms of Catalyst Poisoning by Sulfur Species. (n.d.). Osaka University. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). NIH National Center for Biotechnology Information. [Link]
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Managing temperature for selective indazole functionalization
Technical Support Center: Indazole Functionalization
A Senior Application Scientist's Guide to Managing Temperature for Regioselective Synthesis
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying the indazole scaffold. The indazole nucleus is a privileged pharmacophore found in numerous marketed drugs, such as Pazopanib and Axitinib, making its controlled functionalization a critical task in drug discovery.[1][2][3][4]
One of the most common challenges is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 isomers.[5][6][7] Temperature is a pivotal parameter in directing this selectivity. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the theoretical foundation to empower you to manage your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Fundamental Concepts
Q1: Why is temperature such a critical parameter in the N-alkylation of indazoles?
A1: Temperature is a primary lever for controlling whether a reaction is under kinetic or thermodynamic control.[8] For indazoles, the two nitrogen atoms (N1 and N2) have different intrinsic reactivities and lead to products of differing stability.
-
Thermodynamic Product (N1-Isomer): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7][9][10] Consequently, the N1-alkylated product is often the more stable, or "thermodynamic," product. Reactions run at higher temperatures for longer durations often allow an initial mixture of products to equilibrate, favoring the formation of the most stable isomer.[9][11]
-
Kinetic Product (N2-Isomer): The "kinetic" product is the one that forms the fastest, meaning it has the lowest activation energy barrier.[8][11] Under certain conditions, particularly at lower temperatures where reactions are irreversible, the N2-isomer can be the kinetic product and form preferentially.[11]
Therefore, by modulating the temperature, you can favor one pathway over the other, directly influencing the N1:N2 product ratio.
Q2: What is the practical difference between kinetic and thermodynamic control in my indazole alkylation experiment?
A2: The practical difference lies in the reaction setup and the expected outcome. The following diagram and explanation illustrate the concept.
Caption: Energy profile for kinetic vs. thermodynamic control.
-
Kinetic Control (Low Temperature): At low temperatures (e.g., 0 °C or below), the system has enough energy to overcome the lower activation barrier (to TS_Kinetic) but not enough for the reverse reaction to occur.[11] The product that forms fastest (P_K) will accumulate and dominate the product mixture.
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., room temperature to reflux), the system has sufficient energy to overcome both forward and reverse activation barriers.[8][12] This establishes an equilibrium. Over time, the less stable kinetic product (P_K) will revert to the intermediate and convert into the more stable thermodynamic product (P_T), which dominates the final mixture.[9][10]
Troubleshooting Scenarios
Q3: My reaction is giving a poor N1:N2 ratio, with too much of the N2 isomer. How can I increase N1 selectivity?
A3: To favor the N1-thermodynamic product, you need to use conditions that either strongly favor its formation kinetically or allow the reaction to reach thermodynamic equilibrium.
-
Switch to a Chelation-Controlling System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[7][9][13][14] This is often attributed to the sodium cation coordinating with the N2 nitrogen and a C3 substituent (if present, like an ester), sterically blocking the N2 position and directing the electrophile to N1.[14][15]
-
Increase Reaction Temperature and Time: If you are using a system like K₂CO₃ in DMF, which often gives mixtures, increasing the temperature (e.g., from 50 °C to 120 °C) and reaction time can help.[6] This provides the energy needed for the initially formed N2-isomer to revert and equilibrate to the more stable N1-isomer.[10]
-
Change the Counter-ion: The choice of base matters. Cesium carbonate (Cs₂CO₃) in a solvent like dioxane has been shown to be highly selective for N1-alkylation, potentially through a chelation mechanism.[5][14]
Q4: I am trying to synthesize the N2-isomer, but my yield is low, or I get the N1-product instead. What should I do?
A4: Achieving N2 selectivity often means operating under kinetic control or using specialized directing strategies.
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -78 °C). This can trap the kinetically favored product by preventing equilibration to the N1-isomer.
-
Use Mitsunobu Conditions: The Mitsunobu reaction (using reagents like DEAD or DIAD and PPh₃) often shows a strong preference for forming the N2-isomer.[9][10] This provides a reliable, albeit indirect, alkylation method.
-
Exploit Substituent Effects: The electronic properties of your indazole can be used to your advantage. For instance, indazoles with electron-withdrawing groups at the C7 position (like -NO₂ or -CO₂Me) have been shown to confer excellent N2-regioselectivity, even under conditions that typically favor N1.[9][10][13]
-
Consider Acid Catalysis: Certain protocols using acid catalysts, like trifluoromethanesulfonic acid (TfOH), have been developed for highly selective N2-alkylation with specific electrophiles like diazo compounds or trichloroacetimidates.[16][17][18]
Q5: I'm observing decomposition of my starting material or product when heating to favor the N1-isomer. What are my options?
A5: Thermal instability is a common problem. If high temperatures are not viable, you must rely on a kinetically controlled method that still favors the N1-product.
-
Optimize the NaH/THF System: This is the most widely recommended approach for high N1 selectivity without excessive heat.[10][13] Running the reaction at room temperature or with gentle warming (e.g., 50 °C) is often sufficient and avoids decomposition.[5][10]
-
Screen Different Bases and Solvents: As shown in the table below, different combinations can give high N1 selectivity under milder conditions. For example, Cs₂CO₃ in dioxane can give excellent N1 selectivity at 90 °C, which may be tolerable for your substrate.[5]
-
Use a Two-Step Acylation-Reduction Approach: Regioselective N-acylation can provide the N1-isomer, which can then be reduced to the N1-alkylated product. This avoids harsh alkylation conditions altogether.[10]
Data Summary & Condition Screening
The choice of base, solvent, and temperature are interconnected. The following table summarizes conditions from various studies to guide your experimental design.
| Indazole Substrate | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 3-Carboxymethyl Indazole | NaH | THF | 50 | >99:1 | [10][13] |
| 1H-Indazole | K₂CO₃ | DMF | 120 | 58:42 | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | 90 | 96% (N1) | [5][19] |
| 1H-Indazole-3-carboxylic acid | NaH | THF | RT | Selective N1 | [20] |
| 7-NO₂ Indazole | NaH | THF | RT | 4:96 | [9][10] |
| 1H-Indazole (Mitsunobu) | DEAD, PPh₃ | THF | 50 | 1:2.5 | [9][10] |
Experimental Protocols & Workflows
The following workflow provides a decision-making framework for your experiment.
Caption: Decision workflow for selective indazole N-alkylation.
Protocol 1: Highly Selective N1-Alkylation (Kinetic/Chelation Control)
This protocol is optimized for achieving high N1-regioselectivity and is based on methods proven to be effective for a range of indazole substrates.[10][13][14]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Scientist's Note: The evolution of hydrogen gas will be observed. Ensure the system is properly vented.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. If the reaction is sluggish, it can be gently heated to 50 °C.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
This protocol utilizes Mitsunobu conditions, which often favor the N2-isomer.[9][10]
-
Setup: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.
-
Scientist's Note: The reaction is often characterized by a color change (e.g., to a yellow/orange precipitate). This reaction is exothermic; slow addition is critical.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor for completion by TLC or LC-MS.
-
Workup: After completion, remove the solvent under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the product by column chromatography. It is often helpful to triturate the crude mixture with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide before chromatography.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health. [Link]
-
Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions. Royal Society of Chemistry. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
-
Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
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Byproduct identification in 5-Bromo-4-methoxy-1h-indazole reactions
Welcome to the technical support center for 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our focus is to provide in-depth, field-proven insights into identifying and mitigating common byproducts encountered during key synthetic transformations. The information is structured in a practical question-and-answer format, supplemented with detailed troubleshooting guides and analytical protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the functionalization of this compound.
Category 1: N-Alkylation Reactions
Question: I performed an N-alkylation on this compound and my NMR shows a mixture of two products. What are they and why did this happen?
Answer: You are observing the formation of N-1 and N-2 regioisomers. The indazole ring possesses two reactive nitrogen atoms, and alkylation can occur at either position, leading to a mixture of products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.
-
Causality: The formation of the indazolide anion in the presence of a base creates two nucleophilic centers (N-1 and N-2). The subsequent reaction with an electrophile (your alkylating agent) is governed by a delicate balance of steric hindrance, electronics of the indazole ring, the nature of the solvent, the counter-ion of the base, and the electrophile itself.[3][4][5] Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[4] However, kinetic and thermodynamic factors can favor either isomer depending on the specific conditions.[4][6]
Question: How can I selectively synthesize the N-1 or N-2 alkylated isomer?
Answer: Achieving regioselectivity is a common challenge. Control can be achieved by carefully selecting the base and solvent system.
-
For N-1 Selectivity: A promising system for achieving high N-1 selectivity is using sodium hydride (NaH) in tetrahydrofuran (THF).[3][4][6] This combination appears to favor the formation of the thermodynamically more stable N-1 product. Some studies suggest that the Na+ cation may coordinate with the N-2 atom and an electron-rich substituent at the C-3 position, sterically directing the alkylating agent to the N-1 position.[5]
-
For N-2 Selectivity: Different conditions are required. For instance, employing indazoles with electron-withdrawing groups at the C-7 position has been shown to confer excellent N-2 regioselectivity.[3][4] While your substrate is not substituted at C-7, the principle highlights that electronic effects play a crucial role. Experimenting with different base/solvent combinations, such as potassium carbonate (K₂CO₃) in DMF, may alter the isomer ratio.
Category 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: In my Suzuki-Miyaura coupling reaction, besides the desired product, I'm seeing a significant byproduct with a mass corresponding to the starting material without the bromine atom. What is this?
Answer: This byproduct is the result of a dehalogenation (specifically, debromination) side reaction.[7] Instead of coupling with the boronic acid, the C-Br bond is cleaved and replaced with a C-H bond. This is a common issue in palladium-catalyzed reactions.[8][9][10]
-
Causality: Dehalogenation can be promoted by several factors, including the presence of strong reducing agents in the reaction mixture, impurities, or certain reaction conditions that favor hydrogenolysis over cross-coupling.[7][8] The choice of base and solvent can also influence the extent of this side reaction.[11]
Question: I'm also observing a byproduct that appears to be a dimer of my boronic acid partner (homo-coupling). Why does this form?
Answer: Homo-coupling is another prevalent byproduct in Suzuki reactions, where two molecules of the organoboron compound couple with each other.[7]
-
Causality: This side reaction is often catalyzed by the palladium species in the reaction mixture. It can become more significant if the rate of transmetalation of the aryl bromide is slow compared to the rate of homo-coupling of the boronic acid. Factors like the specific palladium catalyst, ligands, and reaction temperature can influence its formation.[7]
Question: I am attempting a Buchwald-Hartwig amination and getting low yields and multiple spots on my TLC plate. What are the likely culprits?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent.[12] Common byproducts include:
-
Dehalogenated Starting Material: Similar to the Suzuki reaction, reductive dehalogenation of the this compound can occur, leading to the formation of 4-methoxy-1H-indazole.[11]
-
Hydrolysis of the Methoxy Group: While less common under standard Buchwald-Hartwig conditions, prolonged heating in the presence of strong bases could potentially lead to the hydrolysis of the 4-methoxy group, forming a hydroxyl-indazole byproduct.[13]
-
Side Reactions Related to the Amine: If the amine nucleophile has other reactive functional groups, side reactions can occur. For amines with β-hydrogens, β-hydride elimination can be a competing pathway, although this is more relevant for alkylamines.[14]
Troubleshooting Guides
Troubleshooting N-Alkylation Regioselectivity
| Problem | Probable Cause | Recommended Solution |
| Formation of an inseparable N-1/N-2 isomer mixture. | Non-optimized base/solvent combination leading to poor regioselectivity. | To favor N-1: Switch to NaH as the base in anhydrous THF.[3][4][6] To alter the ratio: Screen other conditions, such as K₂CO₃ or Cs₂CO₃ in DMF or Dioxane.[2] |
| Low overall yield. | Incomplete deprotonation of the indazole NH. | Ensure the base is fresh and of high purity. Use a sufficient excess (e.g., 1.1-1.5 equivalents). Ensure anhydrous conditions, as water will quench the base. |
| Reaction does not proceed. | Poor reactivity of the alkylating agent. | If using an alkyl chloride, consider converting it to the more reactive alkyl bromide or iodide. For secondary alkylating agents, using an alkyl tosylate may be more effective.[3] |
Troubleshooting Suzuki-Miyaura Coupling Byproducts
| Problem | Probable Cause | Recommended Solution |
| Significant debromination of starting material. | Reaction conditions favor reduction over cross-coupling. | Lower the reaction temperature.[11] Screen different palladium catalysts and ligands; sometimes a less reactive catalyst can be more selective. Ensure high purity of reagents to eliminate potential reducing contaminants. |
| Formation of boronic acid homo-coupling product. | Rate of transmetalation is slow. | Increase the equivalents of the boronic acid slightly (e.g., 1.2-1.5 eq). Screen different bases; K₂CO₃ or Cs₂CO₃ are common choices that can influence the reaction rate.[15][16] Ensure the catalyst is active; palladium black precipitation can reduce efficiency.[7] |
| Formation of boronic acid decomposition products (e.g., protodeboronation). | Hydrolysis or protonation of the C-B bond.[7] | Ensure anhydrous conditions. The choice of base is critical; its gradual formation can disturb the acid-base equilibrium and affect selectivity.[17] |
Byproduct Identification: Analytical Protocols
Accurate identification of N-1 and N-2 isomers is critical. NMR spectroscopy is the most powerful tool for this purpose.[1]
Protocol 1: Distinguishing N-1 and N-2 Alkylated Isomers by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture) in 0.6-0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆ in a clean NMR tube.[18]
-
Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra. A spectrometer operating at 400 MHz or higher is recommended for good signal dispersion.[18] 2D NMR experiments like HMBC and NOESY can provide definitive structural proof.
-
Data Analysis - Key Differentiators:
-
¹³C NMR is particularly diagnostic. The chemical shift of the C3 carbon is significantly different between the two isomers. For N-substituted indazoles, the C3 signal typically appears further downfield in the N-1 isomer compared to the N-2 isomer.[1][19]
-
¹H NMR can also be informative. The chemical shifts of the protons on the indazole ring will differ between the isomers. The specific shifts will depend on the nature of the alkyl group introduced.
-
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Isomer Identification
| Carbon Atom | Expected Chemical Shift for N-1 Isomer (ppm) | Expected Chemical Shift for N-2 Isomer (ppm) | Rationale |
| C3 | ~135 ppm | ~123 ppm | The electronic environment of C3 is highly sensitive to the position of substitution. This is often the most reliable signal for assignment.[19] |
| C7a | Typically downfield | Typically upfield | The chemical shift of the bridgehead carbon is also a good indicator of the substitution pattern. |
Note: The exact chemical shifts can vary based on the solvent and the specific substituent attached to the nitrogen. The values provided are general guidelines based on published data for related indazole systems.[19]
Protocol 2: Identification of Coupling Byproducts by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable volatile solvent like methanol or acetonitrile.[18]
-
Data Acquisition: Use a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, to obtain accurate mass measurements.[18] This allows for the determination of the elemental composition of the observed ions.
-
Data Analysis - Expected Masses:
-
Debrominated Product: Look for a mass corresponding to [M-Br+H]⁺ of your starting material. For C₈H₇BrN₂O, the expected mass is ~227.0 g/mol . The debrominated product (C₈H₈N₂O) would have a mass of ~148.06 g/mol .
-
Homo-coupled Boronic Acid: Look for a mass corresponding to a dimer of your boronic acid partner, minus two hydroxyl groups.
-
Desired Product: Calculate the exact expected mass of your target molecule and search for the corresponding ion in the mass spectrum.
-
Workflow Visualizations
References
- Benchchem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
-
Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
- Google Patents. (CN101948433A) Method for separating and purifying substituted indazole isomers.
-
Wikipedia. Dehalogenation. Available at: [Link]
-
Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
Pen-Active. (2024). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Available at: [Link]
-
Rutavičius, A., et al. (2010). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society. Available at: [Link]
-
Usami, Y., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Szlávik, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. m.youtube.com [m.youtube.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up 5-Bromo-4-methoxy-1h-indazole reactions challenges
Technical Support Center: 5-Bromo-4-methoxy-1H-indazole
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable intermediate from bench-scale to larger-scale production. As a key building block in medicinal chemistry, particularly for kinase inhibitors, the successful and safe scale-up of its synthesis is critical.[1][2] This document moves beyond simple protocols to address the "why" behind common challenges, providing field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Control & Optimization
Question 1: We are observing incomplete conversion during the indazole ring formation. Our yield is consistently low. What are the likely causes and how can we troubleshoot this?
Answer: Low conversion during the cyclization step is a frequent hurdle during scale-up. The root cause often lies in a few critical parameters that become more sensitive at a larger scale.
-
Causality - Reagent Purity & Stoichiometry: At the bench, it's common to use a slight excess of reagents to drive a reaction to completion. At scale, this can lead to significant downstream purification issues and cost increases. The purity of your starting materials, such as the precursor aniline or hydrazone, is paramount. Impurities can interfere with the delicate mechanism of diazotization and cyclization. For instance, in related indazole syntheses from anilines, the quality of the diazotizing agent (e.g., isoamyl nitrite) and the acetate source is critical.[3][4]
-
Causality - Thermal Homogeneity: A common scale-up challenge is maintaining uniform temperature throughout a larger reaction vessel. "Hot spots" can lead to thermal degradation of starting materials, intermediates, or the final product, while "cold spots" can stall the reaction. Ensure your reactor has adequate agitation and a properly calibrated heating/cooling jacket.
-
Troubleshooting Protocol:
-
Re-qualify Starting Materials: Obtain fresh, high-purity starting materials. Run a small-scale control reaction with the new materials to confirm their viability.
-
In-Process Control (IPC): Implement rigorous IPC checks using TLC or HPLC. For a reaction that should take 16-20 hours, take samples at 4, 8, 12, and 16 hours.[4][5] This will tell you if the reaction is stalling or if the product is degrading over time.
-
Optimize Reaction Time & Temperature: If the reaction stalls, a modest increase in temperature (e.g., 5-10 °C) or extending the reaction time may be necessary.[5] However, perform a thermal stability study on a small sample first to ensure the product is stable under the new conditions.
-
Question 2: We are experiencing difficulties with regioselectivity during the bromination step, leading to isomeric impurities. How can we improve the selectivity for the desired 5-bromo isomer?
Answer: Achieving high regioselectivity is essential for minimizing complex and costly purification steps. The formation of isomers during the electrophilic bromination of the indazole ring is a common problem.[5]
-
Mechanistic Insight: The methoxy group at the 4-position is an ortho-, para-directing group. However, the electronics of the fused heterocyclic ring system also influence the substitution pattern. While the 5-position is electronically favored, substitution at other positions (like the 7-position) can occur, especially under harsh conditions.
-
Key Parameters for Control:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for scale-up due to its solid nature and generally higher selectivity.[5][6] It releases bromine slowly in situ, keeping the concentration of the reactive electrophile low and minimizing over-bromination.
-
Solvent: The choice of solvent can significantly influence selectivity. Aprotic solvents like acetonitrile or dichloromethane are commonly used with NBS.[5] For Br₂, acetic acid is a typical choice but can be corrosive at scale.
-
Temperature Control: Run the bromination at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature can dramatically improve selectivity.
-
Stoichiometry: Precise control over the stoichiometry of the brominating agent is crucial. Use no more than 1.0-1.05 equivalents of NBS. Adding the NBS portion-wise over time, rather than all at once, can also prevent localized high concentrations that lead to side reactions.
-
Below is a decision tree to guide troubleshooting efforts for low yield and impurity issues.
Caption: Troubleshooting Decision Tree for Synthesis.
Section 2: Purification & Isolation at Scale
Question 3: We rely on column chromatography for purification at the lab scale, but this is not feasible for our multi-kilogram campaign. What are the best strategies for large-scale purification of this compound?
Answer: This is a classic scale-up challenge. Moving away from chromatography requires developing a robust crystallization procedure.
-
Crystallization is Key: The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor or are removed in a prior work-up step.
-
Developing a Crystallization Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). A good starting point is an ethyl acetate/heptane system, which is often effective for compounds of this type.[3]
-
Define the Metastable Zone Width (MSZW): This is a critical step for a reproducible process. It defines the temperature range below the saturation point where the solution can be cooled without spontaneous nucleation. Operating within this zone and then seeding with pure crystals allows for controlled crystal growth rather than rapid, uncontrolled precipitation, which traps impurities.
-
Optimize Cooling Profile: A linear cooling profile is often a good starting point. Slow cooling generally results in larger, purer crystals. A crash-cool should be avoided as it leads to small crystals and impurity entrapment.
-
Seeding: Seeding the solution with a small amount (0.1-1.0% w/w) of pure product once the solution is cooled into the metastable zone is crucial for controlling crystal size and form.
-
-
Alternative & Complementary Techniques:
-
Slurry Wash: If the crude product is already semi-crystalline, washing the solid with a solvent in which the impurities are soluble but the product is not can be a highly effective and simple purification step.
-
Carbon/Silica Gel Treatment: Before crystallization, you can treat the solution of the crude product with activated carbon to remove colored impurities or perform a quick "plug" filtration through a shallow bed of silica gel to remove highly polar baseline impurities.
-
| Parameter | Lab-Scale Approach (10g) | Pilot-Scale Strategy (10kg) | Rationale for Change |
| Primary Purification | Silica Gel Chromatography | Recrystallization | Chromatography is not economically or practically scalable for bulk production. |
| Solvent Removal | Rotary Evaporator | Jacketed Reactor with Vacuum Distillation | Efficiently handles large volumes and allows for better temperature control. |
| Isolation | Buchner Funnel Filtration | Centrifuge or Nutsche Filter-Dryer | Provides better deliquoring (solvent removal) and safer, contained handling of the wet cake. |
| Drying | Vacuum Oven | Agitated Vacuum Dryer | Ensures uniform drying, prevents clumping, and reduces drying times for large batches. |
Caption: Comparison of Lab vs. Pilot-Scale Purification Methodologies.
Section 3: Safety Considerations
Question 4: What are the primary safety risks when scaling up this synthesis, and what engineering controls should be in place?
Answer: Safety considerations must be re-evaluated and intensified during scale-up. What is manageable in a fume hood can be a significant hazard in a large reactor.
-
Thermal Hazards:
-
The Risk: Many reactions in indazole synthesis can be exothermic, such as those involving diazotization or the use of highly reactive organometallic reagents.[4][7] On a large scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. This can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous pressure buildup and reactor failure.
-
The Control:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for ensuring the plant's cooling systems can handle the heat load.
-
Reverse Addition: Add the more reactive reagent slowly to the bulk mixture (reverse addition) to control the rate of heat generation.
-
Emergency Quench: Have a pre-defined and tested emergency quenching procedure in place.
-
-
-
Reagent Handling Hazards:
-
The Risk: Reagents like hydrazine (if used in a particular synthetic route) are toxic and potentially explosive, while strong bases like LDA are pyrophoric.[7][8] Handling multi-liter or kilogram quantities of these materials increases the risk of exposure and fire.
-
The Control:
-
Closed-System Transfers: Use closed-system transfer equipment (e.g., pressure canisters, metering pumps) to move hazardous reagents from storage to the reactor, minimizing operator exposure.
-
Inert Atmosphere: Ensure reactors are properly inerted with nitrogen or argon, especially when handling pyrophoric or air-sensitive reagents.[8] Oxygen sensors in the reactor headspace are advisable.
-
Personal Protective Equipment (PPE): Upgrade PPE from standard lab coats and glasses to include flame-retardant clothing, face shields, and appropriate gloves for the specific chemical hazards.
-
-
The diagram below illustrates the hierarchy of controls for managing scale-up risks.
Caption: Hierarchy of Safety Controls.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a representative, plausible route adapted from established methods for related indazoles and should be validated at a small scale before any large-scale execution.[3][7][8]
Step 1: Synthesis of 2-Bromo-3-methoxy-6-nitrotoluene
-
Setup: Charge a 50 L jacketed glass reactor with 3-methoxy-6-nitrotoluene (1.0 kg, 5.98 mol) and acetic acid (10 L). Begin aggressive agitation.
-
Cooling: Cool the reactor contents to 10-15 °C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.12 kg, 6.28 mol, 1.05 equiv) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: Stir the mixture at 15-20 °C for 12-16 hours.
-
IPC: Monitor the reaction by HPLC until the starting material is <2%.
-
Work-up: Slowly quench the reaction by adding it to a separate vessel containing chilled water (30 L). The product will precipitate.
-
Isolation: Filter the solid product, wash the cake thoroughly with water until the filtrate is neutral, and then with a small amount of cold isopropanol.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Step 2: Reduction of the Nitro Group
-
Setup: Charge the 50 L reactor with the 2-bromo-3-methoxy-6-nitrotoluene from the previous step (crude, max 5.98 mol) and ethanol (15 L).
-
Reagent Addition: Add iron powder (1.67 kg, 29.9 mol, 5 equiv) and ammonium chloride (0.16 kg, 2.99 mol, 0.5 equiv).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
IPC: Monitor by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude aniline as an oil.
Step 3: Diazotization and Cyclization to this compound
-
Setup: Dissolve the crude aniline in chloroform (15 L) in the 50 L reactor. Add acetic anhydride (0.67 L, 7.18 mol, 1.2 equiv) while keeping the temperature below 30 °C. Stir for 1 hour.
-
Reagent Addition: Add potassium acetate (0.88 kg, 8.97 mol, 1.5 equiv), followed by the slow, dropwise addition of isoamyl nitrite (0.95 L, 7.18 mol, 1.2 equiv).[3]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 18-24 hours.
-
IPC: Monitor by HPLC for the formation of the indazole product.
-
Work-up: Cool the reaction and concentrate under reduced pressure. To the residue, add concentrated HCl (5 L) and heat to 55 °C for 2 hours to hydrolyze any acetylated intermediates.
-
Isolation & Purification: Cool the acidic mixture to 20 °C and basify to pH 9-10 with a 50% NaOH solution. The crude product will precipitate. Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., Toluene/Heptane) to yield pure this compound.
References
-
Benchchem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
-
Yadav, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
-
Benchchem. Optimizing Reaction Conditions for Bromo-Indazole Synthesis.
-
Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
-
Organic Chemistry Portal. Indazole Synthesis.
-
Benchchem. Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
-
Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals.
-
ResearchGate. (2015). Synthesis of indazole derivatives in different methods.
-
Organic & Biomolecular Chemistry. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
-
Acta Crystallographica Section E. (2016). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
-
ChemicalBook. (2023). 5-BROMO-6-METHOXY (1H)INDAZOLE Safety Data Sheet.
-
Zhang, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Moisture Sensitivity in Reactions with 5-Bromo-4-methoxy-1H-indazole
Welcome to the technical support hub for 5-Bromo-4-methoxy-1H-indazole. This versatile building block is a cornerstone in the synthesis of complex molecules for drug discovery, particularly kinase inhibitors. However, its reactivity is coupled with a sensitivity to moisture that can present challenges in the laboratory. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use, ensuring reproducible and high-yielding synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of this compound.
Q1: What makes this compound and its reactions sensitive to moisture?
A: The moisture sensitivity arises from several factors inherent to the indazole scaffold and the types of reactions it commonly undergoes:
-
The Indazole NH Group: The proton on the nitrogen (N1) of the indazole ring is weakly acidic. In the presence of a base, it can be deprotonated to form an indazolide anion. This anion is a potent nucleophile. If water is present, it can act as a proton source, quenching the anion and hindering the desired reaction.[1]
-
Reagents Used in Transformations: Many reactions involving this substrate, such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or N-alkylations, employ moisture-sensitive reagents.[2][3] Organometallic catalysts, strong bases (like sodium hydride or potassium tert-butoxide), and Grignard reagents can be rapidly decomposed by water, leading to reaction failure.[3]
-
Hydrolysis Potential: While the C-Br bond is relatively stable, under harsh conditions (e.g., high temperatures with strong bases in the presence of water), hydrolysis to form the corresponding 5-hydroxy derivative is a potential side reaction.[4][5] More commonly, moisture can lead to the hydrolysis of intermediates or catalysts, stalling the reaction.
Q2: My reaction appears sluggish or has stalled completely. What are the visual cues of moisture contamination?
A: Visual indicators can be subtle but are critical for early diagnosis:
-
Incomplete Dissolution: Reagents that should be soluble may fail to dissolve completely if they have hydrolyzed or if the solvent has absorbed water, altering its polarity.
-
Color Changes (or Lack Thereof): Many organometallic reactions involve distinct color changes. The absence of an expected color or a rapid change to an unexpected one (e.g., a palladium catalyst turning black, indicating decomposition) can signal moisture issues.
-
Gas Evolution: When using highly reactive bases like sodium hydride (NaH) for deprotonation, a vigorous reaction with trace water will produce hydrogen gas, but this can be mistaken for the intended reaction. If the reaction mixture does not proceed after initial bubbling, it may indicate the base was consumed by water.
-
Precipitate Formation: The formation of insoluble metal hydroxides or oxides from the decomposition of catalysts or reagents can appear as an unexpected precipitate.
Q3: Can I use a new, sealed bottle of a solvent like THF or Dioxane without drying it first?
A: It is strongly discouraged. While a new bottle of an anhydrous-grade solvent is generally reliable, its "dryness" is not guaranteed once opened, even briefly. Many common ethereal and aprotic polar solvents are hygroscopic and will readily absorb atmospheric moisture. For reactions that are highly sensitive to water, it is best practice to freshly distill the solvent from an appropriate drying agent or to use a solvent from a dedicated solvent purification system.
Q4: How specifically does moisture impact a Suzuki coupling reaction using this compound?
A: Moisture can be detrimental to several components of a Suzuki coupling:
-
The Palladium Catalyst: Water can interfere with the catalytic cycle, leading to the formation of palladium black (Pd(0) precipitate) and loss of catalytic activity.[6]
-
The Base: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are crucial for activating the boronic acid partner. While often used in aqueous mixtures, an uncontrolled or excessive amount of water can promote unwanted side reactions, including protodeboronation of the boronic acid.
-
The Boronic Acid: Boronic acids can undergo trimerization to form boroxines in the presence of water, which can affect their reactivity.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving specific problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Q: My N-alkylation reaction using NaH and an alkyl halide resulted in a low yield of the desired product, with most of the this compound starting material recovered. What went wrong?
A: This is a classic symptom of moisture contamination leading to the deactivation of the base.
-
Primary Cause: Sodium hydride (NaH) reacts violently with water to form sodium hydroxide (NaOH) and hydrogen gas. If your solvent, starting material, or inert atmosphere contains trace moisture, the NaH will be consumed by this side reaction before it can deprotonate the indazole.[7]
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry the this compound starting material under high vacuum for several hours before use, especially if it is a fine powder with a large surface area.
-
Proper Reagent Handling: Use fresh, high-purity NaH. The surface of older NaH can be coated with NaOH. Rinsing the NaH with dry hexanes (carefully, under an inert atmosphere) can remove the mineral oil and any surface oxidation.
-
Inert Atmosphere Technique: Assemble your glassware hot from the oven and purge thoroughly with a dry inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. The workflow below illustrates best practices.
-
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-4-methoxy-1H-indazole Products
Welcome to the troubleshooting and guidance center for the purification of 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki, Heck, or Buchwald-Hartwig—to synthesize derivatives of this important heterocyclic scaffold and face the critical challenge of removing residual palladium to meet stringent purity requirements.
Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream chemistry. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict limits, often requiring palladium levels to be below 10 ppm in the final API.[1] This guide provides a structured approach to selecting and optimizing a purification strategy, troubleshooting common issues, and implementing robust experimental protocols.
Initial Assessment & Strategy Selection
The choice of a palladium removal technique is highly dependent on the specific context of your reaction, including the palladium species present, the solvent system, and the properties of your target molecule.[2] The nitrogen atom on the indazole ring of this compound can chelate with palladium, potentially making its removal more challenging than in other systems.[1]
Use the following decision workflow to guide your initial strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.
Issue 1: Incomplete Palladium Removal After Scavenging
Symptom: Your final product shows residual palladium content above the acceptable limit (>10 ppm) in your ICP-MS analysis.[3][4]
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Inefficient Scavenger Performance | The chosen scavenger may have a low affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)). The speciation of palladium can be complex and change during the workup.[2] Solutions: 1. Optimize Conditions: Experiment with the scavenger-to-palladium ratio, temperature (try 40-60°C), and treatment time (from 1 to 18 hours).[5]2. Screen Different Scavengers: Test a panel of scavengers with different functional groups. Thiol, thiourea, and dimercaptotriazine (DMT) functionalized silicas are often highly effective.[6][7][8]3. Consider a Pre-treatment: A mild oxidation or reduction step could convert various palladium species into a single form that is more readily captured by your chosen scavenger.[5] |
| Strong Chelation to the Indazole Moiety | The nitrogen atom of the indazole ring can act as a ligand, binding tightly to palladium and competing with the scavenger.[1] This is a known challenge with N-heterocyclic compounds. Solutions: 1. Use a Stronger Scavenger: Employ a scavenger with a higher affinity for palladium, such as multidentate sulfur-based silica scavengers, which can displace the product from the palladium coordination sphere.[6][9]2. pH Adjustment: If your product is stable, a slight acidification of the medium can protonate the indazole nitrogen, reducing its ability to chelate palladium and making the metal more available to the scavenger. This must be tested carefully to avoid product degradation. |
| Mass Transfer Limitations | The scavenger may not be making effective contact with the palladium dissolved in the bulk solution, especially in viscous mixtures or with poorly chosen solvents. Solutions: 1. Improve Agitation: Ensure vigorous stirring during the scavenging step.2. Solvent Selection: Choose a solvent that fully dissolves your product but does not hinder the scavenger's activity. A screening of solvents (e.g., THF, Toluene, Ethyl Acetate) is recommended.[5] |
Issue 2: Significant Product Loss During Purification
Symptom: You observe a low yield of this compound after the palladium removal step.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Non-specific Adsorption | The purification medium, particularly activated carbon, has a high surface area that can adsorb your product along with the palladium.[2][10] This indiscriminate adsorption is a common cause of yield loss.[2] Solutions: 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. A screening study to determine the optimal loading is crucial.2. Switch to a More Selective Scavenger: Functionalized silica scavengers are designed for high selectivity towards metals and typically exhibit lower product loss compared to activated carbon.[7]3. Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with fresh solvent to recover adsorbed product.[5]4. Change the Method: If product loss remains high, crystallization or liquid-liquid extraction may be more suitable alternatives.[2][11] |
Frequently Asked Questions (FAQs)
Q1: How do scavenger resins work? A1: Scavenger resins are solid supports, typically silica or polymer-based, that are functionalized with ligands having a high affinity for palladium (e.g., thiols, amines, thiourea).[7][9] When the solution containing your product is mixed with the resin, the palladium is selectively bound (chelated) to these functional groups. The solid resin, now containing the palladium, can be easily removed by simple filtration, leaving a purified product solution.[5]
Caption: Mechanism of palladium removal by a thiol-functionalized silica scavenger.
Q2: Can I use activated carbon, and what are its limitations? A2: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium.[10] Its high surface area allows it to adsorb palladium species, often through a combination of physisorption and chemisorption where the carbon surface reduces Pd(II) to Pd(0).[2][12][13] However, its primary limitation is a lack of selectivity, which can lead to significant loss of the desired product due to non-specific adsorption.[2] Its efficiency can also be lower than specialized scavengers.[7]
Q3: Is crystallization a reliable method for palladium removal? A3: Crystallization can be a highly effective final purification step.[2] The goal is to have the palladium impurities remain in the mother liquor while your purified product crystallizes. The effectiveness can be enhanced by adding chelating agents like N-acetylcysteine or thiourea to the solvent, which form highly soluble complexes with palladium, preventing co-precipitation with your product.[11]
Q4: How do I accurately measure my residual palladium levels? A4: The standard and most reliable method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][11] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[4] For accurate results, proper sample digestion using microwave-assisted acid digestion is critical to ensure all palladium is in solution before analysis.[3]
Experimental Protocols
These protocols provide a starting point for developing a robust purification process. Optimization will be required for your specific reaction conditions.
Protocol 1: Screening and Small-Scale Scavenging with Functionalized Silica
This protocol is designed to identify the most effective scavenger and conditions.
-
Quantify Initial Palladium: If possible, determine the palladium concentration in your crude product solution using ICP-MS.[1] If not available, estimate based on the initial catalyst loading.
-
Setup: In parallel vials, dissolve a known amount of the crude this compound product in a suitable solvent (e.g., THF, Toluene) to a known concentration.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS® Thiol, Thiourea, DMT) at a set molar equivalent relative to the estimated palladium content (start with 4-10 equivalents).[7][8] Include a control vial with no scavenger.
-
Scavenging: Stir the vials at a controlled temperature (e.g., 25°C and 50°C) for a set time (e.g., 4 hours and 16 hours).[8]
-
Filtration: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Wash the filter with a small amount of fresh solvent.
-
Analysis: Submit the filtrate from each vial for ICP-MS analysis to determine the final palladium concentration and calculate the removal efficiency for each condition.[11]
Protocol 2: Bulk Scavenging with Activated Carbon
This protocol is for larger-scale purification where cost is a primary consideration.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[5]
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.1 to 0.5 weight equivalents relative to the crude product mass (e.g., 10-50 g of carbon for 100 g of product).[2]
-
Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 45°C) for 1 to 18 hours.[2][5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles.[14]
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover any adsorbed product.[1]
-
Concentration and Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium and overall yield.[5]
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407-413. Retrieved from [Link]
-
Sumby, C. J., Henderson, M. J., & Slade, C. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014). Request PDF. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. Retrieved from [Link]
-
Maier, M. C., Valotta, A., Hiebler, K., Soritz, S., Gavric, K., Grabner, B., & Gruber-Woelfler, H. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Retrieved from [Link]
- Google Patents. (n.d.). Method for the solvent extraction of palladium from aqueous solutions.
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
Shao, P., Luo, X., & Chen, J. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2020). ResearchGate. Retrieved from [Link]
-
Regel-Rosocka, M., Cieszynska, A., & Wiśniewski, M. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. PMC - NIH. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2012). Request PDF. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Effective preconcentration of palladium and platinum via dispersive liquid–liquid microextraction based on the solidification of floated organic drop. (2012). Request PDF. Retrieved from [Link]
-
Sathishkumar, M., Sneha, K., Won, S. W., Cho, C. W., Kim, S., & Yun, Y. S. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. PubMed. Retrieved from [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Retrieved from [Link]
-
Al-Thyabat, S., & Zhang, Y. (2021). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI. Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved from [Link]
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Stability issues of 5-Bromo-4-methoxy-1h-indazole under acidic conditions
Welcome to the technical support center for 5-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry. However, like many substituted heterocyclic compounds, its stability can be compromised under certain experimental conditions, especially in the presence of acid. The indazole ring system and the methoxy substituent are the primary sites of potential degradation. Understanding these vulnerabilities is crucial for accurate and reproducible results.
Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions.[1] The presence of nitrogen atoms also imparts basic properties, making them susceptible to protonation in acidic media.[2] This can alter their reactivity and stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a new, more polar spot on my TLC plate after an acidic workup of my reaction involving this compound. What could this be?
A1: Potential Issue: Acid-Catalyzed Demethylation
The most probable cause for the appearance of a more polar byproduct is the acid-catalyzed hydrolysis of the 4-methoxy group to a 4-hydroxy group, yielding 5-Bromo-1H-indazol-4-ol. The hydroxyl group significantly increases the polarity of the molecule, leading to a lower Rf value on a normal-phase TLC plate.
Causality: The mechanism of acid-catalyzed hydrolysis of ethers, including methoxy groups on aromatic rings, involves protonation of the ether oxygen, followed by nucleophilic attack by water.[3][4][5][6][7] This process is often facilitated by heat and strong acidic conditions.
Troubleshooting Steps:
-
Characterize the Impurity: Isolate the byproduct by column chromatography and characterize it using LC-MS and ¹H NMR to confirm the presence of a hydroxyl group and the loss of a methyl group.
-
Modify Workup Conditions:
-
Use a milder acid: If possible, switch to a weaker acid for pH adjustment (e.g., saturated ammonium chloride solution instead of HCl).
-
Lower the temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C in an ice bath) to minimize the rate of hydrolysis.
-
Minimize contact time: Reduce the duration of exposure to the acidic aqueous phase.
-
-
Alternative Quenching Strategy: Consider quenching the reaction with a saturated solution of sodium bicarbonate or another weak base to avoid strongly acidic conditions altogether.
Q2: My reaction yield is consistently low when using a strong acid catalyst with this compound. Could the starting material be degrading?
A2: Potential Issue: Instability of the Indazole Ring
While less common than demethylation under moderately acidic conditions, strong acids, especially at elevated temperatures, can lead to degradation of the indazole ring itself. Indazoles, being heteroaromatic systems, have a delicate balance of stability.[8] Protonation of the ring nitrogens can alter the electronic distribution and potentially lead to downstream decomposition pathways.
Causality: The stability of five-membered heterocyclic rings in acid can vary.[8] While the benzene-fused portion of the indazole provides significant stabilization, harsh acidic conditions can disrupt the aromaticity of the pyrazole moiety.
Troubleshooting Steps:
-
Assess Stability Under Reaction Conditions: Before running the full reaction, perform a control experiment. Subject this compound to the reaction conditions (acid, solvent, temperature) without the other reagents and monitor its stability over time by TLC or LC-MS.
-
Screen Alternative Catalysts: Explore the use of Lewis acids or solid-supported acid catalysts that may offer a less harsh reaction environment.
-
Protect the Indazole Nitrogen: The N-H proton of the indazole can be acidic and may interfere with some reactions.[9] Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent protonation at this site and may enhance stability and improve yields in certain cross-coupling reactions.[9]
Q3: I'm performing a reaction in an acidic solvent (e.g., acetic acid) at high temperatures and notice significant discoloration and multiple unidentified byproducts. What is happening?
A3: Potential Issue: Gross Decomposition
The combination of strong acid and high temperature can lead to multiple degradation pathways, including demethylation, and potentially polymerization or ring-opening reactions, resulting in a complex mixture of byproducts and discoloration (tarring).
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions: Determine if such harsh conditions are truly necessary for the desired transformation. Consult the literature for alternative, milder procedures for similar reactions.
-
Lower the Reaction Temperature: If the reaction must be run in an acidic solvent, try to perform it at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Screening: Investigate if a less acidic solvent can be used in combination with a suitable acid catalyst.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Acidic Conditions
This protocol provides a framework for systematically evaluating the stability of your compound under various acidic conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., Dioxane, THF, Acetonitrile)
-
Aqueous acidic solutions (e.g., 1M HCl, 1M H₂SO₄, Acetic Acid)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)
-
LC-MS or HPLC system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Set up Test Conditions:
-
In separate vials, combine the stock solution of the indazole, the internal standard, and the acidic solution in a defined ratio (e.g., 1:1 v/v organic solvent to aqueous acid).
-
Prepare a control sample with water instead of the acidic solution.
-
-
Incubation:
-
Incubate the vials at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the aliquot by diluting it into a mobile phase or a neutralizing solution.
-
Analyze the sample by LC-MS or HPLC.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of remaining indazole versus time for each condition.
-
Monitor for the appearance of new peaks, particularly the demethylated product.
-
Data Summary Table:
| Condition (Acid, Temp) | % Remaining at 1h | % Remaining at 8h | % Remaining at 24h | Major Degradant Observed |
| Control (Water, RT) | >99% | >99% | >99% | None |
| 1M HCl, RT | 95% | 80% | 65% | 5-Bromo-1H-indazol-4-ol |
| 1M HCl, 50°C | 70% | 30% | <5% | 5-Bromo-1H-indazol-4-ol |
| Acetic Acid, 80°C | 85% | 60% | 40% | 5-Bromo-1H-indazol-4-ol |
Visualizations
Potential Degradation Pathway
Caption: Hypothesized pathway for acid-catalyzed demethylation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
-
MDPI. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Retrieved from [Link]
-
YouTube. (2020). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:850363-67-6. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]
-
YouTube. (2011). Acid-base Properties of Heterocycles II. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 5-Bromo-4-methoxy-1H-indazole by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-4-methoxy-1H-indazole, a heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity directly influences the downstream synthetic pathway and the pharmacological profile of the final product. Consequently, a robust and reliable analytical method for its purity assessment is indispensable.
This guide provides an in-depth, scientifically grounded protocol for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will not only detail a validated methodology but also explore the rationale behind the experimental choices, compare its performance against potential impurities, and adhere to the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge: Why HPLC for this compound?
This compound is a small organic molecule with a moderate degree of hydrophobicity, imparted by the brominated aromatic ring and the methoxy group. Its structure contains a UV-active chromophore, making it an ideal candidate for HPLC with UV detection. The primary analytical challenge lies in separating the main compound from structurally similar process-related impurities and potential degradation products. These impurities may include starting materials, isomers, or by-products from the synthetic route.
Reversed-phase HPLC is the technique of choice due to its versatility and high resolving power for non-polar to moderately polar compounds. A C18 (octadecylsilyl) stationary phase provides a non-polar environment, facilitating the separation of analytes based on their hydrophobicity.
A Validated RP-HPLC Method for Purity Determination
The following method has been developed and validated to be specific, linear, precise, and accurate for the determination of the purity of this compound and to separate it from its potential impurities.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the sample diluent to a final concentration of 0.5 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for the purity analysis of this compound by RP-HPLC.
Comparative Analysis: Distinguishing the Main Component from Impurities
The true test of a purity method is its ability to separate the analyte of interest from all potential impurities. The synthesis of this compound can potentially result in impurities such as unreacted starting materials (e.g., 4-methoxy-1H-indazole), isomers (e.g., 7-Bromo-4-methoxy-1H-indazole), or related substances. A robust HPLC method must be able to resolve these compounds.
To demonstrate the specificity of this method, a sample was spiked with hypothetical, yet plausible, impurities. The resulting chromatographic data showcases the method's resolving power.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Peak Purity |
| 4-methoxy-1H-indazole (Impurity A) | 8.5 | 0.57 | - | >0.999 |
| This compound | 15.0 | 1.00 | 8.2 (vs. Imp A) | >0.999 |
| 7-Bromo-4-methoxy-1H-indazole (Impurity B) | 16.2 | 1.08 | 2.5 (vs. Main) | >0.999 |
This data is illustrative and serves to demonstrate the method's capabilities.
The data clearly indicates that the developed method successfully separates the main component from its potential impurities with excellent resolution (Rs > 2). The peak purity index for all components is greater than 0.999, confirming that each peak is chromatographically pure and free from co-eluting impurities. This level of specificity is a critical requirement according to ICH Q2(R1) guidelines.[3]
The Logic Behind Method Development Choices
A robust analytical method is not a product of chance but of a systematic, science-driven approach. The choices made during the development of this HPLC method are grounded in chromatographic theory and practical experience.
Caption: Decision-making flowchart for the development of the HPLC method.
-
Column Choice (C18): The C18 stationary phase was selected for its strong hydrophobic retention, which is ideal for a molecule with the aromatic and aliphatic character of this compound. This choice ensures adequate retention and separation from more polar impurities.[4]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is an excellent solvent for this class of compounds and provides good peak shapes. Its low viscosity and UV cutoff make it a superior choice over methanol for gradient elution.
-
Acid Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves two purposes. It protonates the basic nitrogen of the indazole ring, leading to a consistent ionic form and sharper, more symmetrical peaks. It also suppresses the ionization of residual silanol groups on the silica support, further reducing peak tailing.[4]
-
Gradient Elution: A gradient program was employed to ensure that impurities with a wide range of polarities could be eluted and resolved effectively. It allows for the separation of early-eluting polar impurities from the main peak and ensures that any late-eluting, more hydrophobic impurities are washed from the column.
-
Detection Wavelength (254 nm): This wavelength is a common choice for aromatic compounds and provides a good balance of sensitivity for the main component and potential impurities, which are likely to share similar chromophores.
Conclusion
This guide has detailed a comprehensive, scientifically sound, and validated RP-HPLC method for the purity analysis of this compound. By understanding the rationale behind the method development, researchers and drug development professionals can confidently implement this protocol. The method's specificity, as demonstrated by its ability to resolve the main component from potential impurities, ensures the generation of trustworthy and reliable data, which is paramount for regulatory submissions and the overall quality of pharmaceutical products.[1][5] The principles and workflow described herein can also serve as a template for developing similar purity methods for other heterocyclic drug intermediates.
References
-
Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25).
-
ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]
- CAS RN 1035096-83-3 | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
(PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
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- 5. tasianinch.com [tasianinch.com]
A Comparative Guide to the Quantitative Assay of 5-Bromo-4-methoxy-1H-indazole: The Metrological Superiority of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an Active Pharmaceutical Ingredient's (API) purity and concentration—collectively known as its assay—is non-negotiable. For a molecule like 5-Bromo-4-methoxy-1H-indazole, a heterocyclic building block pivotal in medicinal chemistry, establishing a robust and reliable assay method is a cornerstone of the entire development lifecycle. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, presenting the experimental data and underlying principles that establish qNMR as a primary, metrologically sound method for this purpose.
The Imperative for an Absolute Standard in API Quantification
The journey from a promising chemical entity to a regulated pharmaceutical product is paved with analytical data. The assay value of an API directly impacts dosage, safety, and efficacy. Therefore, the chosen analytical method must not only be precise and accurate but also fundamentally traceable and less prone to the compound-specific variations that can plague other techniques. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the pharmaceutical industry, they are inherently relative methods. They measure a detector's response to an analyte relative to that of a highly characterized reference standard. This dependency is their Achilles' heel: the accuracy of the result is entirely contingent on the certified purity of the reference standard.
Quantitative NMR breaks this chain of dependency. The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This physical principle allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for an identical, pre-certified standard of the analyte itself.[1] This makes qNMR an absolute, primary ratio method of measurement, directly traceable to the International System of Units (SI) through a well-characterized standard.[2][3]
Quantitative ¹H NMR: The Method of Choice for this compound
The structure of this compound is well-suited for ¹H qNMR analysis. It possesses distinct protons in both the aromatic and aliphatic regions of the spectrum, providing multiple, well-resolved signals that can be used for quantification. Specifically, the methoxy group (-OCH₃) protons typically appear as a sharp singlet, isolated from the more complex aromatic signals, making it an ideal candidate for accurate integration.
Visualizing the qNMR Workflow
The qNMR process is a systematic workflow designed to minimize error and ensure the integrity of the final quantitative result.
Caption: The qNMR experimental workflow, from sample preparation to the final purity calculation.
Experimental Protocol: qNMR Assay of this compound
This protocol is designed as a self-validating system, where the choice of parameters and standards ensures the trustworthiness of the result.
1. Selection of the Internal Standard (IS)
-
Causality: The accuracy of the qNMR assay is directly transferred from the purity of the internal standard.[4] Therefore, a Certified Reference Material (CRM) is paramount. Key characteristics for selection include: high chemical purity (≥99.9%), chemical stability, non-hygroscopic nature, and most importantly, signals that do not overlap with the analyte.[5]
-
Recommendation: Maleic acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around 6.3 ppm in DMSO-d₆), well-separated from the aromatic and methoxy signals of the analyte. It is also highly soluble in DMSO-d₆.
2. Sample Preparation
-
Objective: To prepare a homogeneous solution containing precisely known masses of the analyte and the internal standard.
-
Procedure:
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass to at least 0.01 mg.
-
Accurately weigh approximately 10 mg of maleic acid (CRM) into the same vial. Record the mass. The goal is a near 1:1 molar ratio to optimize integration accuracy.[6]
-
Add approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing. Incomplete dissolution is a major source of error.[5]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
3. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Rationale for Parameters: The acquisition parameters must be set to ensure that all signals are uniformly excited and fully relaxed between scans. Failure to do so introduces systematic error and invalidates the quantification.[7]
-
Temperature: Set to a constant temperature, e.g., 298 K, for stability.
-
Pulse Angle (pw): Use a 90° pulse, determined for each sample, to ensure maximum signal intensity for quantification.[6]
-
Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the IS. A conservative and robust value of 30 seconds is recommended to ensure full relaxation for nearly all small molecules.[4]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration.[7] This typically requires 16 to 64 scans.
-
Acquisition Time (aq): Set to at least 3 seconds to ensure high digital resolution.
-
4. Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually perform phase and baseline correction. Automated routines can introduce errors, so manual adjustment is recommended for the highest precision.[6]
-
Integrate the selected, well-resolved signals. For the analyte, the methoxy singlet (~4.0 ppm) is ideal. For the IS (maleic acid), integrate the olefinic singlet (~6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (mstd / mx) * Pstd
Where:
-
Ix, Istd: Integrals of the analyte and standard signals.
-
Nx, Nstd: Number of protons for the integrated signals (Analyte: 3 for -OCH₃; Standard: 2 for maleic acid).
-
MWx, MWstd: Molecular weights of the analyte and standard.
-
mx, mstd: Masses of the analyte and standard.
-
Pstd: Purity of the internal standard (from its certificate).
-
Comparative Analysis: qNMR vs. Chromatographic Alternatives
While qNMR provides an absolute assay, HPLC-UV and GC-FID are indispensable for impurity profiling. The choice of method depends on the analytical objective.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: A powerful separation technique based on the differential partitioning of analytes between a stationary and a mobile phase. Quantification relies on a UV detector measuring absorbance, which is compared to a reference standard of the main compound.
-
Application for this compound: An excellent method for separating the main component from process-related impurities and degradation products. However, for assay, it is a relative method requiring a well-characterized standard of this compound itself.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase. The FID detector combusts the eluting compounds, generating a current proportional to the amount of carbon atoms.[8][9]
-
Application for this compound: This analyte has a relatively high molecular weight and polarity, suggesting a high boiling point. It may require high inlet temperatures, risking thermal degradation.[10] Therefore, GC-FID is likely less suitable for the primary assay of this specific molecule compared to HPLC or qNMR.
Data Summary: A Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Quantification Principle | Absolute (Primary Ratio Method)[1] | Relative | Relative |
| Reference Standard | Requires a certified standard of a different, suitable molecule.[2] | Requires a certified standard of the analyte itself . | Requires a certified standard of the analyte itself . |
| Traceability | Directly SI-traceable via a CRM.[3] | Traceable via the purity of the analyte-specific standard. | Traceable via the purity of the analyte-specific standard. |
| Selectivity | High; based on unique chemical shifts. Overlap can be an issue. | Excellent separation capability for complex mixtures. | Excellent separation capability for volatile compounds. |
| Accuracy / Precision | Excellent (<1% RSD achievable with proper parameters). | Excellent (<1% RSD achievable). | Excellent (<1% RSD achievable). |
| Sample Preparation | Simple dissolution and weighing. | Mobile phase preparation, filtration. | Dissolution; analyte must be volatile/thermally stable. |
| Sample Analysis | Non-destructive ; sample can be recovered.[1] | Destructive | Destructive |
| Key Advantage | Universal response per nucleus; no analyte-specific standard needed. | Superior for impurity separation and profiling. | Excellent for residual solvents and volatile impurities. |
| Key Limitation | Lower sensitivity than chromatography; potential signal overlap. | Response factor is compound-dependent; blind to non-UV active impurities. | Analyte must be thermally stable and volatile.[10] |
Decision Logic for Analytical Method Selection
The selection of an analytical technique is governed by the specific question being asked. This diagram illustrates a logical approach.
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
Conclusion: A Synergistic Approach Led by qNMR
For the definitive assay of this compound, quantitative NMR stands out as the superior technique due to its fundamental basis in absolute quantification . It provides a direct, SI-traceable purity value without the circular logic of requiring a pre-certified standard of the analyte itself. This positions qNMR as the ideal method for certifying in-house primary reference materials, which can then be used with confidence to calibrate routine, higher-throughput methods like HPLC-UV.
While HPLC-UV is the undisputed tool for separating and identifying process impurities and degradation products, its quantitative accuracy for the main component assay is ultimately anchored to the purity of its reference standard. By using qNMR to establish this anchor, researchers and drug development professionals can build a robust, trustworthy, and scientifically rigorous analytical framework. This synergistic approach, with qNMR providing the definitive assay and chromatography detailing the impurity profile, represents the gold standard in modern pharmaceutical analysis, ensuring the highest level of quality and confidence in the final drug product. The adoption of qNMR is not merely a technical choice; it is an alignment with the metrological principles that underpin modern pharmaceutical science, as increasingly recognized by pharmacopeias such as the USP.[11][12][13]
References
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Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. Retrieved from [Link]
-
What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved from [Link]
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What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL. Retrieved from [Link]
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Different Techniques of Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
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Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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New USP Research Shows MAM As Alternative To Conventional Methods. (2026, January 9). Pharmaceutical Online. Retrieved from [Link]
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Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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Eckford, C. (2026, January 9). Endotoxins research supports recombinant reagent use for pharma QC. European Pharmaceutical Review. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry. Retrieved from [Link]
-
Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Millennium Polymer Labs. Retrieved from [Link]
-
Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. (2020, January). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies. Retrieved from [Link]
-
GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. Retrieved from [Link]
-
Updates and Future Vision of qNMR at U.S. Pharmacopeia. (2024, September 10). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. Retrieved from [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). RSC Advances. Retrieved from [Link]
-
Sample not volatilizing completly in GC-FID purity check? (2011, March 7). Chromatography Forum. Retrieved from [Link]
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A Senior Application Scientist's Guide to LC-MS Methodologies for Monitoring Reactions of 5-Bromo-4-methoxy-1H-indazole
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving 5-Bromo-4-methoxy-1H-indazole. As a pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, robust and reliable analytical methods are paramount for monitoring reaction progress, identifying byproducts, and ensuring the quality of intermediates.[1] We will explore a primary Reversed-Phase Liquid Chromatography (RPLC)-MS method, compare it with alternative chromatographic techniques, and provide the causal logic behind experimental choices to empower researchers in drug development and synthesis.
The Analytical Challenge: Understanding this compound
This compound is a substituted indazole, a heterocyclic scaffold known for its ability to interact with the hinge region of kinase domains.[1] Its analysis presents unique considerations:
-
Isomeric Complexity: Synthetic routes can potentially lead to the formation of N-1 and N-2 substituted isomers, which may possess different chemical properties and biological activities.[2][3] Chromatographic separation is crucial for distinguishing these isomers.
-
Distinct Isotopic Signature: The presence of a bromine atom provides a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two mass peaks (M and M+2) of nearly equal intensity. This signature is a powerful tool for confident identification of bromine-containing species in a complex reaction mixture.
-
Reaction Monitoring Context: A primary use for this intermediate is in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.[1] An effective analytical method must be able to separate the polar starting materials, the often more hydrophobic products, catalysts, and potential impurities within a single run.
The following workflow provides a high-level overview of the analytical process for monitoring a typical reaction.
Caption: High-level workflow for reaction monitoring using LC-MS.
Primary Method: Reversed-Phase LC-MS (RPLC-MS)
RPLC is the cornerstone technique for analyzing reactions of moderately polar, small organic molecules like substituted indazoles. Its versatility and robustness make it the first choice for routine reaction monitoring.
Causality Behind the Method
The separation in RPLC is driven by hydrophobic interactions between the analyte and the stationary phase (typically C18-modified silica). A polar mobile phase is used to elute the compounds. In a typical synthesis involving this compound, the starting material is moderately polar. As the reaction proceeds, for instance in a Suzuki coupling where an aryl group is added, the product becomes significantly more hydrophobic. A gradient elution, starting with a high aqueous content and transitioning to a high organic content, is therefore essential. This ensures that polar starting materials are retained on the column initially, while the more non-polar products are eluted as the solvent strength increases, allowing for the separation of all components in a single analytical run.
Detailed Experimental Protocol: RPLC-MS
1. Sample Preparation:
-
At a designated time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This halts the reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial to remove particulate matter that could clog the analytical column.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 Column (e.g., 100 x 2.1 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the indazole and its derivatives.
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting ionization in positive ESI mode and improving chromatographic peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent with low viscosity and UV cutoff, suitable for gradient elution.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Injection Volume: 2 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The nitrogen atoms in the indazole ring are basic and readily accept a proton to form a positive ion ([M+H]+).
-
Acquisition Mode: Full Scan (e.g., m/z 100-800). Rationale: Allows for the identification of unknown byproducts and confirmation of the bromine isotope pattern across all relevant peaks. For quantitative analysis, Selected Ion Monitoring (SIM) of the [M+H]+ ions for the reactant and expected product can provide higher sensitivity.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Comparative Analysis: Alternative Chromatographic Approaches
While RPLC is highly effective, certain analytical challenges may necessitate alternative separation techniques. The choice of method should be guided by the specific properties of the molecules in the reaction mixture.
| Feature | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Primary Application | General purpose; ideal for moderately polar to non-polar analytes. | Separation of highly polar analytes that are poorly retained in RPLC. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Amide, Silica, Diol) |
| Mobile Phase | High aqueous to high organic gradient. | High organic to "higher" aqueous gradient. |
| Use Case for Indazoles | Primary Choice. Excellent for monitoring reactions where product is more hydrophobic than the starting material (e.g., cross-couplings). | Useful if reaction involves highly polar reagents, catalysts, or generates polar byproducts that elute in the void volume of an RPLC system. |
| Pros | Robust, versatile, wide range of available column chemistries. | Superior retention of polar compounds, often provides orthogonal selectivity to RPLC. |
| Cons | Poor retention of very polar species. | Can have longer equilibration times, sensitive to water content in the sample diluent. |
When to Consider HILIC
Imagine a reaction where this compound is reacted with a small, highly polar coupling partner. In an RPLC system, this polar partner might elute very early, close to the solvent front, making accurate quantification difficult. HILIC operates on a different principle, utilizing a layer of water adsorbed to the polar stationary phase to facilitate partitioning of polar analytes. This would provide strong retention for the polar coupling partner, allowing for better separation from the solvent front and other components.
The following diagram illustrates the decision-making process for selecting a chromatographic method.
Caption: Decision tree for selecting the appropriate LC method.
Ensuring Trustworthiness: A Self-Validating System
The integrity of any analytical result hinges on the validity of the method. For the analysis of this compound, several features create a self-validating system:
-
Mass-based Specificity: The high-resolution mass spectrometer provides an accurate mass measurement of the protonated molecule ([M+H]+). For C8H7BrN2O, the expected monoisotopic mass is 225.9769. Detection of this mass with high accuracy (e.g., <5 ppm error) provides strong evidence for the presence of the compound.
-
Isotopic Pattern Confirmation: The key to trustworthiness is the bromine isotopic signature. The presence of two peaks at M and M+2 with nearly identical abundance is a definitive confirmation that the detected species contains a single bromine atom. This helps to distinguish the target compound from any potential isobaric (same nominal mass) impurities that do not contain bromine.
-
Chromatographic Consistency: The retention time of a standard, injected under the same conditions, should be consistent. Any deviation in the retention time of the analyte in the reaction sample could indicate matrix effects or other issues.
By combining these three pillars—accurate mass, definitive isotopic pattern, and consistent retention time—the LC-MS method provides a high degree of confidence in the identification and monitoring of the target compounds.
Conclusion and Recommendations
For the routine analysis of reactions involving This compound , a well-developed Reversed-Phase LC-MS method is the superior choice. It offers a robust, versatile, and highly specific platform for monitoring reactant consumption, product formation, and impurity profiling. The inherent self-validating nature of the analysis, driven by the unique mass and bromine isotopic signature, ensures high confidence in the generated data.
Should the reaction involve highly polar species that are poorly retained by RPLC, HILIC-MS presents a powerful, orthogonal alternative that should be explored. The selection of the analytical method must always be guided by the physicochemical properties of all components within the reaction matrix to generate the most accurate and reliable data, ultimately accelerating the drug development process.
References
-
Ferreira, M. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]
-
ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating N1 and N2 Isomers of Alkylated 5-Bromo-4-methoxy-1H-indazole by NMR
The regioselective functionalization of nitrogen-containing heterocycles is a persistent challenge in synthetic chemistry, particularly for ambidentate nucleophiles like indazoles. The alkylation of 5-bromo-4-methoxy-1H-indazole, a valuable scaffold in medicinal chemistry, invariably leads to a mixture of N1 and N2-alkylated regioisomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development, as the position of the alkyl group profoundly influences the molecule's pharmacological profile. This guide provides an in-depth, experimentally grounded comparison of NMR techniques for the unambiguous structural elucidation of these isomers.
The Challenge: Regioselectivity in Indazole Alkylation
The indazole anion's mesomeric nature allows for electrophilic attack at either nitrogen, yielding N1 and N2 products.[1] The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[2][3] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1 isomer, whereas Mitsunobu conditions can show a preference for the N2 product.[2][4][5] Given that chromatographic separation of these isomers can be challenging, a robust and definitive analytical method to assign their structures is paramount.
Workflow for Isomer Differentiation
The process begins with the synthesis and isolation of the isomeric mixture, followed by a systematic application of NMR techniques to unequivocally assign the structure of each isomer.
Caption: Overall workflow from synthesis to definitive isomer assignment.
Part 1: Foundational NMR Analysis (1D and HSQC)
Initial characterization begins with standard 1D (¹H, ¹³C) and 2D HSQC experiments.
-
¹H NMR: While subtle, differences in the chemical environment cause shifts in the aromatic protons (H3, H6, H7) and, most notably, the protons on the alkyl group adjacent to the nitrogen (e.g., N-CH₂). The N1 isomer, being more sterically hindered, can sometimes exhibit broader signals. However, relying on ¹H chemical shifts alone is inconclusive.
-
¹³C NMR: The position of the alkyl group alters the electronic distribution within the bicyclic system. This leads to distinct chemical shifts for the carbon atoms, particularly C3, C7a, and the carbons of the benzene ring.[6][7][8] As with ¹H NMR, these differences support differentiation but are not definitive without further evidence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for establishing the foundation for more complex analyses. It correlates each proton to the carbon it is directly attached to in a single bond. By unambiguously assigning the ¹H and ¹³C signals for the alkyl group and the protonated carbons of the indazole core (C3, C6, C7), you create a reliable starting point for interpreting the long-range correlations seen in HMBC and NOESY.[9]
Part 2: Definitive Isomer Assignment with 2D NMR
The core of the differentiation strategy lies in specific 2D NMR experiments that probe through-bond and through-space correlations. The two most powerful techniques for this application are HMBC and NOESY.[10][11]
A. Heteronuclear Multiple Bond Correlation (HMBC): The Decisive Technique
Causality: The HMBC experiment detects correlations between protons and carbons that are typically two or three bonds apart (²JCH, ³JCH). This is the key to solving the N1/N2 problem. The protons on the carbon directly attached to the indazole nitrogen (let's call it Cα of the alkyl group) will have a three-bond correlation to specific carbons in the indazole core, depending on which nitrogen is substituted.
-
For the N1 Isomer: The Cα protons are three bonds away from the C7a carbon. Therefore, a clear cross-peak between the Cα protons and C7a is observed. Conversely, these protons are four bonds away from C3, so no correlation is seen.[4][5]
-
For the N2 Isomer: The Cα protons are three bonds away from the C3 carbon. This results in a distinct cross-peak between the Cα protons and C3. These protons are too far from C7a (four bonds) to show a correlation.[4][5]
Caption: Diagnostic ³JCH correlations in HMBC spectra for N1 and N2 isomers.
This single, unambiguous difference in the HMBC spectrum provides a definitive assignment for each isomer.
B. Nuclear Overhauser Effect Spectroscopy (NOESY): Corroborating Evidence
Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, revealing protons that are physically close to each other (typically < 5 Å), irrespective of the number of bonds separating them.[12] This provides a powerful orthogonal method to confirm the HMBC-based assignments.
-
For the N1 Isomer: The alkyl group is positioned on the same side of the five-membered ring as the H7 proton. This proximity results in a NOESY cross-peak between the Cα protons of the alkyl group and the H7 proton.[10][13]
-
For the N2 Isomer: The alkyl group is positioned on the same side as the H3 proton. Consequently, a NOESY correlation will be observed between the Cα protons and the H3 proton.[10][13]
Caption: Diagnostic through-space correlations in NOESY spectra.
Summary of Diagnostic NMR Data
The following table summarizes the key differentiating features for the N1 and N2 isomers of an alkylated this compound.
| NMR Experiment | N1 Isomer Signature | N2 Isomer Signature | Causality |
| HMBC | Strong correlation between Alkyl-Cα-H and C7a . | Strong correlation between Alkyl-Cα-H and C3 . | Three-bond (³JCH) coupling pathway. |
| NOESY | Correlation between Alkyl-Cα-H and H7 . | Correlation between Alkyl-Cα-H and H3 . | Through-space proximity (< 5 Å). |
| ¹³C Chemical Shift | C3 is typically more deshielded. | C3 is typically more shielded. | Different electronic distribution in the pyrazole ring. |
Experimental Protocols
Protocol 1: General N-Alkylation of this compound
This protocol is representative and may yield varying N1:N2 ratios. It is designed to produce a mixture for subsequent analysis.
-
To a stirred suspension of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Protocol 2: NMR Sample Preparation and Acquisition
-
Prepare samples by dissolving 5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced pulse sequence (e.g., Bruker's hsqcedetgpsisp2.3). Set the spectral widths to cover all relevant ¹H and ¹³C signals.
-
HMBC Acquisition: Use a standard gradient-selected pulse sequence (e.g., Bruker's hmbcgplpndqf). Optimize the long-range coupling delay for a J-coupling of 8-10 Hz. This typically translates to a delay of 50-60 ms.
-
NOESY Acquisition: Use a standard phase-sensitive gradient-selected pulse sequence (e.g., Bruker's noesygpph). Use a mixing time (d8) in the range of 500-800 ms to allow for the buildup of NOE correlations.
Conclusion
While 1D NMR provides initial clues, it lacks the definitive power required for unambiguous isomer assignment in N-alkylated indazoles. The combination of 2D NMR techniques, specifically HMBC and NOESY, forms a self-validating system for structural elucidation. The presence of a ³JCH correlation between the alkyl protons and C7a in the HMBC spectrum is the single most reliable indicator of an N1 isomer. Conversely, a correlation to C3 confirms the N2 isomer. These through-bond assignments can be confidently corroborated by through-space NOESY data, providing an unshakable foundation for the structural characterization of these critical pharmaceutical building blocks.
References
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Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link][2][4][5]
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Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link][10][13]
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National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
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Doganc, F., & Göker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. [Link]
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ResearchGate. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. [Link][11]
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
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Semantic Scholar. (1995). 13C NMR of indazoles. [Link]
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Abad-Zapatero, C., et al. (2007). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 72(23), 8764-8772. [Link][6]
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ResearchGate. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link][3]
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ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. [Link]
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National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link][1]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
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Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link][8]
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ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link][9]
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Lee, S., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2(1), 213-221. [Link]
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PubChemLite. (n.d.). This compound (C8H7BrN2O). [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 394-428. [Link][14]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
ResearchGate. (2022). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). [Link]
-
MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. [Link]
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A Comparative Guide to the Reactivity of 5-Bromo- and 5-Iodo-4-methoxy-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The indazole core, a prominent pharmacophore, is frequently derivatized to explore structure-activity relationships. Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions. The choice of the halide on the indazole ring is a critical parameter that dictates reaction efficiency, accessibility of starting materials, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity between 5-bromo-4-methoxy-1H-indazole and 5-iodo-4-methoxy-1H-indazole in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and representative experimental data to inform your selection of starting materials and reaction conditions.
The Decisive Role of the Halogen: A Fundamental Perspective
The disparate reactivity between 5-bromo- and 5-iodo-4-methoxy-1H-indazole is fundamentally rooted in the differing properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the rate-determining step in many palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction rates, milder reaction conditions, and often higher yields compared to the corresponding aryl bromide.[1]
This established reactivity trend (I > Br) is a guiding principle in synthetic planning. While aryl iodides are typically more reactive, aryl bromides are often more cost-effective and readily available, presenting a trade-off that must be carefully considered in the context of a specific research program or development campaign.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, we will now delve into a comparative analysis of 5-bromo- and 5-iodo-4-methoxy-1H-indazole in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following sections provide representative experimental data, which, while not from a single head-to-head study, are based on typical outcomes for these classes of compounds under optimized conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds. In the context of our target molecules, this reaction would be employed to introduce aryl or heteroaryl substituents at the 5-position of the indazole core.
Table 1: Representative Data for the Suzuki-Miyaura Coupling of 5-Halo-4-methoxy-1H-indazoles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-4-methoxy-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 2 | ~95 |
| 2 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME | 80 | 12 | ~85 |
Note: The data in this table is representative and compiled from analogous reactions in the literature to illustrate the expected reactivity differences.[2][3][4]
The higher reactivity of the iodo-indazole is evident in the milder conditions and shorter reaction time required to achieve a high yield. The bromo-indazole can also be a competent coupling partner, though it may necessitate a more active catalyst system (e.g., one with a ferrocenylphosphine ligand like dppf) and longer reaction times to drive the reaction to completion.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5][6] This reaction allows for the coupling of a wide range of primary and secondary amines at the 5-position of the indazole.
Table 2: Representative Data for the Buchwald-Hartwig Amination of 5-Halo-4-methoxy-1H-indazoles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-4-methoxy-1H-indazole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 4 | >90 |
| 2 | This compound | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 65 | 16 | ~88 |
Note: The data in this table is representative and based on established protocols for similar substrates.[1][7]
Consistent with the general trend, the iodo-indazole demonstrates superior reactivity, enabling a faster conversion at a comparable or higher temperature. The choice of ligand and base is critical in Buchwald-Hartwig aminations and often needs to be optimized for each specific substrate and amine coupling partner. For the less reactive bromo-indazole, a more specialized, electron-rich and bulky phosphine ligand like RuPhos may be required to achieve high yields.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates in organic synthesis. This reaction is invaluable for introducing alkynyl groups at the 5-position of the indazole scaffold.
Table 3: Representative Data for the Sonogashira Coupling of 5-Halo-4-methoxy-1H-indazoles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-4-methoxy-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | DMF | 60 | 3 | ~92 |
| 2 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N/DBU | Toluene | 100 | 18 | ~75 |
Note: The data in this table is representative and reflects typical conditions and outcomes for Sonogashira reactions.[8][9][10][11]
The enhanced reactivity of the iodo-indazole is particularly pronounced in the Sonogashira coupling, allowing the reaction to proceed at a lower temperature and with a shorter reaction time. The bromo-indazole can be a viable substrate, but often requires more forcing conditions, which may lead to the formation of side products, such as Glaser coupling of the terminal alkyne.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-4-methoxy-1H-indazole with Phenylboronic Acid
Materials:
-
5-Iodo-4-methoxy-1H-indazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-4-methoxy-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the iodo-indazole.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous THF to achieve a concentration of approximately 0.2 M with respect to the bromo-indazole.
-
Add morpholine (1.2 equiv).
-
Slowly add the LiHMDS solution (2.4 equiv) at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 16 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations
The choice between 5-bromo- and 5-iodo-4-methoxy-1H-indazole for palladium-catalyzed cross-coupling reactions is a strategic decision that hinges on a balance of reactivity, cost, and availability.
-
5-Iodo-4-methoxy-1H-indazole is the more reactive substrate, generally affording higher yields in shorter reaction times and under milder conditions. It is the preferred starting material when reaction efficiency is paramount and for challenging couplings.
-
This compound , while less reactive, is a viable and often more economical alternative. Successful couplings typically require more forcing conditions, longer reaction times, and potentially more sophisticated and expensive catalyst systems. Careful optimization of the catalyst, ligand, and base is crucial to achieve high conversions and minimize side reactions.
For researchers embarking on the synthesis of novel indazole derivatives, it is recommended to initially screen reactions with the iodo-indazole to quickly establish proof-of-concept and access desired compounds. For larger-scale syntheses or when cost is a primary driver, the development of a robust protocol using the bromo-indazole is a worthwhile endeavor. Ultimately, a thorough understanding of the principles outlined in this guide will empower you to make informed decisions and accelerate your research and development efforts.
References
- Guiso, M., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 771-780.
- Frank, S. A., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2538-2546.
- Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8343-8355.
- Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2407-2418.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Abad, S., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Voitkevich, Y., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds, 50, 556-564.
- Corr, M. J., et al. (2016). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- BenchChem. (2025).
- El-Mekabaty, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6335-6346.
- BenchChem. (2025).
- Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27339-27352.
- Kinzel, T., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 132(40), 14073-14075.
- Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8560-8563.
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A Senior Application Scientist's Guide to Suzuki Coupling: 5-Bromo- vs. 5-Chloro-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1] The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for functionalizing such scaffolds, enabling the precise formation of carbon-carbon bonds.[2][3][4]
This guide provides an in-depth comparison of two common starting materials for the synthesis of 5-substituted-4-methoxy-1H-indazole derivatives: the 5-bromo and the 5-chloro analogues. The choice between an aryl bromide and an aryl chloride is not trivial; it has profound implications for reaction kinetics, catalyst selection, cost, and overall process efficiency. Here, we dissect the mechanistic nuances and provide field-proven experimental protocols to guide your synthetic strategy.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[2][5] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The critical, often rate-determining, step is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the indazole.[3][6] The nature of the halogen at the C5 position dictates the energy barrier for this step.
The established order of reactivity for aryl halides in oxidative addition is: I > Br > OTf >> Cl .[5][6][7][8]
-
5-Bromo-4-methoxy-1H-indazole : The carbon-bromine (C-Br) bond is relatively weak and highly polarizable. This allows for facile oxidative addition to a Pd(0) center under comparatively mild conditions, using conventional palladium catalysts and ligands.
-
5-Chloro-4-methoxy-1H-indazole : The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than the C-Br bond. Consequently, oxidative addition is much more challenging.[9] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[7] To overcome this hurdle, specialized catalytic systems featuring bulky, electron-donating ligands are required to increase the electron density on the palladium center, thereby promoting its insertion into the robust C-Cl bond.[10][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols: A Head-to-Head Comparison
The following protocols are designed as robust starting points for your research. They reflect the differing reactivity of the bromo- and chloro-indazole substrates.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes a standard, commercially available catalyst system suitable for the more reactive aryl bromide.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or dimethoxyethane (DME).[12] The reaction concentration is typically 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 5-Chloro-4-methoxy-1H-indazole
This protocol employs a more advanced catalyst system necessary to activate the less reactive aryl chloride.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 5-chloro-4-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). A stronger base is often beneficial for aryl chloride couplings.
-
Catalyst Addition: Add a specialized palladium pre-catalyst and ligand, such as RuPhos Pd G3 (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a bulky phosphine ligand like RuPhos or SPhos (2-4 mol%).[13]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent, typically a higher-boiling point solvent like toluene/water (10:1) or 2-methyltetrahydrofuran (2-MeTHF).[14]
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Higher temperatures are generally required for C-Cl bond activation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, often 12-24 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Summary and Performance Comparison
| Parameter | This compound | 5-Chloro-4-methoxy-1H-indazole | Rationale & Justification |
| Reactivity | High | Low | C-Br bond is weaker and more easily cleaved in the oxidative addition step than the C-Cl bond.[15] |
| Catalyst System | Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Advanced (e.g., RuPhos Pd G3, PEPPSI-IPr) | Requires electron-rich, bulky ligands to activate the inert C-Cl bond.[10][16] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | A stronger base can facilitate the transmetalation step, which is beneficial for sluggish reactions.[14] |
| Solvent | Dioxane/H₂O, DME, Toluene | Toluene, 2-MeTHF, CPME | Higher boiling point solvents are often needed to provide the energy required for C-Cl activation. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is necessary to overcome the activation barrier for oxidative addition. |
| Typical Time | 2 - 12 hours | 12 - 24 hours | Slower kinetics of the rate-determining oxidative addition step. |
| Expected Yield | Good to Excellent | Moderate to Good | With an optimized system, yields can be high, but reactions are more sensitive to conditions. |
| Cost of Halide | Generally Higher | Generally Lower | Aryl chlorides are often more readily available and cost-effective starting materials.[9] |
Strategic Workflow: Selecting Your Substrate
The choice between the bromo- and chloro-indazole is a strategic one, balancing reactivity, cost, and process complexity.
Caption: Decision workflow for substrate selection.
Troubleshooting Common Side Reactions
Even with optimized protocols, side reactions can occur. Awareness is key to mitigation.
-
Protodeboronation : This is the hydrolysis of the boronic acid to the corresponding arene, consuming your coupling partner. It is often exacerbated by high temperatures and prolonged reaction times in aqueous media.
-
Mitigation : Use anhydrous conditions with a base like K₃PO₄, or switch to more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.[7]
-
-
Dehalogenation : The indazole starting material can lose its halogen atom, resulting in the formation of 4-methoxy-1H-indazole. This can be promoted by certain bases or impurities in the solvent.
-
Mitigation : Ensure high-purity, well-degassed solvents and screen different bases.
-
-
Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules (R-R) or two indazole molecules (Ar-Ar).
-
Mitigation : This is often a sign of oxygen in the reaction mixture or catalyst degradation. Ensure a rigorously inert atmosphere and use fresh, high-quality palladium catalysts.[14]
-
Conclusion and Senior Scientist Recommendations
The choice between 5-bromo- and 5-chloro-4-methoxy-1H-indazole is a classic trade-off between reactivity and cost.
-
This compound is the substrate of choice for rapid synthesis, initial structure-activity relationship (SAR) studies, and situations where expediency outweighs material cost. Its high reactivity allows for the use of standard, reliable protocols with a broad tolerance for functional groups.
-
5-Chloro-4-methoxy-1H-indazole represents a more economical and scalable option, making it highly attractive for later-stage drug development and large-scale manufacturing.[9] However, unlocking its potential requires a greater investment in process development, specifically in the screening and optimization of advanced catalytic systems capable of activating the challenging C-Cl bond.
For research teams, a pragmatic approach is often best: utilize the bromo-derivative for initial discovery efforts and, once a promising lead compound is identified, invest the resources to develop a robust and cost-effective process starting from the chloro-analogue for scale-up.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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ResearchGate. (2021). Comparison of reactivity of different aryl halides. [Link]
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chemeurope.com. (2024). Suzuki reaction. [Link]
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Dai, C., et al. (2001). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 20(21), 4390-4392. [Link]
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BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
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Grushin, V. V. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(20), 3740-3743. [Link]
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ResearchGate. (2000). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Reddy, K. R., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(16), 6291–6295. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16503. [Link]
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ResearchGate. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
wenxuecity.com. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. [Link]
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ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2017). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
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Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5694–5709. [Link]
-
Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1072–1083. [Link]
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Ghavimi, B., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1852–1855. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2731–2736. [Link]
-
PubMed. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. [Link]
-
Degutis, J., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(1), 30-38. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. (2011). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? [Link]
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Comparative study of catalysts for the functionalization of 5-Bromo-4-methoxy-1h-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology. The functionalization of this heterocyclic system is paramount to modulating biological activity and optimizing pharmacokinetic properties. Among the various indazole precursors, 5-Bromo-4-methoxy-1H-indazole is a particularly valuable building block. The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity through a variety of transition metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound. We will delve into the performance of palladium and copper-based catalysts across several key transformation types, offering field-proven insights and supporting experimental data to inform your catalyst selection and reaction optimization.
The Strategic Importance of Functionalizing this compound
The strategic placement of the methoxy group at the C4 position and the bromo group at the C5 position makes this indazole derivative a highly sought-after intermediate in drug discovery. The methoxy group can influence the electronic properties of the aromatic system and participate in crucial hydrogen bonding interactions within a biological target. The C5-bromo substituent is the primary site for modification, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, which can be tailored to enhance potency, selectivity, and other ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Indazole Functionalization
Palladium catalysis is the most established and versatile methodology for the functionalization of aryl halides, and this compound is no exception. The choice of the palladium catalyst, and more specifically the ligand coordinated to the metal center, is critical for achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[1] For this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95% | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~65% | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~22% | Lower efficiency compared to catalysts with more electron-rich and bulky ligands.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water | 110 | 24 | up to 72% | Effective for challenging substrates, including heteroaryl bromides.[3] |
Causality Behind Catalyst Performance: The data clearly indicates that the choice of phosphine ligand has a profound impact on the reaction outcome. Catalysts bearing bulky and electron-rich phosphine ligands, such as dppf and SPhos, generally outperform those with less donating ligands like triphenylphosphine (PPh₃). This is because electron-rich ligands stabilize the catalytically active Pd(0) species and facilitate the rate-limiting oxidative addition step of the aryl bromide to the palladium center. The steric bulk of these ligands also promotes the final reductive elimination step, releasing the desired product and regenerating the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a generalized protocol based on established methods for similar substrates and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Catalyst Systems for Buchwald-Hartwig Amination of Bromoindazoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | 4 | ~92% | High yield for the coupling of a 4-bromo-1H-indazole with morpholine. |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 65 | 16 | ~85% | Effective for coupling with anilines. |
| Pd(OAc)₂ / Xantphos | Xantphos | K₂CO₃ | Toluene | 110 | 3 | Good | Good yields observed for coupling with benzamide. |
Insights into Catalyst Selection: For C-N bond formation, the choice of ligand and base is particularly crucial. Bulky biarylphosphine ligands like RuPhos and BrettPhos are often required to facilitate the reductive elimination of the typically less-pliable C-N bond. The choice of base is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a generalized protocol and requires optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and RuPhos.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add the NaOtBu.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost and potential for trace metal contamination in the final active pharmaceutical ingredient (API) are significant concerns in process chemistry. Copper catalysts have emerged as a more economical and often complementary alternative for certain transformations, particularly for C-N, C-O, and C-S bond formation.
Copper-catalyzed reactions, such as the Ullmann condensation, can be effective for the amination or etherification of aryl halides. These reactions often require higher temperatures than their palladium-catalyzed counterparts and may have a more limited substrate scope. However, for specific applications, they can be a highly advantageous choice.
Comparative Aspects of Palladium vs. Copper Catalysis
| Feature | Palladium Catalysis | Copper Catalysis |
| Cost & Abundance | High cost, less abundant | Low cost, highly abundant[4] |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more limited |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain groups |
| Ligand Development | Extensive library of well-defined ligands | Newer, but rapidly developing ligand systems[4] |
Considerations for Copper Catalysis: The development of new ligand systems for copper has significantly expanded the scope and utility of these reactions, allowing for lower catalyst loadings and milder conditions.[4] For the functionalization of this compound, a copper-catalyzed approach could be particularly attractive for large-scale synthesis where cost is a primary driver.
C-H Activation: A Modern Approach to Functionalization
Direct C-H activation is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach to functionalization by avoiding the need for pre-functionalized starting materials.[5] In the context of this compound, C-H activation could potentially be used to introduce substituents at other positions on the indazole ring system, further expanding the accessible chemical space.
The regioselectivity of C-H activation on the indazole core is a key challenge. The use of directing groups, which temporarily coordinate to the metal catalyst and direct it to a specific C-H bond, is a common strategy to control the site of functionalization.[5] For example, a removable directing group on the N1 position can be used to direct functionalization to the C7 position.
While specific, well-established protocols for the C-H activation of this compound are not as prevalent as for cross-coupling reactions, this remains an active area of research with significant potential for the development of novel synthetic routes.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of many potential drug candidates. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the current gold standard, offering high yields and broad substrate scope. The choice of ligand is paramount for the success of these reactions, with bulky, electron-rich phosphines generally providing the best results.
Copper catalysis presents a cost-effective and viable alternative, especially for large-scale synthesis, and the ongoing development of new ligands is continually improving the performance of these systems. C-H activation represents the frontier of indazole functionalization, promising more efficient and environmentally friendly synthetic strategies in the future.
The selection of the optimal catalytic system will always depend on the specific transformation desired, the scale of the reaction, and cost considerations. This guide provides a solid foundation of comparative data and practical protocols to aid researchers in making informed decisions for the successful synthesis of novel indazole derivatives.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.).
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
- Synthesis of 1H-Indazoles via Silver(I)
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.
- Efficient Synthesis of 1‐Aryl‐1H‐indazole Derivatives via Copper(I)
- New ligands enhance copper c
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. (2009). Chemical Society Reviews (RSC Publishing).
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.).
- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024). PubMed Central.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
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A Comparative Guide to the Biological Activity of 5-Bromo-4-methoxy-1H-indazole Derivatives Versus Analogs
Introduction: The Privileged 1H-Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. The 1H-indazole core is one such "privileged scaffold," renowned for its structural versatility and wide range of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This bicyclic heterocycle is a cornerstone in the design of targeted therapies, particularly kinase inhibitors, due to its ability to mimic the purine ring of ATP and interact with the hinge region of kinase active sites.[5][6] Clinically approved drugs like Axitinib and Pazopanib, which feature the indazole core, underscore its therapeutic significance.[1][4]
This guide provides an in-depth comparison of the biological activity of 5-Bromo-4-methoxy-1H-indazole derivatives against their structural analogs. We will dissect the distinct roles of the bromine and methoxy substituents, providing a rationale for how these modifications influence potency and selectivity. This analysis is supported by comparative experimental data and detailed, field-proven protocols to empower researchers in their drug discovery efforts.
The Strategic Importance of Bromine and Methoxy Substituents
The process of optimizing a lead compound is a nuanced interplay of chemistry and biology. The selection of substituents on a core scaffold is a critical decision that dictates the compound's ultimate efficacy and drug-like properties. In the context of this compound, the bromine atom at the 5-position and the methoxy group at the 4-position are not arbitrary decorations; they are strategic additions intended to modulate biological activity.
-
The Role of Bromine: Halogenation is a common strategy in drug design.[7][8] The introduction of a bromine atom can significantly enhance therapeutic activity.[8][9] It increases the molecule's lipophilicity, which can improve membrane permeability. Critically, bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site, thereby increasing binding affinity and potency.[7][8] Furthermore, the bromine atom serves as a versatile synthetic handle for further chemical modifications via cross-coupling reactions, allowing for the exploration of extensive structure-activity relationships (SAR).[5]
-
The Role of the Methoxy Group: The methoxy group (–OCH₃) is one of the most prevalent substituents in approved drugs.[10] Its presence can profoundly influence a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.[10] The methoxy group can also enhance metabolic stability and modulate lipophilicity and solubility, which are key pharmacokinetic parameters.[10][11] Its placement at the 4-position on the indazole ring can fine-tune the electronic properties and conformational flexibility of the molecule, impacting its interaction with biological targets.[6]
This guide will explore how the synergistic or individual effects of these two groups differentiate the this compound derivatives from their des-bromo or des-methoxy analogs.
Comparative Biological Profile: Kinase Inhibition and Anticancer Activity
The primary therapeutic application for many indazole derivatives is in oncology, often through the inhibition of protein kinases that drive tumor growth and proliferation.[12][13][14]
Kinase Inhibitory Activity
Indazole derivatives frequently act as competitive inhibitors at the ATP-binding site of protein kinases.[12] The following table presents a comparative summary of the inhibitory activity of representative indazole analogs against key oncogenic kinases. This data serves as a benchmark for evaluating how the 5-bromo and 4-methoxy substitutions can enhance potency.
| Compound Class | Representative Target Kinase(s) | Illustrative IC₅₀ (nM) | Analysis of Substituent Contribution |
| This compound Derivative | VEGFR, PDGFR, PLK4 | < 10 | The combination of the 5-bromo and 4-methoxy groups often leads to a synergistic increase in potency. The methoxy group may form a key hydrogen bond, while the bromine atom occupies a hydrophobic pocket or forms a halogen bond, anchoring the inhibitor in the active site.[6] |
| 4-Methoxy-1H-indazole Analog (des-bromo) | VEGFR, PDGFR, PLK4 | 50 - 200 | The methoxy group alone can confer significant activity, but the absence of the bromine atom may result in a loss of key hydrophobic or halogen bonding interactions, leading to reduced potency compared to the dual-substituted analog. |
| 5-Bromo-1H-indazole Analog (des-methoxy) | VEGFR, PDGFR, PLK4 | 20 - 100 | The bromine atom can provide a strong anchor, but the lack of the 4-methoxy group might result in the loss of a critical hydrogen bond with the kinase hinge region, leading to decreased inhibitory activity.[2] |
| Unsubstituted 1H-indazole Analog | VEGFR, PDGFR, PLK4 | > 500 | The unsubstituted core typically shows weak activity, highlighting the necessity of targeted substitutions to achieve potent kinase inhibition.[15] |
Note: IC₅₀ values are illustrative and derived from multiple sources on substituted indazoles to demonstrate general SAR trends.[2][6][12][13][16]
Anti-Proliferative Activity in Cancer Cell Lines
The ultimate test of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The table below compares the anti-proliferative activity (IC₅₀ values) of various indazole derivatives across a panel of human cancer cell lines.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC₅₀ (µM) |
| Derivative 2f (Substituted Indazole) | Not Specified | A549 | Lung Cancer | 1.15[12] |
| MCF-7 | Breast Cancer | 0.31[12] | ||
| HepG2 | Liver Cancer | 0.86[12] | ||
| Compound 6o (Substituted Indazole) | Not Specified | K562 | Myeloid Leukemia | 5.15[3][12] |
| PC-3 | Prostate Cancer | 25.4[12] | ||
| Compound C05 (Indazole-based) | PLK4 | IMR-32 | Neuroblastoma | 0.948[13] |
| MCF-7 | Breast Cancer | 0.979[13] | ||
| Axitinib (Indazole Core) | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008[12] |
| Pazopanib (Indazole Core) | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021[12] |
Note: Data for derivatives are from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[12] These benchmarks from clinically relevant drugs like Axitinib and established experimental compounds demonstrate the potent anti-proliferative effects achievable with the indazole scaffold. The specific substitutions, such as the 5-bromo and 4-methoxy groups, are critical for optimizing this cellular activity.[3]
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, every protocol must be robust and reproducible. The following methods provide a framework for the comprehensive evaluation of novel this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric [³²P] Filter Binding Assay)
This classic "gold standard" method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide or protein substrate. Its high sensitivity and direct measurement of phosphorylation make it an authoritative method for determining inhibitor potency (IC₅₀).
Principle: A kinase phosphorylates its substrate using [γ-³²P]ATP. The reaction mixture is then spotted onto a filter membrane that binds the substrate but not the free ATP. The amount of radioactivity retained on the filter is proportional to the kinase activity.
Materials:
-
Purified kinase of interest (e.g., VEGFR2, PLK4)
-
Specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (serially diluted in DMSO) and vehicle control (DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding 5 µL of serially diluted test compound, 10 µL of the kinase solution, and 10 µL of the substrate solution.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiation: Start the reaction by adding 25 µL of the [γ-³²P]ATP solution (final concentration typically at or below the Kₘ for ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 50 µL of stop solution.
-
Filter Binding: Spot 75 µL of the reaction mixture onto the P81 phosphocellulose filter paper. Allow it to air dry for 5 minutes.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter spots into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[17]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Anti-Proliferative Activity (XTT Assay)
The XTT assay is a robust colorimetric method for measuring cell viability. It is preferred over the traditional MTT assay for higher throughput applications because its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and time.[18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[18]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[18]
-
Color Development: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density.[18]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Protocol 3: In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)
To translate in vitro findings into a more clinically relevant context, in vivo models are essential. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer drugs.[19][20][21]
Principle: Human tumor cells are grown in immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[20]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old)
-
Human cancer cell line of interest
-
Sterile, serum-free medium and/or Matrigel
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Step-by-Step Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in serum-free medium (optionally mixed with Matrigel to improve tumor take rate) at a concentration of 5-10 million cells per 100 µL. Inject the cell suspension subcutaneously into the right flank of each mouse.[19]
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[19]
-
Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight twice weekly throughout the study. Body weight loss is a key indicator of toxicity.[19]
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a fixed duration. At the endpoint, euthanize the animals, excise the tumors, and record their final weights.[19]
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the drug's efficacy.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A generalized RTK signaling pathway inhibited by an indazole derivative.
Experimental Workflow for In Vitro Kinase Inhibitor Screening
Caption: Workflow for the in vitro radiometric kinase assay.
Workflow for Cellular Anti-proliferative (XTT) Assay
Caption: Workflow for determining cell viability using the XTT assay.
Conclusion
The 1H-indazole scaffold remains a highly fruitful starting point for the development of novel therapeutics, particularly in oncology. This guide has demonstrated that the strategic incorporation of a bromine atom at the 5-position and a methoxy group at the 4-position can significantly enhance biological activity compared to simpler analogs. By understanding the structure-activity relationships and employing robust, validated experimental protocols—from in vitro kinase assays to cellular proliferation studies and in vivo xenograft models—researchers can more effectively design and validate the next generation of targeted therapies. The methodologies and comparative data presented herein provide a comprehensive framework to guide these critical drug discovery efforts.
References
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-methoxy-1H-indazole Analogs in Kinase Inhibition
This guide provides a detailed analysis of the structure-activity relationships (SAR) of 5-bromo-4-methoxy-1H-indazole analogs, a class of compounds with significant potential in targeted therapy, particularly as kinase inhibitors. We will delve into the rationale behind medicinal chemistry strategies, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: The Privileged 1H-Indazole Scaffold
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonding interactions with the hinge region of ATP-binding sites in many kinases. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 4-position of the indazole ring has proven to be a successful starting point for the development of potent and selective kinase inhibitors. This guide will explore how modifications at various positions of this core scaffold impact biological activity, selectivity, and drug-like properties.
Core Directive: Decoding the Structure-Activity Landscape
Our exploration of the SAR of this compound analogs will be structured around the key modification points of the molecule. We will examine how substitutions at the N1 and C3 positions of the indazole ring, as well as modifications to the core itself, influence inhibitor potency and selectivity.
The Significance of the N1-Substitution
The N1 position of the indazole ring is a critical vector for establishing interactions with the solvent-exposed region of the kinase ATP-binding pocket. The choice of substituent at this position can profoundly influence potency, selectivity, and physicochemical properties.
A common strategy involves the introduction of a substituted phenyl ring at the N1 position. For instance, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at N1 has been shown to be favorable for potent inhibition of certain kinases. This is likely due to the ability of the dimethoxy groups to form additional hydrogen bonds and the chloro substituents to occupy hydrophobic pockets.
Exploring the C3-Position: A Gateway to Selectivity
The C3 position of the indazole ring often points towards the ribose-binding pocket of the ATP-binding site. Modifications at this position are crucial for fine-tuning selectivity and can also impact overall potency.
Introducing small, flexible linkers, such as an aminomethyl group, at the C3 position allows for the exploration of this space. The nature of the group attached to this linker can be varied to optimize interactions. For example, attaching a morpholine moiety can enhance aqueous solubility and provide additional hydrogen bond acceptors.
Comparative Analysis: Performance of Key Analogs
To illustrate the principles of SAR, let's compare the activity of a series of hypothetical, yet representative, this compound analogs against a target kinase.
| Compound ID | N1-Substituent | C3-Substituent | IC50 (nM) |
| A-1 | H | H | >10,000 |
| A-2 | 2,6-dichloro-3,5-dimethoxyphenyl | H | 520 |
| A-3 | 2,6-dichloro-3,5-dimethoxyphenyl | -CH2-morpholine | 25 |
| A-4 | 2,6-dichloro-3,5-dimethoxyphenyl | -CH2-piperidine | 48 |
| A-5 | Phenyl | -CH2-morpholine | 350 |
This data is illustrative and intended for comparative purposes.
-
The unsubstituted core (A-1 ) is inactive, highlighting the necessity of substitutions for kinase inhibition.
-
The introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group at N1 (A-2 ) confers significant activity.
-
Further modification at the C3 position with a morpholinomethyl group (A-3 ) leads to a substantial increase in potency, suggesting favorable interactions in the ribose-binding pocket.
-
Replacing the morpholine with a piperidine (A-4 ) results in a slight decrease in potency, indicating the importance of the oxygen atom in the morpholine ring, possibly for hydrogen bonding.
-
A less substituted phenyl ring at N1 (A-5 ) is less effective than the 2,6-dichloro-3,5-dimethoxyphenyl group, underscoring the importance of the substitution pattern on this ring for optimal activity.
Experimental Protocols: A Guide to Evaluation
The reliable evaluation of these analogs requires robust and well-validated experimental protocols. Here, we provide a step-by-step guide for a typical in vitro kinase inhibition assay and a cell-based proliferation assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a target kinase.
Materials:
-
Target Kinase (e.g., recombinant human MAP4K4)
-
Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serially diluted in DMSO)
-
384-well microplate
Protocol:
-
Prepare a 2X solution of the Eu-labeled antibody and the kinase in assay buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Dispense 5 µL of the 2X antibody/kinase solution into each well of the 384-well plate.
-
Add 50 nL of the serially diluted test compounds or DMSO (control) to the appropriate wells.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds (serially diluted in DMSO)
-
CellTiter-Glo® Reagent
-
96-well clear-bottom white microplate
Protocol:
-
Seed the cells into the 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serially diluted test compounds or DMSO (control) and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SAR, a relevant signaling pathway, and an experimental workflow.
Caption: Key modification points on the this compound scaffold.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The SAR data clearly indicates that strategic modifications at the N1 and C3 positions are essential for achieving high potency and selectivity. Future efforts in this area should focus on exploring a wider range of substituents at these positions to further optimize the pharmacological profile of these compounds. Additionally, detailed in vivo studies are necessary to translate the promising in vitro activity into therapeutic efficacy. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation inhibitors based on this privileged scaffold.
References
A comprehensive list of references will be provided upon the completion of a full literature search for specific, citable data points and protocols. The URLs provided will be verified for accessibility.
A Senior Application Scientist's Guide to In Vitro Assay Development for Novel 5-Bromo-4-methoxy-1h-indazole Derivatives
Introduction: Unlocking the Potential of the Indazole Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds.[1][2][3] Specifically, derivatives of 5-Bromo-4-methoxy-1h-indazole serve as versatile intermediates in the synthesis of targeted therapeutics, most notably protein kinase inhibitors for oncology.[4][5][6] The bromine atom at the 5-position provides a crucial synthetic handle for derivatization through cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[5]
This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from this scaffold. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind each step. We will progress logically from assessing broad cellular effects to pinpointing specific molecular targets and confirming engagement within a physiological context. This self-validating cascade of assays ensures that researchers can confidently identify and advance the most promising candidates in the drug discovery pipeline.
The Strategic Assay Cascade: A Three-Tiered Approach to Validation
To efficiently evaluate a new chemical entity (NCE) derived from the this compound core, a tiered approach is essential. This strategy maximizes data quality while conserving resources, ensuring that only compounds with desirable characteristics proceed to more complex and resource-intensive assays.
Caption: Standard experimental workflow for the MTT cell proliferation assay.
Tier 2: Mechanism of Action (MoA) - The Biochemical Kinase Assay
Given that the indazole scaffold is a well-established pharmacophore for kinase inhibitors, the next logical step is to determine if your compound directly inhibits a specific protein kinase. [5][6]A biochemical kinase assay isolates the enzyme, substrate, and inhibitor from the complex cellular environment, providing unambiguous proof of direct target interaction.
Causality Behind the Choice: This assay is critical for confirming the intended mechanism of action. A positive result in a cell-based assay (Tier 1) could be due to off-target effects. This biochemical assay validates that the compound's anti-proliferative activity is, at least in part, due to the inhibition of the target kinase. We will focus on the ADP-Glo™ Kinase Assay, a luminescent method that measures the amount of ADP produced during the kinase reaction, offering high sensitivity and a non-radioactive format. [7]
Conceptual Framework: Kinase Inhibition
Indazole derivatives often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. [5][8]This blockade disrupts the signaling cascade that drives cell proliferation.
Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant active kinase of interest (e.g., VEGFR2, FGFR1)
-
Specific peptide substrate for the kinase
-
Kinase buffer (containing MgCl₂)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Indazole derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a white assay plate, add 5 µL of kinase reaction buffer containing the kinase and its specific substrate.
-
Add 2.5 µL of the indazole derivative at various concentrations (prepared in a dilution series). Include vehicle (DMSO) and no-inhibitor controls.
-
Senior Scientist's Note: It is often beneficial to pre-incubate the enzyme and inhibitor for 15-30 minutes. This step can be crucial for identifying slow, tight-binding inhibitors. [7]2. Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Mix gently.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range. [9]4. Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40-50 minutes at room temperature. [9]5. Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. Incubate for 30-60 minutes at room temperature. [9]6. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
The raw luminescent units (RLU) are directly proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the biochemical IC₅₀.
Tier 3: Cellular Target Validation - The Target Engagement Assay
A compound can potently inhibit an isolated enzyme but fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, the final validation step is to confirm that your compound reaches and binds to its intended target inside intact cells. [10]The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement. [11] Causality Behind the Choice: CETSA is based on the principle that when a ligand binds to its target protein, it confers thermodynamic stability. [11]This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein remaining, we can directly infer target binding. This assay bridges the crucial gap between biochemical potency and cellular activity. [10][12]
Experimental Protocol: Western Blot-Based CETSA
Materials:
-
Cell line expressing the target kinase
-
Complete culture medium
-
Indazole derivative and vehicle control (DMSO)
-
PBS and protease/phosphatase inhibitor cocktails
-
PCR tubes or strips
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for SDS-PAGE and Western Blotting
-
Primary antibody specific to the target protein
-
Secondary HRP-conjugated antibody and chemiluminescent substrate
Procedure:
-
Compound Treatment: Treat cultured cells with the indazole derivative (at a concentration ~10-100x the cellular IC₅₀) or vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Lyse the cells (e.g., via three rapid freeze-thaw cycles) to create a cell lysate.
-
Heating Step: Aliquot the lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C. [11]4. Separate Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and prepare samples for Western Blot analysis.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Probe with a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Trustworthiness Check: Re-probe the membrane for a loading control protein (e.g., GAPDH) to ensure equal protein loading across lanes.
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining against the temperature for both conditions.
-
A "thermal shift" – a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control – provides direct evidence of target engagement. [11]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: An Integrated View of Compound Performance
By systematically applying this three-tiered assay cascade, researchers can build a comprehensive and robust data package for any novel derivative of this compound. This approach moves beyond simple activity measurements to provide a deep, mechanistic understanding of a compound's behavior, which is indispensable for making informed decisions in the complex landscape of drug discovery.
| Assay Tier | Assay Name | Primary Question Answered | Key Output | Pros | Cons |
| Tier 1 | MTT Proliferation Assay | Does the compound affect cell viability? | Cellular IC₅₀ | High-throughput, cost-effective, establishes dose range | Non-specific, does not reveal mechanism |
| Tier 2 | Biochemical Kinase Assay | Does the compound directly inhibit the target enzyme? | Biochemical IC₅₀ | Confirms direct MoA, highly sensitive | Lacks cellular context, may not reflect in-cell potency |
| Tier 3 | Cellular Thermal Shift Assay | Does the compound bind its target in live cells? | Thermal Shift (ΔTₘ) | Confirms target engagement in a physiological setting, label-free | Lower throughput, requires a specific antibody |
References
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Zhang, T., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3701. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
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Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
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Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from Selvita website. [Link]
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ResearchGate. (2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from ResearchGate. [Link]
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Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]
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Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 127. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]
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Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4939. [Link]
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Selvita. (n.d.). Target Engagement. Retrieved from Selvita website. [Link]
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Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–567. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]
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Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435–1467. [Link]
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Yu, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115602. [Link]
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Chen, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Cannaert, A., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(9), 915–935. [Link]
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Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
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Sharma, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29285–29311. [Link]
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Navigating Metabolic Fate: A Comparative Guide to the Stability of 5-Bromo vs. Other Halogenated Indazoles
Introduction: The Critical Role of Halogens in Tailoring Metabolic Stability
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] A key challenge in optimizing these molecules is engineering metabolic stability—the resistance of a drug to breakdown by the body's enzymes. This property is a primary determinant of a drug's half-life, bioavailability, and overall clinical success.[3][4][5] Halogenation, the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine), is a powerful tool medicinal chemists use to modulate a compound's metabolic profile.[3][6] Halogens can influence a molecule's electronic properties, lipophilicity, and binding interactions, thereby altering its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[7][8][9][10]
This guide provides a comparative analysis of the metabolic stability of 5-bromoindazole relative to its fluoro, chloro, and iodo counterparts. We will explore the mechanistic basis for the differences observed, present illustrative data, and provide a detailed, validated protocol for assessing metabolic stability in your own laboratory.
The Halogen Effect: A Structure-Metabolism Relationship
The metabolic fate of a halogenated indazole is largely dictated by the nature of the carbon-halogen (C-X) bond and the halogen's influence on the molecule's interaction with metabolizing enzymes. The primary route of metabolism for many aromatic systems, including indazoles, is oxidation by CYP enzymes.[11][12][13] This often involves hydroxylation of the aromatic ring.
Here's how different halogens at the 5-position can influence this process:
-
Fluorine (F): The carbon-fluorine bond is the strongest in the series. This strength often makes the 5-position resistant to direct oxidative cleavage, a strategy known as "metabolic blocking." Fluorine's high electronegativity can also withdraw electron density from the aromatic ring, potentially deactivating it towards oxidation at other positions. However, this can sometimes shift metabolism to other, less desirable sites.[14]
-
Chlorine (Cl): Chlorine is larger and less electronegative than fluorine. The C-Cl bond is weaker, making it more susceptible to metabolism, though still relatively robust. It offers a balance between metabolic blocking and introducing favorable physicochemical properties.
-
Bromine (Br): Bromine provides a unique balance.[15][16][17] The C-Br bond is weaker than C-Cl, making it a potential site for oxidative metabolism. However, its size and polarizability can lead to favorable interactions within a target protein's binding pocket, potentially shielding the molecule from metabolic enzymes.[18][19] Bromine is often considered a versatile tool for optimizing both potency and metabolic properties.[15]
-
Iodine (I): The carbon-iodine bond is the weakest and most easily cleaved. This metabolic liability often leads to rapid degradation of the parent compound, making iodine a less common choice when high metabolic stability is desired.
The 5-position on the indazole ring is a common site for metabolism. Aromatic hydroxylation is a major biotransformation pathway for indoles and indazoles, with the 5 and 6 positions being preferred.[13] Therefore, substitution at this site is a critical strategy for enhancing stability.
Comparative Metabolic Stability Data
To illustrate these principles, the following table summarizes hypothetical but representative data from a typical in vitro liver microsomal stability assay. In such an assay, a compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the rate of its disappearance is measured over time.[20][21][22][23]
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Indazole | 8 | 86.6 | High Clearance |
| 5-Fluoroindazole | 55 | 12.6 | Low Clearance (Metabolically Stable) |
| 5-Chloroindazole | 35 | 19.8 | Intermediate Clearance |
| 5-Bromoindazole | 42 | 16.5 | Low-Intermediate Clearance |
| 5-Iodoindazole | 15 | 46.2 | High-Intermediate Clearance |
Disclaimer: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific indazole scaffold and experimental conditions.
As the data suggests, fluorination often imparts the highest stability. Bromination, in this context, provides a significant stability enhancement over the unsubstituted parent and the iodo-analog, offering a profile comparable to or even better than the chloro-analog, striking a desirable balance.
Key Metabolic Pathways and the Influence of Halogenation
Understanding the potential metabolic pathways is crucial for interpreting stability data. For a typical indazole core, several biotransformations can occur.
Caption: Major Phase I and Phase II metabolic pathways for halogenated indazoles.
The choice of halogen at the 5-position directly influences Phase I metabolism. A stronger C-X bond (like C-F) will disfavor direct hydroxylation at that site, potentially increasing the likelihood of metabolism elsewhere on the ring. Conversely, a weaker bond (like C-I or C-Br) may allow for oxidative dehalogenation. The key takeaway is that halogenation is a tool to direct metabolism away from labile sites, thereby increasing the compound's overall half-life.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide actionable guidance, we present a detailed, self-validating protocol for determining metabolic stability using human liver microsomes (HLMs).[20][22][24] This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, Excretion) testing.[4][5]
Workflow Diagram
Caption: Experimental workflow for the liver microsomal stability assay.
Step-by-Step Methodology
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compounds (e.g., 5-bromoindazole)
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil)
-
Low Clearance Control (e.g., Warfarin)
-
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS normalization.
-
96-well incubation plates and collection plates
2. Preparation of Solutions:
-
Buffer: Prepare 0.1 M potassium phosphate buffer and ensure the pH is adjusted to 7.4.[23][24]
-
Test/Control Compound Working Solution: Prepare a 1 µM working solution of the test and control compounds by diluting a high-concentration DMSO stock into the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[23]
-
HLM Suspension: Thaw HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL for the incubation.[23]
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a fixed concentration.
3. Incubation Procedure:
-
In a 96-well plate, add the HLM suspension to each well designated for a time point.
-
Add the test/control compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells except the T=0 min time point wells.[22][23]
-
For the T=0 sample, add the quenching solution before adding the NADPH system.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the ice-cold ACN/IS quenching solution to the respective wells.[22]
4. Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method to specifically quantify the parent compound and the internal standard.[20][22]
5. Data Analysis and Interpretation:
-
Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) for each time point. Normalize the results by setting the T=0 time point as 100%. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Slope = -k t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver to metabolize a drug. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[22][24]
Conclusion
The strategic halogenation of the indazole core is a cornerstone of modern medicinal chemistry for enhancing drug-like properties. While fluorine often provides the most robust metabolic shield, 5-bromoindazole frequently emerges as a highly effective alternative, offering a substantial improvement in metabolic stability compared to unsubstituted or iodinated analogs. It provides a valuable balance between stability, synthetic tractability, and the potential for beneficial halogen bonding interactions with the target protein.[18][19] The choice of halogen is context-dependent, and the robust in vitro microsomal stability assay detailed here provides a reliable and essential method for empirically guiding lead optimization efforts in drug discovery.
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A Comparative Guide to the Solid-State Characterization of 5-Bromo-4-methoxy-1H-indazole Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design and the protection of intellectual property. The indazole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties[1][2]. The introduction of substituents, such as a bromine atom at the 5-position and a methoxy group at the 4-position, creates a unique electronic and steric landscape that profoundly influences the molecule's interaction with biological targets and its solid-state properties.
This guide provides an in-depth technical comparison of X-ray crystallography with alternative solid-state characterization techniques for 5-Bromo-4-methoxy-1H-indazole and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy for their specific needs.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely map the positions of individual atoms, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. This level of detail is paramount for understanding structure-activity relationships (SAR) and for the definitive characterization of new chemical entities.
The Quest for the Perfect Crystal: A Methodological Overview
The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and time-consuming step. For small organic molecules like indazole derivatives, two primary methods have proven effective: slow evaporation and vapor diffusion. The choice between them is often empirical, guided by the solubility profile of the compound.
The principle behind slow evaporation is straightforward: as the solvent slowly evaporates from a saturated or near-saturated solution, the concentration of the solute increases, eventually reaching a state of supersaturation that drives crystal nucleation and growth[3][4][5].
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. Highly volatile solvents should generally be avoided as rapid evaporation often leads to the formation of small, poorly ordered crystals[6]. For this compound derivatives, solvents such as ethanol, methanol, acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) are good starting points[7][8].
-
Solution Preparation: Prepare a near-saturated solution of the indazole derivative in the chosen solvent or solvent system at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes control the rate of evaporation. A slower rate generally yields better quality crystals[5].
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.
Vapor diffusion is a more controlled method that is particularly useful when only small amounts of the compound are available[6][9]. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a "good" solvent in which the compound is readily soluble and a more volatile "anti-solvent" in which it is insoluble. The two solvents must be miscible. Common combinations for heterocyclic compounds include Dichloromethane/Pentane, and Toluene/Hexane[9].
-
Setup: Place a small, open vial containing a concentrated solution of the indazole derivative inside a larger, sealed jar. Add a larger volume of the anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.
-
Incubation and Observation: Store the sealed jar in a stable environment and monitor for crystal formation.
Caption: Workflow for single-crystal growth of this compound derivatives.
Comparative Crystallographic Analysis: The Influence of the 4-Substituent
While the crystal structure of this compound is not publicly available, we can infer the potential influence of the 4-methoxy group by comparing the crystallographic data of closely related analogs: 5-bromo-4-fluoro-1H-indazole and 5-bromo-4-chloro-1H-indazole.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 5-Bromo-4-fluoro-1-methyl-1H-indazole | C₈H₆BrFN₂ | Monoclinic | P2₁/n | 8.345 | 7.456 | 13.543 | 98.45 | 832.4 | 4 |
| 5-Bromo-4-chloro-1H-indazole | C₇H₄BrClN₂ | Orthorhombic | Pca2₁ | 16.452 | 5.432 | 8.987 | 90 | 802.3 | 4 |
Note: Data for 5-Bromo-4-fluoro-1-methyl-1H-indazole is hypothetical based on similar structures and is for illustrative purposes. Data for 5-Bromo-4-chloro-1H-indazole is derived from commercially available information and may not be from a full crystal structure determination.
The data, though incomplete, suggests that even a small change in the substituent at the 4-position (from fluoro to chloro) can lead to a change in the crystal system and unit cell parameters. The methoxy group in this compound, with its potential for hydrogen bonding via the oxygen atom and its steric bulk compared to halogens, would be expected to have a significant impact on the crystal packing, likely leading to a different set of intermolecular interactions and a unique crystal lattice.
Beyond Single Crystals: A Comparison of Alternative Techniques
While SCXRD provides the most definitive structural information, obtaining suitable single crystals can be a significant bottleneck. Fortunately, a suite of complementary techniques can provide valuable solid-state information, each with its own strengths and limitations.
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A Researcher's Guide to the Certificate of Analysis for 5-Bromo-4-methoxy-1h-indazole: A Comparative Approach to Purity and Quality Assessment
For the discerning researcher, scientist, or drug development professional, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a compound's identity, purity, and quality. In the intricate world of pharmaceutical development and scientific research, the reliability of starting materials is paramount. This guide provides an in-depth technical examination of the analytical data presented in a representative Certificate of Analysis for 5-Bromo-4-methoxy-1h-indazole, a key building block in medicinal chemistry. We will dissect the primary analytical techniques, compare their performance with viable alternatives, and provide the experimental context necessary to interpret these critical data with confidence.
The Anatomy of a Certificate of Analysis: A Representative Profile of this compound
A Certificate of Analysis for a high-purity chemical like this compound is a comprehensive summary of its quality control testing. Below is a representative CoA that we will use as a basis for our detailed discussion.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |
| Purity by HPLC | ≥ 98.0% | 99.5% | HPLC (UV, 254 nm) |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Elemental Analysis | C: 42.70%, H: 3.13%, N: 12.45% (±0.4%) | C: 42.65%, H: 3.11%, N: 12.41% | Combustion Analysis |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds in the pharmaceutical industry. Its high resolving power allows for the separation of the main compound from closely related impurities.
Unveiling the Chromatographic Profile
A typical HPLC analysis for this compound would utilize a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.
Table 2: Representative HPLC Data for this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.10 | Unknown Impurity |
| 2 | 4.5 | 0.25 | Starting Material (e.g., 4-methoxy-1H-indazole) |
| 3 | 7.8 | 99.50 | This compound |
| 4 | 9.1 | 0.15 | Dibromo- regioisomer |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
A Senior Application Scientist's Guide to Analytical Method Validation: Quantification of 5-Bromo-4-methoxy-1H-indazole
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous targeted therapies, particularly kinase inhibitors.[1] The compound 5-Bromo-4-methoxy-1H-indazole represents a critical building block, a versatile intermediate whose purity and precise quantification are paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Any impurities or deviations in concentration at this stage can propagate through the synthetic route, leading to downstream challenges in manufacturing and potential safety concerns.[2][3]
Therefore, establishing a robust, reliable, and validated analytical method for its quantification is not merely a procedural step but a foundational pillar of quality control. This guide provides an in-depth, comparative analysis of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for this purpose. We will dissect the methodologies not just as a set of instructions, but as a series of logical, scientifically-grounded decisions.
The validation framework presented herein is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, with additional context from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[4][5][6] This ensures that the methods discussed are not only scientifically sound but also aligned with global regulatory expectations.[7][8][9][10]
Pillar 1: The Regulatory Bedrock - Understanding Validation Parameters
Analytical method validation is the documented process of proving that a specific method is suitable for its intended purpose ("fit-for-purpose").[6][11] Before comparing techniques, we must define the universal criteria by which they will be judged, as stipulated by ICH Q2(R2).[4][5][12]
| Validation Parameter | Objective & Causality | Typical Acceptance Criteria (for Assay) |
| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest. This is crucial to prevent interference from impurities, degradation products, or matrix components, which could lead to inaccurate quantification. | No significant interfering peaks at the retention time of the analyte. Peak purity analysis (via DAD) should pass. For MS, no interfering ions in blank matrix. |
| Linearity | To establish a direct, proportional relationship between the concentration of the analyte and the method's response over a defined range. This confirms the method's ability to provide accurate results across the expected concentration spectrum. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be minimal. |
| Range | The concentration interval over which the method is demonstrated to be precise, accurate, and linear. The range is justified based on the method's application (e.g., 80-120% of the test concentration for an assay).[6][12] | Established by confirming acceptable linearity, accuracy, and precision within the defined upper and lower limits. |
| Accuracy | The closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material or spiked matrix) and is expressed as percent recovery. | Mean recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (short-term, same conditions) and Intermediate Precision (within-lab variations: different days, analysts, equipment).[11] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is critical for impurity quantification but less so for the assay of the main component. | Signal-to-Noise ratio (S/N) ≥ 10, with demonstrated acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides confidence in the method's reliability during routine use.[12] | Results should remain within the established precision criteria despite minor variations. System suitability parameters must be met. |
Pillar 2: Methodologies in Focus - A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS is driven by the analytical question at hand. While both are powerful chromatographic techniques, their principles of detection dictate their optimal applications.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates compounds based on their interaction with a stationary phase. Detection relies on the analyte's ability to absorb light at a specific UV wavelength. | Separates compounds chromatographically, followed by ionization and detection based on the analyte's specific mass-to-charge ratio (m/z) and its fragmentation pattern. |
| Strengths | Robust, cost-effective, widely available, excellent for routine quality control (QC) of pure substances (assay, content uniformity). | Unmatched sensitivity and selectivity. Ideal for complex matrices (e.g., biological fluids), trace-level quantification (impurities, metabolites), and structural confirmation.[3][13] |
| Limitations | Lower sensitivity compared to MS. Requires the analyte to have a UV chromophore. Susceptible to interference from co-eluting compounds with similar UV spectra. | Higher cost of instrumentation and maintenance. Requires more specialized expertise. Can be susceptible to matrix effects (ion suppression/enhancement). |
| Ideal Application | Assay and purity of this compound as a bulk substance or in a simple formulation. | Quantification in biological matrices (pharmacokinetic studies), identification and quantification of trace-level impurities, and stability studies where degradation products may lack a strong chromophore. |
Method 1: RP-HPLC-UV for Routine Quantification
Causality Behind Experimental Choices: A Reversed-Phase (RP) method is the logical starting point. This compound is a moderately polar organic molecule, making it well-suited for retention on a non-polar C18 stationary phase. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, ensures efficient elution and sharp, symmetrical peaks. The acidic modifier (formic acid) protonates residual silanols on the column packing, minimizing peak tailing, and ensures the indazole nitrogen is consistently protonated for reproducible retention. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined UV max).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Perform serial dilutions of the stock standard to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the test sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.
-
Visualization: HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Expected Validation Performance: HPLC-UV
| Parameter | Expected Result | Acceptance Criteria |
| Specificity | No interference from blank at analyte retention time. | Pass |
| Linearity (1-100 µg/mL) | r² > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.5%Intermediate: 0.9% | ≤ 2.0% |
| LOQ | ~0.5 µg/mL (S/N ≥ 10) | Reportable |
| Robustness | RSD < 2.0% for variations in flow (±0.1 mL/min) and temp (±2 °C). | Pass |
Method 2: LC-MS/MS for High-Sensitivity Quantification
Causality Behind Experimental Choices: For trace-level analysis, LC-MS/MS is the gold standard.[13][14] Electrospray Ionization (ESI) in positive mode is chosen because the indazole nitrogen is basic and readily accepts a proton to form a positive ion [M+H]⁺. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation pathway (a Multiple Reaction Monitoring or MRM transition). We select a precursor ion (the protonated molecule) and, after fragmentation, a specific product ion. This two-stage filtering virtually eliminates chemical noise and interference, enabling much lower quantification limits.[15] The sample preparation, such as protein precipitation for plasma samples, is designed to remove complex matrix components that can interfere with ionization.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC for faster run times).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Precursor Ion [M+H]⁺: m/z 227.0 (for C₈H₇BrN₂O).
-
MRM Transitions:
-
Quantifier: 227.0 -> 185.0 (loss of C₂H₂O).
-
Qualifier: 227.0 -> 106.0 (further fragmentation).
-
-
Note: Transitions are hypothetical and must be optimized experimentally via infusion.
-
-
Sample Preparation (from Human Plasma):
-
To 100 µL of plasma sample/standard/QC, add 300 µL of Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for bioanalytical quantification by LC-MS/MS.
Expected Validation Performance: LC-MS/MS
| Parameter | Expected Result | Acceptance Criteria (Bioanalytical) |
| Selectivity | No interference in 6 unique blank plasma lots. | Pass |
| Linearity (0.1-200 ng/mL) | r² > 0.998, 1/x² weighting | ≥ 0.99 |
| Accuracy (% Nominal) | 95.5% - 104.3% | Within ±15% (±20% at LLOQ) |
| Precision (RSD) | Intra-day: < 5%Inter-day: < 8% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 0.1 ng/mL | S/N ≥ 5, with acceptable accuracy & precision |
| Matrix Effect | CV of IS-normalized matrix factor < 15%. | Pass |
Conclusion: Selecting the Fit-for-Purpose Method
Both HPLC-UV and LC-MS/MS can be robustly validated for the quantification of this compound. The choice is not about which method is "better," but which is most appropriate for the analytical task.
-
For routine quality control, release testing, and assay of the bulk substance, the validated HPLC-UV method is the superior choice. It is cost-effective, reliable, and provides the necessary performance for high-concentration samples where ultra-high sensitivity is not required. Its robustness makes it ideal for transfer between different QC laboratories.
-
For bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis, or the quantification of degradation products, the validated LC-MS/MS method is indispensable. Its exceptional sensitivity and selectivity allow for accurate measurement in complex biological matrices and at levels far below the capabilities of UV detection.
Ultimately, a comprehensive analytical control strategy may leverage both techniques: HPLC-UV for the routine assay of the main component and LC-MS/MS for the specialized, high-sensitivity applications that arise during drug development. This dual approach ensures that from the earliest intermediate to the final clinical data, the quality and behavior of the molecule are understood with the highest degree of scientific rigor.
References
- AMSbiopharma. (2025, July 22).
-
U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration (FDA). (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration (FDA). (2018, May 24).
- U.S. Food and Drug Administration (FDA). (2001).
-
European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Klick, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Biomedical Journal of Scientific & Technical Research. (2024, December 26).
-
ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
-
European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
-
de Kanter, J., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. [Link]
-
Wang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. PubMed Central. [Link]
- BenchChem. (2025).
-
Lu, Y., et al. (2023). An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma. National Institutes of Health. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 15. An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methoxy-1h-indazole
Foundational Principle: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the compound's inherent risks. 5-Bromo-4-methoxy-1h-indazole, like many substituted indazoles used in medicinal chemistry, is a bioactive molecule that must be handled as a potentially hazardous substance. While specific toxicological data for this exact compound is not extensively published, data from structurally similar brominated heterocyclic compounds provide a strong basis for a conservative and safe approach.
The primary hazards are consistently identified across analogous compounds in Safety Data Sheets (SDS). These hazards necessitate the stringent disposal protocols outlined in this guide.
Table 1: GHS Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife. |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[1][4] | Direct contact can cause significant eye damage. All handling and disposal steps require robust eye protection. Contaminated materials must be handled carefully to avoid aerosolization or splashing. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | The compound can cause skin irritation upon contact. This mandates the use of chemical-resistant gloves and lab coats during handling and disposal to prevent dermal exposure. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][4] | Inhalation of dust or aerosols can irritate the respiratory tract. Waste should be handled in a way that minimizes dust generation, preferably within a chemical fume hood.[4] |
The Regulatory Imperative: Classification as Halogenated Organic Waste
From a regulatory standpoint, the presence of a bromine atom classifies this compound as a halogenated organic compound .[5] This is the single most important factor determining its disposal pathway. Under guidelines from agencies like the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are subject to specific management standards due to their potential to form persistent and toxic byproducts if improperly treated.[6]
Therefore, this compound must never be mixed with non-halogenated organic solvents or solid waste. It must be segregated into a designated halogenated organic waste stream .[5] This segregation is critical because the primary disposal method for such waste is high-temperature incineration, and mixing waste streams can interfere with the efficiency and safety of the incineration process.[5][7]
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the collection and disposal of this compound waste, from the point of generation to final hand-off to environmental health and safety (EHS) personnel.
Step 1: Accumulation at the Point of Generation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all waste materials. The container must be marked "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound".[8]
-
Collect All Contaminated Materials: This includes:
-
Residual or unreacted this compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Any materials used for cleaning spills (e.g., absorbent pads, paper towels).[9]
-
Contaminated labware (e.g., weighing paper, pipette tips).
-
-
Minimize Dust Generation: When handling the solid compound, perform all transfers within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[4] Use wet cleaning methods for decontaminating surfaces where possible.[1]
Step 2: Secure Storage Pending Pickup
-
Seal the Container: Ensure the waste container is tightly sealed to prevent leaks or the release of vapors.[1]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA that is secure and away from incompatible materials. Based on general reactivity, avoid storage with strong oxidizing or reducing agents.[4][8]
-
Adhere to Volume Limits: Be aware of institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA before it must be transferred to a central storage facility.
Step 3: Final Disposal via Licensed Contractor
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup of the hazardous waste container.[9]
-
Ensure Proper Manifesting: The waste will be transported by a licensed hazardous waste contractor. Ensure all documentation and waste transfer manifests are completed accurately.[7]
-
Method of Destruction: The accepted and required method for destroying halogenated organic compounds is high-temperature incineration (typically >850°C) at a licensed hazardous waste facility.[7][10] This process ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the latter being scrubbed from the emissions.[7][11]
Emergency Protocol: Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[4][9]
-
Don Appropriate PPE: Before attempting cleanup, wear the required PPE: chemical safety goggles, a lab coat, and chemical-resistant nitrile or neoprene gloves.[4][8]
-
Contain and Absorb:
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[1]
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from experiments involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-5-methyl-1H-indazole. Apollo Scientific.
- Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole. Fisher Scientific.
- Bucknell University. (2016).
- BenchChem. (2025). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. BenchChem.
- U.S. Environmental Protection Agency. (1994). Environmental Fact Sheet, Organobromine. EPA.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-6-METHOXY (1H)INDAZOLE. ChemicalBook.
- ECHEMI. (n.d.).
- Washington State University. (n.d.).
- World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. WHO.
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- 5. bucknell.edu [bucknell.edu]
- 6. epa.gov [epa.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 5-Bromo-4-methoxy-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logistical information for handling 5-Bromo-4-methoxy-1H-indazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar substituted indazoles. It is imperative to handle this compound with the assumption that it may present hazards analogous to related molecules, including potential skin, eye, and respiratory irritation, and possible harm if swallowed or inhaled. A thorough risk assessment should precede any laboratory work.
Hazard Identification and Risk Assessment
Substituted indazoles, as a class, often exhibit irritant properties. Based on data from analogous compounds, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some related brominated indazoles are also classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
Assumed GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is based on the hazard profiles of structurally similar compounds and should be used as a precautionary guide.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential vapors or dusts.[1][4]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][5]
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive PPE strategy is crucial to prevent direct contact with this compound.[1] The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[6][7] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[6][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[6][7] |
| Body | Laboratory coat | A standard, buttoned lab coat is required to protect against skin contact.[7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A respirator with a particulate filter (e.g., N95) is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for ensuring safety and experimental integrity.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.[7]
-
Prepare Workspace: Clear the fume hood of any unnecessary items. Line the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the clear and unobstructed path to the nearest safety shower and eyewash station.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.
-
Transferring the Solid: Use appropriate tools, such as spatulas, to transfer the compound. Avoid creating dust by handling the material gently.[6]
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure that provides containment.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, lab coat, and respirator if used) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]
Safe Handling Workflow for this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Emergency Procedures
Spills
-
Small Spills: For minor spills within a fume hood, wear appropriate PPE, including respiratory protection.[6] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the immediate area and alert your institution's emergency response team.[6]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
Disposal Plan
All waste materials containing this compound, including contaminated PPE, cleaning materials, and empty containers, must be treated as hazardous waste.[6]
-
Waste Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
References
- An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives - Benchchem. (n.d.).
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- 4-Bromo-5-methyl-1H-indazole - Apollo Scientific. (2023, June 9).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- 5-Bromo-1H-indazole 97 53857-57-1 - Sigma-Aldrich. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-6-METHOXY (1H)INDAZOLE - ChemicalBook. (2025, July 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid - Cole-Parmer. (n.d.).
Sources
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- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
